(-)-Sparteine
描述
A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.
属性
IUPAC Name |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCCWJSBJZJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859156 | |
| Record name | Sparteine non-stereo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-39-1 | |
| Record name | Sparteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(-)-Sparteine: A Technical Guide to Natural Product Isolation and Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Sparteine, a tetracyclic quinolizidine (B1214090) alkaloid, has garnered significant interest in the scientific community due to its diverse pharmacological activities and its utility as a chiral ligand in asymmetric synthesis. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its isolation and purification through established experimental protocols. Furthermore, this document elucidates the biosynthetic pathway of this compound, offering a deeper understanding of its natural origins. All quantitative data are presented in a clear, tabular format for ease of comparison, and key experimental and biosynthetic pathways are visualized through detailed diagrams.
Natural Sources of this compound
This compound is predominantly found in various species of the Fabaceae (legume) family, with notable concentrations in the genera Lupinus (lupins) and Cytisus (brooms)[1][2]. The alkaloid content can vary significantly depending on the plant species, geographical location, stage of development, and specific plant part.
Quantitative Analysis of this compound Content
The following table summarizes the reported concentrations of this compound in several well-documented plant sources. It is important to note that these values can fluctuate based on the aforementioned variables.
| Plant Species | Plant Part | This compound Content | Total Alkaloid Content Context | Reference(s) |
| Lupinus mutabilis (Tarwi) | Seeds | Predominant alkaloid | High total alkaloid content | [1][3] |
| Lupinus luteus (Yellow Lupin) | Seeds | 3.23 - 331 mg/kg (dry matter) | 9% - 80% of total alkaloids | [1] |
| Lupinus albus (White Lupin) | Seeds | Present | Lupanine is often the major alkaloid | [4][5] |
| Lupinus angustifolius (Narrow-leafed lupin) | Seeds | Precursor to other alkaloids | Can be engineered to accumulate high levels of this compound | [6] |
| Cytisus scoparius (Scotch Broom) | Aerial parts | ~0.3% | Main alkaloid | [1] |
| Cytisus scoparius | Shoots and Flowers | Predominant alkaloid | Lupanine-type alkaloids are mainly in seeds, pods, and roots | [7] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically employs an acid-base extraction method, which leverages the basic nature of the alkaloid to separate it from other plant constituents[1]. Subsequent purification is often achieved through column chromatography.
Experimental Protocol: Acid-Base Extraction from Lupinus Seeds
This protocol is a synthesized methodology based on established procedures for alkaloid extraction from Lupinus species[4][8].
Materials:
-
Dried and finely ground Lupinus seed powder
-
0.5 M Hydrochloric acid (HCl)
-
0.5 M Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Beakers, separatory funnel, centrifuge, rotary evaporator, filter paper
Procedure:
-
Acidic Extraction:
-
Homogenize 5 g of ground lupin seed powder with 25 mL of 0.5 M HCl.
-
For enhanced extraction, place the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes and carefully decant the acidic supernatant containing the protonated sparteine (B1682161) hydrochloride.
-
-
Basification:
-
Adjust the pH of the supernatant to between 9 and 10 by the dropwise addition of 0.5 M NaOH. This deprotonates the sparteine hydrochloride, converting it to the free base which is soluble in organic solvents.
-
-
Liquid-Liquid Extraction:
-
Transfer the alkaline aqueous solution to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of dichloromethane or diethyl ether. Shake the funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate and collect the lower organic phase (dichloromethane) or the upper organic phase (diethyl ether).
-
Repeat the extraction process two more times with fresh organic solvent to ensure complete recovery of the alkaloid.
-
-
Drying and Concentration:
-
Combine the organic phases and dry over anhydrous sodium sulfate to remove any residual water.
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound extract.
-
Experimental Protocol: Purification by Column Chromatography
The crude extract obtained from the acid-base extraction can be further purified using silica (B1680970) gel column chromatography[9][10].
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh or 70-230 mesh)
-
Chloroform (B151607) (CHCl₃)
-
Methanol (B129727) (CH₃OH)
-
Ammonia (B1221849) solution (25%)
-
Glass chromatography column
-
Test tubes or fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pack the slurry into a glass column, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of chloroform.
-
In a separate beaker, add a small amount of silica gel to the dissolved extract and evaporate the solvent to create a dry powder. This is the dry loading method.
-
Carefully add the powdered sample-adsorbed silica gel to the top of the packed column.
-
-
Elution:
-
Begin elution with pure chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol. A common gradient is to start with chloroform and incrementally add methanol (e.g., 1%, 2%, 5%, 10%). A small amount of ammonia (e.g., 0.5%) can be added to the mobile phase to reduce tailing of the basic alkaloid on the acidic silica gel.
-
Collect fractions of the eluent in separate test tubes.
-
-
Fraction Analysis and Final Isolation:
-
Monitor the separation by spotting the collected fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., chloroform:methanol:ammonia, 85:14:1 v/v/v)[9].
-
Visualize the spots on the TLC plate (e.g., using UV light or Dragendorff's reagent).
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Biosynthesis of this compound
This compound is a lupin alkaloid derived from the amino acid L-lysine[9][11]. The biosynthesis involves the enzymatic conversion of L-lysine into cadaverine (B124047), followed by a series of cyclization reactions to form the characteristic tetracyclic quinolizidine ring system of sparteine[12].
The key steps in the biosynthetic pathway are:
-
Decarboxylation of L-lysine: The enzyme lysine (B10760008) decarboxylase catalyzes the removal of a carboxyl group from L-lysine to form cadaverine[12].
-
Oxidative Deamination: Cadaverine is believed to be converted to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine[9].
-
Trimerization and Cyclization: Three molecules of cadaverine (likely via Δ¹-piperideine intermediates) are utilized to construct the tetracyclic skeleton of sparteine. The exact enzymatic mechanism of this complex cyclization is still under investigation, but it is thought to proceed through enzyme-bound intermediates without the release of free intermediates[9][11].
Visualizations
Experimental Workflow
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Plant Cytisus scoparius (Fabaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 5. EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents [patents.google.com]
- 6. prezi.com [prezi.com]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
physical and chemical properties of "(-)-Sparteine"
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sparteine, a naturally occurring tetracyclic quinolizidine (B1214090) alkaloid, has garnered significant attention in the scientific community for its unique stereochemistry and diverse applications.[1][2] Extracted from various plants of the Lupinus genus, it is widely recognized as a chiral ligand in asymmetric synthesis and possesses notable pharmacological properties.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and a summary of its biological significance.
Physical and Chemical Properties
This compound is a viscous, oily liquid at room temperature, characterized by its basic nature.[4][5] Its physicochemical properties are crucial for its application in various chemical transformations and for understanding its pharmacokinetic profile.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆N₂ | [5] |
| Molecular Weight | 234.38 g/mol | [5] |
| Appearance | Viscous, oily liquid | [4][5] |
| CAS Number | 90-39-1 | [5] |
Tabulated Physical and Chemical Data
| Property | Value | Conditions | Reference |
| Melting Point | 30.5 °C | [6] | |
| Boiling Point | 137-138 °C | 1 mmHg | [7] |
| 173 °C | 8 mmHg | [5] | |
| Density | 1.02 g/mL | 25 °C | [7] |
| Refractive Index | n20/D 1.528 | 20 °C | [7] |
| Optical Rotation | [α]D²¹ -16.4° | c = 10 in absolute alcohol | [5] |
| pKa₁ | 2.24 | 20 °C | [5] |
| pKa₂ | 9.46 | 20 °C | [5] |
| Solubility in Water | 3.04 g/L | 25 °C | [4] |
| Solubility in Organic Solvents | Freely soluble in alcohol, chloroform, and ether. | [5] |
Spectral Data
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to its unique tetracyclic structure. While specific chemical shifts can vary slightly depending on the solvent and experimental conditions, representative data is available in the literature.[8][9]
The ¹³C NMR spectrum is instrumental in confirming the carbon framework of this compound. Studies have detailed the chemical shifts for each of the 15 carbon atoms in the molecule.[9][10][11]
Mass spectrometry data confirms the molecular weight of this compound. The protonated molecule [M+H]⁺ is typically observed at m/z 235.[6][12][13]
Experimental Protocols
General Protocol for Determination of Physical Properties
Melting Point: The melting point of this compound can be determined using a standard melting point apparatus. A small, purified sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a liquid is recorded.
Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The sample is heated in a distillation apparatus under a specific vacuum, and the temperature at which the liquid boils and condenses is recorded.
Solubility: To determine the solubility in a given solvent, an excess amount of this compound is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[5]
Asymmetric Synthesis Protocols
This compound is a cornerstone chiral ligand, particularly in reactions involving organolithium reagents.[1] Its rigid C₂-symmetric structure creates a chiral environment that enables high stereoselectivity.[1]
One of the most prominent applications of this compound is in the enantioselective deprotonation of N-Boc-pyrrolidine, followed by trapping with an electrophile.
Methodology:
-
A solution of this compound (1.2 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or MTBE) is cooled to -78 °C under an inert atmosphere (e.g., argon).[1]
-
sec-Butyllithium (s-BuLi) (1.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes to form the chiral base complex.[1]
-
N-Boc-pyrrolidine (1.0 equivalent) is then added, and the reaction is stirred at -78 °C for a specified time to achieve enantioselective deprotonation.
-
An electrophile is added to quench the lithiated intermediate.
-
The reaction is warmed to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography to yield the enantioenriched 2-substituted pyrrolidine.
This compound, in conjunction with a palladium catalyst, can be used for the aerobic oxidative kinetic resolution of racemic secondary alcohols. This process selectively oxidizes one enantiomer, leaving the other enantiomer of the alcohol enriched.
Methodology:
-
A mixture of the racemic secondary alcohol, this compound, and a palladium catalyst (e.g., Pd(OAc)₂) is prepared in a suitable solvent.
-
The reaction is stirred under an atmosphere of air or oxygen.
-
The progress of the reaction is monitored by techniques such as TLC or GC to determine the optimal reaction time for achieving high enantiomeric excess of the unreacted alcohol.
-
Upon completion, the reaction mixture is worked up to separate the oxidized ketone from the unreacted, enantioenriched alcohol.
-
The enantioenriched alcohol is purified by column chromatography.
Biological Activity and Signaling Pathways
This compound exhibits a range of pharmacological effects, most notably as a class 1a antiarrhythmic agent and an anticonvulsant.[3][14] Its mechanism of action primarily involves the blockade of voltage-gated sodium channels.[14] Additionally, it has been shown to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M2 and M4 subtypes, which may contribute to its anticonvulsant properties.[3]
The diagram illustrates the dual mechanism of this compound. By blocking voltage-gated sodium channels, it reduces the influx of sodium ions, thereby prolonging the action potential and reducing cellular excitability.[14] This action is the basis for its antiarrhythmic effects. Concurrently, its activation of M2/M4 muscarinic receptors can lead to the inhibition of adenylyl cyclase via Gi/o proteins, resulting in decreased cyclic AMP (cAMP) levels and contributing to a reduction in neuronal hyperexcitability, which is relevant to its anticonvulsant activity.[3]
Conclusion
This compound is a versatile and valuable molecule for both synthetic chemists and pharmacologists. Its well-defined physical and chemical properties, coupled with its potent and selective biological activities, make it a subject of ongoing research and development. This guide provides a foundational understanding of this compound, offering detailed data and protocols to aid researchers in their exploration of this fascinating alkaloid.
References
- 1. benchchem.com [benchchem.com]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sparteine [drugfuture.com]
- 6. Sparteine | C15H26N2 | CID 644020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. This compound(90-39-1) 1H NMR spectrum [chemicalbook.com]
- 9. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C2-Modified Sparteine Derivatives Are a New Class of Potentially Long-Acting Sodium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of (-)-Sparteine: A Technical Guide to its Discovery and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(-)-Sparteine, a naturally occurring chiral diamine, has etched a significant mark on the field of asymmetric synthesis. Its unique, rigid C2-symmetric structure has made it an invaluable tool, particularly as a chiral ligand for organolithium bases in highly stereoselective transformations. This technical guide delves into the discovery, historical evolution, and mechanistic intricacies of this compound's use, offering a comprehensive resource for professionals in chemical research and drug development.
Discovery and Historical Context
This compound, a lupin alkaloid, was first isolated in 1851.[1] However, its profound potential as a chiral ligand in asymmetric synthesis lay dormant for over a century. The landscape of stereoselective chemistry was forever changed in the 1990s through the pioneering work of Hoppe and Beak.[1][2] Their research demonstrated the remarkable efficacy of the complex formed between this compound and sec-butyllithium (B1581126) in the highly enantioselective deprotonation of various prochiral substrates, including carbamates and N-Boc protected heterocycles.[1] This breakthrough unlocked new pathways for the asymmetric synthesis of a diverse array of chiral molecules.[1]
A significant challenge in the application of sparteine (B1682161) has been the commercial availability of only its (-)-enantiomer, a predicament widely known as the "(+)-sparteine problem".[1] This limitation has spurred considerable research into the development of synthetic surrogates to access the opposite enantiomeric products, further expanding the toolkit for asymmetric synthesis.[1][3]
Mechanism of Asymmetric Deprotonation
The stereochemical outcome of this compound-mediated deprotonation hinges on the formation of a well-defined, chiral complex with an organolithium reagent.[1][4] Spectroscopic studies, particularly NMR, have been crucial in elucidating the structure of these active complexes.[1] The rigid, C2-symmetric backbone of this compound establishes a chiral environment around the lithium atom. This chirality is then transferred during the deprotonation of a prochiral substrate, leading to a highly stereoselective transformation.[1][4] The process can be visualized as the organolithium reagent and this compound forming a chiral complex, which then interacts with the prochiral substrate at a diastereomeric transition state, enabling the selective removal of one of two enantiotopic protons.[4] This generates an enantioenriched lithiated intermediate that can be subsequently quenched with an electrophile to yield the final chiral product.[1][4]
Caption: Mechanism of this compound-mediated asymmetric deprotonation.
Quantitative Data Summary
The efficacy of this compound and its synthetic surrogates is underscored by the high enantioselectivities and yields achieved in a variety of asymmetric transformations. The following tables provide a summary of key quantitative data for representative reactions.
Table 1: Asymmetric Deprotonation of N-Boc-pyrrolidine [1]
| Ligand | Organolithium | Electrophile | Yield (%) | Enantiomeric Ratio (er) |
| This compound | s-BuLi | Me₃SiCl | 95 | 98:2 |
| This compound | s-BuLi | PhCHO | 85 | 96:4 |
| (+)-Sparteine Surrogate | s-BuLi | Me₃SiCl | 93 | 2:98 |
| (+)-Sparteine Surrogate | s-BuLi | PhCHO | 82 | 4:96 |
Table 2: Enantioselective Lithiation and Substitution of N-Boc-pyrrolidine [4]
| Organolithium Reagent | Electrophile (E+) | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| s-BuLi | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)-N-Boc-pyrrolidine | 85 | 96 | Beak, et al. |
| n-BuLi | PhCHO | 2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 94 | Hoppe, et al. |
| s-BuLi | TMSCl | 2-(trimethylsilyl)-N-Boc-pyrrolidine | 92 | 98 | Beak, et al. |
Table 3: Kinetic Resolution of 2-Arylpiperazines [1]
| Ligand | Organolithium | Substrate | Recovered Substrate er |
| (+)-Sparteine | n-BuLi | 2-Phenylpiperazine | 99:1 |
| (+)-Sparteine | n-BuLi | 2-(4-Fluorophenyl)piperazine | 98:2 |
Key Experimental Protocols
General Procedure for the Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine
This protocol provides a representative example of a this compound-mediated asymmetric deprotonation.
Caption: General workflow for sparteine-mediated asymmetric synthesis.
Detailed Methodology: [1]
-
To a solution of this compound (1.2 equivalents) in anhydrous methyl tert-butyl ether (MTBE) (0.2 M) at -78 °C under an argon atmosphere, add s-butyllithium (1.2 equivalents, solution in cyclohexanes).
-
Stir the resulting solution at -78 °C for 15 minutes.
-
Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous MTBE dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add the electrophile (1.5 equivalents).
-
Continue stirring for an additional 1-3 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
Conclusion
This compound has proven to be a cornerstone in the field of asymmetric synthesis, offering a robust and highly effective method for controlling stereochemistry in a variety of chemical transformations. Its rich history, from its initial isolation to its development as a premier chiral ligand, continues to inspire the design of new synthetic strategies and the development of novel chiral ligands. For researchers and professionals in drug development, a thorough understanding of the principles and applications of this compound is essential for the stereocontrolled synthesis of complex, biologically active molecules.
References
The Chiral Architect: A Technical Guide to the Mechanism of Action of (-)-Sparteine as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Sparteine, a naturally occurring lupin alkaloid, has established itself as a cornerstone chiral ligand in modern asymmetric synthesis. Its rigid, C2-symmetric bis-quinolizidine framework provides a unique and highly effective chiral environment for a variety of metal-mediated transformations. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its stereochemical control, with a primary focus on two of its most significant applications: the enantioselective deprotonation of prochiral substrates using organolithium bases and the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols. This document consolidates key mechanistic insights, quantitative data from seminal studies, and detailed experimental protocols to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: The Structural Uniqueness of this compound
This compound's efficacy as a chiral ligand stems from its distinctive rigid and sterically demanding structure. This tetracyclic diamine exists in a locked all-chair conformation, which creates a well-defined chiral pocket around a coordinated metal center. The two nitrogen atoms act as a bidentate ligand, and the bulky bicyclic framework effectively shields specific quadrants of the coordination sphere, thereby directing the approach of substrates and reagents with high facial selectivity. This inherent structural rigidity is paramount to its ability to induce high levels of enantioselectivity in a wide range of chemical transformations.[1]
Mechanism in Asymmetric Deprotonation with Organolithium Reagents
One of the most powerful applications of this compound is in mediating the enantioselective deprotonation of prochiral organic substrates, such as N-Boc protected heterocycles, in conjunction with organolithium bases like sec-butyllithium (B1581126) (s-BuLi).[2] This methodology provides a reliable route to configurationally stable organolithium intermediates, which can be trapped with various electrophiles to afford highly enantioenriched products.
Formation of the Chiral Lithiated Complex
The initial and crucial step is the formation of a well-defined chiral complex between the organolithium reagent and this compound. NMR spectroscopic studies have been instrumental in elucidating the structure of these active complexes.[3] These studies suggest that in non-coordinating solvents like diethyl ether or toluene, the active species is often a monomeric complex of the organolithium reagent, this compound, and the substrate.[4] The formation of this defined complex is critical for achieving high enantioselectivity.
The Deprotonation Event: A Kinetically Controlled Process
The stereochemical outcome of the deprotonation is determined in a kinetically controlled step. The chiral ligand-base complex selectively abstracts one of two enantiotopic protons from the prochiral substrate. Computational studies and experimental evidence point to the formation of a "pre-lithiation complex" where the substrate is coordinated to the lithium atom of the s-BuLi/(-)-sparteine complex.[5] The steric environment created by the this compound ligand dictates the trajectory of the deprotonation, favoring the removal of the proton that is more accessible within the chiral pocket. This leads to the formation of a configurationally stable lithiated intermediate with high enantiomeric excess.
Quantitative Data for Asymmetric Deprotonation
The effectiveness of the this compound/s-BuLi system is demonstrated by the high yields and enantioselectivities achieved in the deprotonation and subsequent functionalization of various substrates.
| Substrate | Electrophile (E+) | Product | Yield (%) | ee (%) | Reference |
| N-Boc-pyrrolidine | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)-N-Boc-pyrrolidine | 85 | 96 | [6] |
| N-Boc-pyrrolidine | PhCHO | 2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 94 | [6] |
| N-Boc-pyrrolidine | TMSCl | 2-(trimethylsilyl)-N-Boc-pyrrolidine | 92 | 98 | [6] |
| N-Boc-pyrrolidine | CH₃I | 2-methyl-N-Boc-pyrrolidine | 88 | 95 | [6] |
Experimental Protocol: Asymmetric Lithiation and Silylation of N-Boc-pyrrolidine
The following protocol is a representative example of a this compound-mediated asymmetric deprotonation-substitution reaction.[7]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is used. The reaction is carried out under an inert atmosphere of dry nitrogen or argon.
-
Reagent Charging: The flask is charged with anhydrous methyl tert-butyl ether (MTBE) (120 mL). N-Boc-pyrrolidine (10.0 g, 58.4 mmol, 1.20 equiv) and this compound (13.7 g, 58.4 mmol, 1.20 equiv) are added via syringe.
-
Cooling: The solution is cooled to an internal temperature of -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: A solution of sec-butyllithium (1.4 M in cyclohexane, 45.2 mL, 63.3 mmol, 1.30 equiv) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -65 °C. The solution typically turns orange-red.
-
Aging: The reaction mixture is stirred at -78 °C for 3 hours to ensure complete deprotonation.
-
Electrophilic Quench: Trimethylsilyl chloride (TMSCl) (8.2 mL, 64.2 mmol, 1.4 equiv) is added dropwise to the solution at -78 °C.
-
Work-up: The reaction is stirred for an additional 2 hours at -78 °C and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-(trimethylsilyl)-N-Boc-pyrrolidine.
Mechanism in Palladium-Catalyzed Oxidative Kinetic Resolution
This compound serves as a highly effective chiral ligand in the palladium(II)-catalyzed aerobic oxidative kinetic resolution of racemic secondary alcohols. This process allows for the separation of enantiomers by selectively oxidizing one enantiomer to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer.
The Dual Role of this compound
A key mechanistic feature of this reaction is the dual role of this compound. It not only acts as a chiral ligand bound to the palladium center but also functions as a base in the deprotonation of the coordinated alcohol.[8] This dual functionality is crucial for the efficiency and stereoselectivity of the catalytic cycle.
The Catalytic Cycle
The catalytic cycle, as elucidated by extensive mechanistic and computational studies, involves several key steps:[9][10]
-
Ligand Exchange: The reaction initiates with the substitution of one of the ligands on the palladium precursor (e.g., a chloride in (this compound)PdCl₂) by the secondary alcohol.
-
Deprotonation: The coordinated alcohol is then deprotonated by a molecule of free this compound, forming a diastereomeric palladium(II)-alkoxide intermediate. This step is often reversible.
-
β-Hydride Elimination: The rate-determining and enantiodiscriminating step is the β-hydride elimination from the palladium-alkoxide intermediate. This forms the ketone product, a palladium-hydride species, and a protonated sparteine molecule. The steric and electronic properties of the diastereomeric transition states for this step dictate the enantioselectivity of the resolution.
-
Reductive Elimination and Re-oxidation: The palladium-hydride species undergoes reductive elimination to produce water and regenerate a Pd(0) species, which is then re-oxidized by molecular oxygen to the active Pd(II) catalyst, completing the cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mechanistic investigations of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using this compound | Chemsrc ID:337830 [chemsrc.com]
- 9. Structural Features and Reactivity of (sparteine)PdCl2: A Model for Selectivity in the Oxidative Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural features and reactivity of (sparteine)PdCl2: a model for selectivity in the oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of (-)-Sparteine in Lupin Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sparteine, a tetracyclic quinolizidine (B1214090) alkaloid (QA), is a prominent secondary metabolite in various species of the Lupinus genus (lupins). This compound and its derivatives exhibit a range of biological activities and serve as valuable chiral ligands in asymmetric synthesis. Understanding the intricate biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing its production, as well as for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the amino acid L-lysine and involves a series of enzymatic conversions to construct the characteristic tetracyclic quinolizidine skeleton. The pathway can be broadly divided into two main stages: the formation of the initial building block, cadaverine (B124047), and its subsequent cyclization and assembly into the sparteine (B1682161) core.
From L-Lysine to the Quinolizidine Skeleton
The initial steps of the pathway are well-established and involve two key enzymes: lysine (B10760008) decarboxylase (LDC) and a copper amine oxidase (CAO).
-
Decarboxylation of L-Lysine: The pathway commences with the decarboxylation of L-lysine to produce cadaverine.[1][2] This reaction is catalyzed by lysine decarboxylase (LDC) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[3] In Lupinus angustifolius, this enzyme (La-L/ODC) has been cloned and characterized.[4]
-
Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination to yield 5-aminopentanal (B1222117). This reaction is catalyzed by a copper amine oxidase (CAO) .[1][5] 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[1][6]
-
Formation of the Tetracyclic Core: The precise mechanism by which three molecules of Δ¹-piperideine (derived from three molecules of cadaverine) assemble to form the tetracyclic sparteine core is still a subject of investigation.[7][8][9] Several hypotheses have been proposed, with tracer studies suggesting a complex series of condensation and cyclization reactions.[7] The favored hypothesis involves the dimerization of Δ¹-piperideine to form a bicyclic intermediate, which then incorporates a third Δ¹-piperideine unit to form the tetracyclic structure. However, the specific enzymes catalyzing these steps have not yet been fully elucidated.
Downstream Modifications of this compound
In many lupin species, this compound serves as a precursor for a variety of other quinolizidine alkaloids. For instance, in Lupinus angustifolius, this compound is converted to (+)-lupanine through a two-step enzymatic oxidation.
-
Hydroxylation of this compound: The first step is the hydroxylation of this compound, catalyzed by a cytochrome P450 monooxygenase, CYP71D189 .[9][10]
-
Oxidation to (+)-Lupanine: The resulting intermediate is then oxidized to (+)-lupanine by a short-chain dehydrogenase/reductase (SDR1) .[9][10]
Quantitative Data
While extensive research has been conducted on the qualitative aspects of the this compound biosynthesis pathway, comprehensive quantitative data, particularly enzyme kinetic parameters, remain limited for some of the key enzymes from lupin species.
| Enzyme | Substrate | Product(s) | Organism | Kcat (s⁻¹) | Km (mM) | Optimal pH | Reference(s) |
| Lysine Decarboxylase (La-L/ODC) | L-Lysine | Cadaverine, CO₂ | Lupinus angustifolius | 1.18 - 2.32 | 2.10 - 3.85 | 7.5 | [11] |
| Copper Amine Oxidase (CAO) | Cadaverine | 5-Aminopentanal, NH₃, H₂O₂ | Lupinus angustifolius | N/A | N/A | N/A | [12] |
| CYP71D189 | This compound | 17-oxo-sparteine (?) | Lupinus angustifolius | N/A | N/A | N/A | [9][10] |
| SDR1 | 17-oxo-sparteine (?) | (+)-Lupanine | Lupinus angustifolius | N/A | N/A | N/A | [9][10] |
| N/A : Data not available in the cited literature. |
Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis.
| Compound | Plant Tissue | Concentration (mg/kg dry weight) | Species | Reference(s) |
| Sparteine | Seeds | 0.13 - 13.68% of total alkaloids | Lupinus spp. | [10] |
| Lupanine | Seeds | Major alkaloid in many species | Lupinus angustifolius | |
| 13-Hydroxylupanine | Seeds | Detected in lower amounts | Lupinus angustifolius | [13] |
| Angustifoline | Seeds | Detected in lower amounts | Lupinus angustifolius | [13] |
| Cadaverine | Various | N/A | Lupinus spp. | |
| Δ¹-piperideine | Various | N/A | Lupinus spp. | |
| N/A : Quantitative data for these intermediates in lupin tissues are not readily available in the literature. |
Table 2: Concentration of this compound and Related Alkaloids in Lupin Tissues.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the this compound biosynthesis pathway.
Enzyme Assays
1. Lysine Decarboxylase (LDC) Activity Assay: [3][14][15]
-
Principle: The activity of LDC can be determined by measuring the rate of cadaverine or CO₂ production from L-lysine. A common method involves a colorimetric assay to quantify cadaverine.
-
Protocol Outline:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), pyridoxal 5'-phosphate (PLP), and L-lysine.
-
Initiate the reaction by adding the enzyme extract (e.g., purified recombinant LDC or a crude plant extract).
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Quantify the produced cadaverine using a suitable method, such as a ninhydrin-based colorimetric assay or by HPLC/GC-MS.
-
2. Copper Amine Oxidase (CAO) Activity Assay: [2][5][16]
-
Principle: CAO activity can be measured by monitoring the production of H₂O₂ or the consumption of O₂ during the oxidative deamination of cadaverine. A common method is a spectrophotometric assay coupled with a peroxidase reaction.
-
Protocol Outline:
-
Prepare a reaction mixture containing a suitable buffer, a chromogenic peroxidase substrate (e.g., 4-aminoantipyrine), and horseradish peroxidase.
-
Add the enzyme extract containing CAO.
-
Initiate the reaction by adding the substrate, cadaverine.
-
Monitor the change in absorbance at a specific wavelength over time, which is proportional to the rate of H₂O₂ production.
-
Tracer Studies
Principle: Tracer studies using isotopically labeled precursors are essential for elucidating biosynthetic pathways.[17][18] By feeding plants or cell cultures with labeled compounds (e.g., ¹⁴C- or ¹³C-labeled L-lysine or cadaverine) and analyzing the distribution of the label in the resulting alkaloids, the metabolic route can be traced.
-
Experimental Workflow:
-
Administration of Labeled Precursor: Introduce the isotopically labeled precursor to the plant material (e.g., through hydroponic solution, injection, or vacuum infiltration of detached leaves).
-
Incubation: Allow the plant to metabolize the labeled precursor for a specific period.
-
Extraction of Alkaloids: Harvest the plant tissue and perform an alkaloid extraction.
-
Analysis: Separate and identify the alkaloids (e.g., by GC-MS or LC-MS) and determine the position and extent of isotopic labeling (e.g., by mass spectrometry or NMR spectroscopy).
-
Gene Cloning and Heterologous Expression
Principle: To characterize the function of individual enzymes in the pathway, the corresponding genes are cloned and expressed in a heterologous host system (e.g., E. coli or yeast).[19][20] This allows for the production of large quantities of the purified enzyme for in vitro studies.
-
General Workflow:
-
Gene Identification: Identify candidate genes based on sequence homology to known enzymes or through transcriptomic analysis.
-
Cloning: Amplify the gene of interest from lupin cDNA and clone it into a suitable expression vector.
-
Heterologous Expression: Transform the expression vector into a suitable host organism and induce protein expression.
-
Purification: Purify the recombinant protein using affinity chromatography (e.g., His-tag or GST-tag purification).
-
Functional Characterization: Perform enzyme assays with the purified protein to confirm its activity and determine its kinetic parameters.
-
Signaling Pathways and Workflows
References
- 1. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 8. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. liofilchem.net [liofilchem.net]
- 12. uniprot.org [uniprot.org]
- 13. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid methods for determining decarboxylase activity: ornithine and lysine decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Determination of Copper Amine Oxidase Activity in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asm.org [asm.org]
- 18. The influence of enzyme induction on polymorphic sparteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heterologous expression and purification of GFP tagged HaTRPA1 exploiting the yeast Pichia pastoris | LUP Student Papers [lup.lub.lu.se]
- 20. Heterologous Expression and Functional Characterization of CAP18 from Oryctolagus cuniculus - Reports of Biochemistry and Molecular Biology [rbmb.net]
The "(+)-Sparteine Problem": A Technical Guide to Stereoselective Transformations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Sparteine, a naturally occurring chiral diamine, has long been a cornerstone in asymmetric synthesis, particularly in stereoselective transformations involving organolithium reagents. Its rigid, C2-symmetric structure provides a powerful chiral environment for controlling the stereochemical outcome of reactions, most notably in the deprotonation of prochiral substrates. However, the commercial availability of only the (-)-enantiomer presents a significant limitation known as the "(+)-sparteine problem." This dependency restricts synthetic chemists to the formation of only one of two possible enantiomers of a desired product, a considerable bottleneck in the development of chiral drugs and other enantiopure molecules.
This technical guide provides an in-depth exploration of the "(+)-sparteine problem," from its mechanistic underpinnings to the innovative solutions that have emerged. We will delve into the core principles of sparteine-mediated stereoselectivity, present a comparative analysis of this compound and its synthetic counterparts through quantitative data, and provide detailed experimental protocols for key transformations. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to navigate and overcome the challenges posed by the "(+)-sparteine problem."
The Core of the Problem: Understanding Sparteine's Role and Limitation
This compound's efficacy in asymmetric synthesis stems from its ability to form a well-defined, chiral complex with organolithium reagents, such as sec-butyllithium (B1581126) (s-BuLi).[1] This complex then acts as a chiral base, selectively removing one of two enantiotopic protons from a prochiral substrate. The rigid bispidine framework of sparteine (B1682161) creates a highly ordered transition state, dictating the facial selectivity of the deprotonation and leading to the formation of a configurationally stable, enantioenriched organolithium intermediate. Subsequent reaction with an electrophile then furnishes the desired chiral product with high enantiomeric excess (e.e.).
The Solution: Development of (+)-Sparteine Surrogates
To address this limitation, significant research has focused on the design and synthesis of "(+)-sparteine surrogates" – chiral diamines that can mimic the stereochemical outcome of the elusive (+)-enantiomer. A major breakthrough in this area was the development of a (+)-sparteine surrogate derived from the readily available natural product, (-)-cytisine.[2] These surrogates have proven to be highly effective, providing access to the enantiomeric series of products with comparable levels of enantioselectivity to those achieved with this compound.
dot
Caption: Logical workflow for solving the (+)-sparteine problem.
Quantitative Data Presentation: A Comparative Analysis
The effectiveness of (+)-sparteine surrogates is best illustrated through a direct comparison of their performance against this compound in key stereoselective transformations. The following tables summarize the quantitative data (yield and enantiomeric excess) for several benchmark reactions.
Asymmetric Deprotonation of N-Boc-pyrrolidine
The enantioselective lithiation of N-Boc-pyrrolidine, followed by quenching with an electrophile, is a fundamental method for synthesizing chiral 2-substituted pyrrolidines.
| Ligand | Electrophile (E+) | Product Configuration | Yield (%) | e.e. (%) | Reference |
| This compound | Me3SiCl | (S) | 87 | 90 | [2] |
| (+)-Sparteine Surrogate | Me3SiCl | (R) | 84 | 90 | [2] |
| This compound | PhCHO | (S)-syn | 65 | >98 | [3] |
| (+)-Sparteine Surrogate | PhCHO | (R)-syn | 66 | 94 | [4] |
Asymmetric α-Lithiation-Rearrangement of Cyclooctene Oxide
The asymmetric α-lithiation and subsequent rearrangement of meso-epoxides is a powerful method for the synthesis of chiral allylic alcohols.
| Ligand | Product Configuration | Yield (%) | e.e. (%) | Reference |
| This compound | (R) | 75 | 96 | [3] |
| (+)-Sparteine Surrogate | (S) | 72 | 95 | [3] |
Palladium-Catalyzed Oxidative Kinetic Resolution of 1-Indanol
The kinetic resolution of racemic secondary alcohols via palladium-catalyzed aerobic oxidation is a valuable method for obtaining enantioenriched alcohols.
| Ligand | Recovered Alcohol Config. | Conversion (%) | e.e. (%) of Alcohol | Selectivity Factor (s) | Reference |
| This compound | (S) | 55 | 99 | 46 | [3] |
| (+)-Sparteine Surrogate | (R) | 53 | 98 | 40 | [3] |
Experimental Protocols
Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine
This protocol outlines the three-step synthesis of a commonly used (+)-sparteine surrogate.
dot
Caption: Synthesis workflow for the (+)-sparteine surrogate.
Step 1: Protection of (-)-Cytisine (-)-Cytisine is protected as its methoxy carbamate to prevent side reactions in the subsequent reduction step. In a typical procedure, (-)-cytisine is treated with methyl chloroformate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dichloromethane/water) to yield the protected pyridone.
Step 2: Hydrogenation The pyridone ring of the protected cytisine is hydrogenated to the corresponding saturated lactam. This is typically achieved using hydrogen gas and a catalyst such as Adams' catalyst (PtO2) in a solvent like ethanol (B145695) or acetic acid. The hydrogenation generally proceeds with high diastereoselectivity.
Step 3: Reduction The final step involves the reduction of both the lactam and the carbamate functionalities. Lithium aluminum hydride (LiAlH4) in a refluxing ethereal solvent such as tetrahydrofuran (B95107) (THF) is commonly used to afford the desired (+)-sparteine surrogate. The product is then typically purified by distillation.
Asymmetric Lithiation of N-Boc-pyrrolidine using this compound
This protocol details a general procedure for the benchmark asymmetric deprotonation of N-Boc-pyrrolidine.
Materials:
-
Anhydrous diethyl ether (Et2O) or methyl tert-butyl ether (MTBE)
-
This compound (or (+)-sparteine surrogate)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N-Boc-pyrrolidine
-
Electrophile (e.g., trimethylsilyl (B98337) chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
Procedure:
-
A solution of this compound (1.1 equivalents) in anhydrous Et2O is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
s-BuLi (1.1 equivalents) is added dropwise, and the resulting solution is stirred at -78 °C for 15-30 minutes to allow for complex formation.
-
A solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous Et2O is added dropwise to the chiral base solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for the desired time (typically 1-2 hours) to ensure complete deprotonation.
-
The electrophile (1.2-1.5 equivalents) is added to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for an additional 1-3 hours.
-
The reaction is quenched by the addition of a saturated aqueous NH4Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with Et2O.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the enantioenriched 2-substituted pyrrolidine.
Mechanistic Insights and Catalytic Cycles
The stereochemical outcome of sparteine-mediated reactions is dictated by the formation of a well-defined chiral complex between the organolithium reagent and the diamine ligand.
dot
Caption: Mechanism of this compound-mediated deprotonation.
While many sparteine-mediated reactions are stoichiometric, efforts have been made to develop catalytic versions. A key challenge in catalytic asymmetric deprotonation is the regeneration of the active chiral lithium-sparteine complex. One successful approach involves the use of a less-coordinating achiral ligand to facilitate the release of the sparteine from the product-lithiated species, allowing it to re-enter the catalytic cycle.
Conclusion and Future Outlook
The development of (+)-sparteine surrogates has provided an elegant and practical solution to the long-standing "(+)-sparteine problem." These synthetic diamines have proven to be highly effective, offering access to the opposite enantiomers of products with comparable efficiency and stereoselectivity to the naturally occurring this compound. The ability to access both enantiomeric series of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often enantiomer-dependent.
Future research in this area will likely focus on the development of new and more efficient sparteine-like ligands, potentially with tunable steric and electronic properties to further enhance selectivity in a broader range of transformations. Additionally, the development of more general and efficient catalytic systems that utilize sub-stoichiometric amounts of these valuable chiral ligands will continue to be a major goal, aligning with the principles of green and sustainable chemistry. The ongoing efforts in this field underscore the power of synthetic chemistry to overcome natural limitations and provide enabling tools for the creation of complex and valuable molecules.
References
- 1. Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Total Synthesis of Racemic Sparteine: A Technical Guide
Abstract
Sparteine (B1682161), a tetracyclic quinolizidine (B1214090) alkaloid, has garnered significant attention in the field of organic synthesis, primarily for its role as a chiral ligand in asymmetric reactions. While it can be extracted from natural sources, its availability can be inconsistent, prompting the development of numerous total syntheses. This technical guide provides an in-depth analysis of key methodologies for the total synthesis of racemic sparteine. We will explore the seminal work of Leonard, the intricate approach by Fleming, and the more recent, streamlined synthesis developed by Reisman and coworkers. This guide will offer detailed experimental protocols, quantitative data for each step, and visualizations of the synthetic pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
The Reisman Synthesis: A Concise and Scalable Approach
In 2023, the Reisman group reported a seven-step, gram-scale synthesis of (±)-sparteine starting from the readily available commodity chemicals pyridine (B92270) and glutaryl chloride.[1][2][3][4] A key feature of this synthesis is a dearomative cascade cyclization to construct the quinolizidine core.[1][2]
Synthetic Pathway
The overall synthetic route developed by Reisman and coworkers is depicted below.
Caption: The Reisman seven-step synthesis of (±)-sparteine.
Experimental Protocols and Quantitative Data
The following table summarizes the key transformations, reagents, and yields for the Reisman synthesis.
| Step | Transformation | Key Reagents | Solvent | Yield |
| 1 | Dearomatization/Cyclization | Pyridine, Glutaryl Chloride, Methanol | Dichloromethane (B109758) | ~60% |
| 2 | Epimerization | t-BuOK | t-BuOH | Not Isolated |
| 3 | Hydrogenation | H₂, Pd/C | Methanol | 55% (over 2 steps) |
| 4 | Reduction/Tosylation | L-Selectride, TsCl | Tetrahydrofuran | 73% |
| 5 | SN2 Reaction | Glutarimide, K₂CO₃ | Dimethylformamide | 93% |
| 6 | Intramolecular Enolate Addition | LHMDS | Tetrahydrofuran | 56% |
| 7 | Reduction | LiAlH₄ | Tetrahydrofuran | 56% (qNMR), 30% (isolated as bis-hydrogen sulfate (B86663) salt) |
Detailed Protocol for Step 1: Synthesis of the Quinolizidine Intermediate [2]
To a solution of pyridine in dichloromethane (DCM) at -78 °C, glutaryl chloride is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour. The mixture is then cooled back to -78 °C and quenched with methanol. An aqueous workup is performed, and the crude product is purified by flash chromatography to yield the quinolizidine intermediate.[2]
The Fleming Synthesis: A Stereocontrolled Approach
The synthesis of (±)-sparteine by Fleming and coworkers, published in 2005, employs a strategy that sets the stereochemistry in a controlled manner, with the potential for adaptation to an enantioselective synthesis.[5][6][7][8][9]
Synthetic Pathway
The logical flow of the Fleming synthesis is outlined below.
Caption: Key transformations in the Fleming synthesis of (±)-sparteine.
Core Experimental Steps
-
Diels-Alder Reaction and Cyclopropane Formation: The synthesis commences with a Diels-Alder reaction between dimethyl bromomesaconate and dicyclopentenyl, followed by cyclopropane formation to establish a meso intermediate.[5][8]
-
Diastereoselective Protonation: The stereochemistry at C-2 and C-4 is set through a moderately diastereoselective protonation of a bis-enolate, which is generated by reductive cleavage of the meso intermediate with lithium in liquid ammonia.[5][8]
-
Ozonolysis and Beckmann Rearrangement: The double bond in the resulting racemic diester is cleaved by ozonolysis. The subsequent diketone undergoes a Beckmann rearrangement to form a bis-lactam.[5][6]
-
Final Reduction and Cyclization: The synthesis is completed by the reduction of the bis-lactam with lithium aluminium hydride, which also induces an intramolecular nucleophilic displacement to furnish racemic sparteine.[5][6]
The Leonard Synthesis: The First Total Synthesis
The first total synthesis of (±)-sparteine was accomplished by Leonard and Beyler in 1950.[1][2] This pioneering work provided a foundational route to this complex alkaloid.
Synthetic Pathway
A simplified workflow of the Leonard synthesis is presented below.
Caption: The two-step approach of the first total synthesis of (±)-sparteine by Leonard.
Key Features
This synthesis is remarkably concise, achieving the target molecule in just two steps from ethyl 2-(pyridin-2-yl)acetate.[1] The crucial step is an exhaustive hydrogenation of a pyridine-quinolizone intermediate.[1] Although innovative, this hydrogenation step proceeded with a low yield.[1]
Conclusion
The total synthesis of racemic sparteine has evolved significantly since its first accomplishment by Leonard. The Fleming synthesis showcases a nuanced approach to stereocontrol, while the more recent Reisman synthesis offers a highly efficient and scalable route suitable for producing gram quantities of this valuable alkaloid. These methodologies not only provide access to sparteine for its various applications but also demonstrate the progression of synthetic organic chemistry in tackling complex molecular architectures. This guide provides a detailed overview of these key syntheses to aid researchers in the understanding and potential application of these synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. A readily-accessible (+)-sparteine surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synthesis of (±)-sparteine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A synthesis of (+/-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A synthesis of (±)-sparteine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (-)-Sparteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Sparteine, a naturally occurring tetracyclic bis-quinolizidine alkaloid, has attracted significant attention in the fields of stereoselective synthesis and pharmacology. Its rigid, C2-symmetric chiral structure makes it a highly effective ligand in a multitude of asymmetric transformations. Furthermore, this compound exhibits notable biological activity, primarily as a class Ia antiarrhythmic agent by blocking voltage-gated sodium channels. This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of this compound, supported by a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and synthetic applications.
Molecular Structure and Physicochemical Properties
This compound is a member of the lupin alkaloid family, characterized by a rigid cage-like structure composed of four fused six-membered rings. Its chemical formula is C₁₅H₂₆N₂[1].
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1R,6R,7S,9S,11S,16R)-7,16-Methanoquinolizido[1,2-a][2][3]diazocine | |
| Systematic Name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane | [PubChem CID: 644020] |
| CAS Number | 90-39-1 | [1] |
| Molecular Formula | C₁₅H₂₆N₂ | [1] |
| Molecular Weight | 234.38 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid | |
| Boiling Point | 173 °C at 8 mmHg | [Sparteine - NIST WebBook] |
| Melting Point | - | |
| Density | 1.02 g/cm³ | [Sparteine - Wikipedia] |
| Optical Rotation [α]D | -17.5° (c=2, ethanol) |
Stereochemistry and Conformational Analysis
The stereochemical complexity of this compound arises from its four chiral centers, with the absolute configuration determined to be (6R, 7S, 9S, 11S). This specific arrangement of stereocenters dictates the overall C2 symmetry of the molecule, which is crucial for its application as a chiral ligand.
The rigid tetracyclic system of this compound significantly restricts its conformational freedom. The ground-state conformation features all four rings in a chair conformation, providing a well-defined three-dimensional structure. This rigidity is a key factor in the high stereoselectivity observed in reactions where it is employed as a chiral ligand. Computational studies and spectroscopic analyses have confirmed the stability of this all-chair conformation[4].
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR | Complex multiplets in the aliphatic region (1.0-3.0 ppm) characteristic of the rigid ring system. | |
| ¹³C NMR | Signals corresponding to the 15 carbon atoms, with chemical shifts indicative of the saturated heterocyclic structure. | |
| Infrared (IR) | C-H stretching vibrations (~2800-3000 cm⁻¹), C-N stretching, and fingerprint region vibrations. | [4] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 234, with a characteristic fragmentation pattern. | [Sparteine - NIST WebBook] |
| Vibrational Circular Dichroism (VCD) | A unique spectral fingerprint that is the mirror image of its enantiomer, (+)-sparteine. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the field frequency using the deuterium (B1214612) signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To obtain the VCD spectrum of this compound to confirm its absolute configuration.
Methodology:
-
Sample Preparation: Prepare a concentrated solution of this compound (typically 0.1-0.5 M) in a non-polar solvent that has minimal infrared absorption in the region of interest (e.g., carbon tetrachloride, chloroform).
-
Instrument Setup:
-
Use a dedicated VCD spectrometer equipped with a photoelastic modulator (PEM).
-
Purge the instrument with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Acquire the VCD spectrum in the mid-infrared region (e.g., 2000-800 cm⁻¹).
-
Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio, as VCD signals are typically weak.
-
Record the spectrum of the pure solvent under the same conditions for background subtraction.
-
-
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum.
-
The resulting spectrum will show positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.
-
Compare the experimental spectrum to a theoretically calculated spectrum for the known absolute configuration of this compound to confirm its identity.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional molecular structure of this compound in the solid state.
Methodology:
-
Crystallization:
-
Grow single crystals of this compound or a suitable salt (e.g., perchlorate). This is often the most challenging step.
-
Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution can be employed. A variety of solvents and solvent mixtures should be screened.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
-
Structure Refinement:
-
Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.
-
Locate and refine the positions of hydrogen atoms.
-
The final refined structure provides accurate bond lengths, bond angles, and torsional angles. The crystallographic data is typically deposited in a database and can be accessed as a Crystallographic Information File (CIF).
-
Biological Activity and Signaling Pathway
This compound is classified as a class Ia antiarrhythmic agent due to its ability to block voltage-gated sodium channels (VGSCs)[5][6]. This blockade reduces the influx of sodium ions into cardiomyocytes, thereby slowing the rate of depolarization of the cardiac action potential and prolonging the effective refractory period.
References
(-)-Sparteine as a Bidentate Ligand in Metal Catalysts: An In-depth Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
(-)-Sparteine, a naturally occurring chiral diamine, has emerged as a privileged bidentate ligand in asymmetric catalysis. Its rigid, C2-symmetric-like tetracyclic structure provides a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of organic transformations. This technical guide provides a comprehensive overview of the application of this compound in metal-catalyzed reactions, with a focus on palladium, copper, and lithium systems. Detailed experimental protocols, extensive quantitative data on catalyst performance, and mechanistic insights visualized through catalytic cycles are presented to serve as a practical resource for researchers in the field of asymmetric synthesis.
Introduction
The quest for efficient and highly selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Chiral metal complexes are at the forefront of this endeavor, and the design and application of effective chiral ligands are paramount. This compound, a lupin alkaloid, has distinguished itself as a versatile and effective chiral ligand for a range of metals.[1][2] Its unique conformational rigidity and the spatial orientation of its two nitrogen atoms allow it to form stable chelate complexes, thereby creating a chiral pocket that dictates the stereochemical outcome of a reaction.
This guide will delve into the utility of this compound as a bidentate ligand in three major areas of asymmetric catalysis:
-
Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols: A powerful method for accessing enantioenriched alcohols.
-
Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction: A reliable carbon-carbon bond-forming reaction to produce valuable β-nitro alcohols.
-
Lithium-Mediated Asymmetric Deprotonation: A key strategy for the enantioselective functionalization of prochiral substrates.
For each system, we will provide a summary of quantitative data, detailed experimental procedures for representative reactions, and a visualization of the proposed catalytic cycle.
Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols
The kinetic resolution of racemic secondary alcohols is a crucial transformation in organic synthesis. The use of a chiral palladium-(-)-sparteine complex allows for the selective oxidation of one enantiomer, leaving the unreacted alcohol enriched in the other.[1] This process is particularly attractive due to its use of environmentally benign molecular oxygen as the terminal oxidant.[1]
Quantitative Data
The performance of the this compound-palladium catalyst system has been evaluated for a wide range of secondary alcohols. The following table summarizes representative results.
| Entry | Substrate | Conversion (%) | ee (%) of Alcohol | Selectivity (s) | Reference |
| 1 | 1-Phenylethanol | 55 | 99 | 75 | [1] |
| 2 | 1-(4-Bromophenyl)ethanol | 52 | 99 | 88 | [1] |
| 3 | 1-(2-Naphthyl)ethanol | 54 | 99 | 104 | [1] |
| 4 | 1-Indanol | 51 | 99 | 111 | [1] |
| 5 | (E)-4-Phenyl-3-buten-2-ol | 53 | 98 | 51 | [1] |
| 6 | 1-Phenyl-2-propen-1-ol | 58 | 99 | 40 | [1] |
| 7 | cis-1,2-Diphenylethanediol | 50 | >99 (diol) | >200 | [3] |
| 8 | trans-1,2-Diphenylethanediol | 50 | 98 (diol) | 50 | [3] |
General Conditions: Typically 5 mol % Pd complex, 20 mol % this compound, O₂ (1 atm), in a suitable solvent like toluene (B28343) at 80 °C.[1] Improved conditions may involve additives like Cs₂CO₃ and t-BuOH.[1]
Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol
This protocol is adapted from established procedures for the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols.[1]
Materials:
-
[Pd(nbd)Cl₂] (palladium(II) (norbornadiene) dichloride)
-
This compound
-
(±)-1-Phenylethanol
-
Anhydrous toluene
-
Powdered 3 Å molecular sieves
-
Oxygen (balloon)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add powdered 3 Å molecular sieves (500 mg). Evacuate the flask and backfill with argon. Under the argon atmosphere, add [Pd(nbd)Cl₂] (14.3 mg, 0.05 mmol, 5 mol %) and this compound (46.9 mg, 0.20 mmol, 20 mol %).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Catalyst Pre-formation: Seal the flask, and replace the argon atmosphere with oxygen from a balloon. Stir the reaction mixture at 80 °C for 10 minutes.
-
Substrate Addition: Add (±)-1-phenylethanol (122.2 mg, 1.0 mmol) neat via syringe to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion.
-
Work-up: Once the desired conversion (around 50-60%) is reached, cool the reaction mixture to room temperature. Filter the mixture through a pad of silica (B1680970) gel, washing the silica with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Analysis: Purify the residue by flash column chromatography to separate the unreacted alcohol from the ketone product. Determine the enantiomeric excess of the recovered alcohol by chiral HPLC or GC analysis.
Catalytic Cycle
Mechanistic studies have revealed a dual role for this compound in this reaction: it acts as both a chiral ligand and a Brønsted base.[1][4] The proposed catalytic cycle is depicted below.
Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction that yields synthetically versatile β-nitro alcohols. The use of a chiral copper(II)-(-)-sparteine complex provides an effective catalytic system for achieving high enantioselectivity in this transformation.[2]
Quantitative Data
The dichloro[this compound-N,N']copper(II) complex has been shown to be an effective catalyst for the asymmetric Henry reaction between nitromethane (B149229) and various aldehydes.
| Entry | Aldehyde | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | 85 | 80 | |
| 2 | 4-Nitrobenzaldehyde | 92 | 97 | [5] |
| 3 | 4-Chlorobenzaldehyde | 88 | 85 | |
| 4 | 4-Methoxybenzaldehyde | 82 | 75 | |
| 5 | 2-Naphthaldehyde | 90 | 91 | [5] |
| 6 | Cinnamaldehyde | 75 | 88 | |
| 7 | Cyclohexanecarboxaldehyde | 78 | 73 |
General Conditions: Typically 10 mol % of the Cu(II)-sparteine complex with a base such as triethylamine (B128534) in a solvent like methanol (B129727).
Experimental Protocol: Synthesis of Dichloro[this compound]copper(II) and Asymmetric Henry Reaction
This protocol is based on established procedures for the synthesis of the catalyst and its use in the Henry reaction.[2]
Part A: Synthesis of Dichloro[this compound]copper(II) Catalyst
Materials:
-
Copper(II) chloride (CuCl₂)
-
This compound
Procedure:
-
Dissolve CuCl₂ (1 mmol) in ethanol (10 mL).
-
To this solution, add a solution of this compound (1 mmol) in ethanol (10 mL) dropwise with stirring.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
Part B: Asymmetric Henry Reaction
Materials:
-
Dichloro[this compound]copper(II) catalyst
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Nitromethane
-
Triethylamine (Et₃N)
-
Methanol
Procedure:
-
To a stirred solution of the dichloro[this compound]copper(II) catalyst (0.05 mmol, 10 mol %) in methanol (2 mL), add the aldehyde (0.5 mmol).
-
Add nitromethane (2.5 mmol, 5 equivalents).
-
Add triethylamine (0.05 mmol, 10 mol %) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the β-nitro alcohol product by chiral HPLC analysis.
Catalytic Cycle
The proposed catalytic cycle for the copper-(-)-sparteine catalyzed Henry reaction involves the coordination of both the aldehyde and the deprotonated nitroalkane (nitronate) to the chiral copper center.
s-BuLi/(-)-Sparteine Mediated Asymmetric Deprotonation
The combination of sec-butyllithium (B1581126) (s-BuLi) and this compound forms a potent chiral base capable of enantioselective deprotonation of prochiral C-H bonds. This strategy has been widely applied to the synthesis of configurationally stable organolithium intermediates, which can be trapped with various electrophiles to afford enantioenriched products.[6]
Quantitative Data
A classic example of this methodology is the asymmetric deprotonation of N-Boc-pyrrolidine, followed by electrophilic quenching.
| Entry | Electrophile (E) | Product | Yield (%) | ee (%) | Reference |
| 1 | Me₃SiCl | 2-(Trimethylsilyl)-N-Boc-pyrrolidine | 85 | 96 | [6] |
| 2 | PhCHO | 2-(Hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 94 (syn) | [6] |
| 3 | Allyl Bromide | 2-(Allyl)-N-Boc-pyrrolidine | 72 | 95 | [6] |
| 4 | MeI | 2-Methyl-N-Boc-pyrrolidine | 65 | 92 | [6] |
| 5 | CO₂ then CH₂N₂ | Methyl 2-carboxy-N-Boc-pyrrolidinate | 75 | 96 | [6] |
| 6 | ZnCl₂ then Pd cat./ArX | 2-Aryl-N-Boc-pyrrolidine | 60-80 | 90-98 | [6] |
General Conditions: Typically involves the pre-formation of the s-BuLi/(-)-sparteine complex at low temperatures (-78 °C) in a non-coordinating solvent like toluene or ether, followed by the addition of the substrate and then the electrophile.[6]
Experimental Protocol: Asymmetric Lithiation and Silylation of N-Boc-pyrrolidine
This protocol is a representative example of an s-BuLi/(-)-sparteine mediated asymmetric deprotonation-substitution sequence.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N-Boc-pyrrolidine
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Anhydrous diethyl ether or toluene
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, syringes, etc.)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Complex Formation: To a flame-dried Schlenk flask under argon, add anhydrous diethyl ether (10 mL) and cool to -78 °C. Add this compound (1.2 mmol) followed by the dropwise addition of s-BuLi (1.1 mmol) in cyclohexane. Stir the solution at -78 °C for 30 minutes.
-
Deprotonation: Add a solution of N-Boc-pyrrolidine (1.0 mmol) in anhydrous diethyl ether (2 mL) dropwise to the chiral base solution at -78 °C. Stir the mixture at this temperature for 2 hours.
-
Electrophilic Quench: Add freshly distilled trimethylsilyl chloride (1.5 mmol) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the 2-silylated-N-Boc-pyrrolidine by chiral GC or HPLC analysis.
Logical Workflow of Asymmetric Deprotonation
The mechanism of stereoselection is believed to involve a kinetically controlled deprotonation, where the chiral lithium-sparteine complex selectively abstracts one of two enantiotopic protons.
Conclusion
This compound has proven to be a highly effective and versatile chiral bidentate ligand for a range of metal-catalyzed asymmetric transformations. Its ability to form well-defined, rigid complexes with palladium, copper, and lithium has enabled the development of robust and highly enantioselective methods for kinetic resolution, carbon-carbon bond formation, and asymmetric deprotonation. The detailed protocols and comprehensive data presented in this guide are intended to facilitate the application of these powerful synthetic tools in academic and industrial research, paving the way for the efficient synthesis of complex chiral molecules. Further exploration into the application of this compound with other metals and in novel reaction manifolds continues to be a promising avenue of research.
References
- 1. benchchem.com [benchchem.com]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dual role of this compound in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective nitroaldol (Henry) reaction using copper(ii) complexes of (−)-sparteine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (-)-Sparteine Mediated Asymmetric Deprotonation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Sparteine, a naturally occurring chiral diamine, is a cornerstone ligand in asymmetric synthesis, particularly for the enantioselective deprotonation of prochiral substrates when complexed with organolithium reagents.[1] Its rigid C2-symmetric structure creates a chiral environment that enables the removal of a specific proton with high stereoselectivity, leading to the formation of configurationally stable, non-racemic organolithium intermediates.[1][2] This methodology has proven invaluable for the synthesis of enantioenriched compounds that are crucial building blocks in the development of pharmaceuticals and other biologically active molecules.[3][4]
These application notes provide a comprehensive overview of the protocol for this compound mediated asymmetric deprotonation, including detailed experimental procedures, quantitative data on reaction outcomes, and a mechanistic illustration.
Mechanism of Action
The stereochemical outcome of the deprotonation is determined by the formation of a well-defined chiral complex between the organolithium reagent (e.g., sec-butyllithium) and this compound.[1] This complex then coordinates with the substrate, positioning the organolithium base for a selective removal of one of the two prochiral protons. The rigidity of the sparteine (B1682161) ligand is crucial for creating a highly ordered transition state, which is responsible for the high degree of enantioselectivity observed in these reactions.[1]
Caption: A diagram illustrating the key steps in this compound mediated asymmetric deprotonation.
Quantitative Data Summary
The efficacy of this compound in asymmetric deprotonation is demonstrated by the high yields and enantioselectivities achieved for a variety of substrates. The following tables summarize representative data for the deprotonation of N-Boc-pyrrolidine and an O-alkyl carbamate.
Table 1: Asymmetric Deprotonation of N-Boc-pyrrolidine
| Organolithium Reagent | Solvent | Electrophile | Yield (%) | Enantiomeric Ratio (er) | Reference |
| s-BuLi | Diethyl ether | Benzaldehyde | ~75 (syn+anti) | ≥ 95:5 | [2][5] |
| s-BuLi | Toluene | N/A (cyclization) | N/A | 98:2 | [5] |
| i-PrLi | Diethyl ether | Benzaldehyde | ~75 (syn+anti) | N/A | [5] |
| s-BuLi | THF | Benzaldehyde | N/A | Low (racemic) | [5][6] |
Table 2: Asymmetric Deprotonation of an O-Alkyl Carbamate
| Organolithium Reagent | Solvent | Electrophile | Yield (%) | Enantiomeric Ratio (er) | Reference |
| s-BuLi | Diethyl ether | MeO₂CCl | N/A | High | [5] |
| s-BuLi | THF | MeO₂CCl | N/A | 61:39 | [5] |
Experimental Protocols
The following are general procedures for the this compound mediated asymmetric deprotonation of N-Boc-pyrrolidine.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N-Boc-pyrrolidine
-
Anhydrous methyl tert-butyl ether (MTBE) or diethyl ether
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
General Procedure for Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1.2 equivalents) in anhydrous MTBE (to a concentration of 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-butyllithium (1.2 equivalents, as a solution in cyclohexanes) to the stirred solution.
-
Stir the resulting solution at -78 °C for 15 minutes to allow for the formation of the chiral complex.[1]
-
In a separate flask, prepare a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous MTBE.
-
Add the N-Boc-pyrrolidine solution dropwise to the reaction mixture over a period of 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure complete deprotonation.[1]
-
Add the desired electrophile (1.5 equivalents) to the reaction mixture.
-
Continue to stir the reaction at -78 °C for an additional 1-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, dry over MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired enantioenriched product.
Caption: A flowchart outlining the general experimental procedure for this compound mediated deprotonation.
Applications in Drug Development
The enantiomerically enriched products obtained through this compound mediated asymmetric deprotonation are valuable intermediates in the synthesis of various biologically active molecules. For instance, 2-substituted pyrrolidines are key structural motifs in many pharmaceutical compounds.[3] The ability to control the stereochemistry at this position is critical for the efficacy and safety of the final drug product. This methodology has been applied in the synthesis of alkaloids, amino acids, and other complex natural products.[7][8]
Conclusion
This compound mediated asymmetric deprotonation is a powerful and reliable method for the synthesis of enantioenriched molecules. The protocol is relatively straightforward, and the high levels of stereocontrol make it an attractive strategy for researchers in both academic and industrial settings. While the commercial availability of only the (-)-enantiomer has been a limitation, the development of synthetic surrogates for (+)-sparteine is expanding the scope of this important transformation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Reinventing fine chemicals synthesis: large-scale production of sparteine from lupin beans | SpartWISE | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The (-)-Sparteine/sec-Butyllithium System: A Powerful Tool for Enantioselective Lithiation in Asymmetric Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The enantioselective deprotonation of prochiral substrates using the chiral diamine ligand (-)-sparteine in combination with sec-butyllithium (B1581126) (s-BuLi) has become a cornerstone of modern asymmetric synthesis. This methodology provides a reliable and highly stereoselective route to a wide array of enantioenriched building blocks crucial for the development of pharmaceuticals and other complex chiral molecules. The rigid C2-symmetric structure of this compound forms a well-defined chiral complex with the organolithium reagent, creating a chiral environment that directs the deprotonation in a highly stereoselective manner.[1]
Mechanism of Action: Asymmetric Deprotonation
The key to the enantioselectivity of the this compound/s-BuLi system lies in the formation of a chiral complex that preferentially removes one of two enantiotopic protons from a prochiral substrate. This process, known as asymmetric deprotonation, generates a configurationally stable organolithium intermediate.[2][3] This intermediate can then be trapped with various electrophiles to yield a wide range of chiral products with high enantiomeric excess (ee).[2] The stereochemical outcome is kinetically controlled by the difference in the activation energies for the removal of the two competing protons.[2]
dot digraph "Asymmetric_Deprotonation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
sub [label="Prochiral Substrate\n(e.g., N-Boc-pyrrolidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="this compound / s-BuLi\nComplex", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ts_proS [label="Diastereomeric\nTransition State\n(pro-S H removal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_proR [label="Diastereomeric\nTransition State\n(pro-R H removal)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Chiral Lithiated\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Enantioenriched\nProduct", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; electrophile [label="Electrophile\n(E+)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sub -> reagent [label="Coordination", dir=none]; reagent -> ts_proS [label="Deprotonation\n(Higher Ea)"]; reagent -> ts_proR [label="Deprotonation\n(Lower Ea)"]; ts_proR -> intermediate; intermediate -> electrophile [dir=none]; electrophile -> product [label="Trapping"]; } dddot Figure 1: General mechanism of this compound/s-BuLi mediated enantioselective deprotonation.
Applications in Organic Synthesis
The versatility of the this compound/s-BuLi system is demonstrated by its broad substrate scope, which includes carbamates, N-Boc protected heterocycles, and benzylamines. This has enabled the asymmetric synthesis of a diverse range of valuable chiral molecules.
-
Asymmetric Deprotonation of N-Boc Pyrrolidine (B122466): This is a classic application, providing access to chiral 2-substituted pyrrolidines, which are common structural motifs in pharmaceuticals.[4][5]
-
α-Lithiation of N-Boc-N-aryl Benzylamines: This method facilitates the enantioselective synthesis of mono- and disubstituted benzylamines.[5]
-
Carbolithiation Reactions: Both intermolecular and intramolecular carbolithiation reactions can be performed with high stereocontrol, enabling the formation of new carbon-carbon bonds.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data for the enantioselective lithiation of various substrates using the this compound/s-BuLi system.
Table 1: Enantioselective Lithiation-Trapping of N-Boc Pyrrolidine [7]
| Electrophile | Solvent | Yield (%) | er (syn:anti) |
| PhCHO | Et₂O | 60 | 96:4 (syn) |
| PhCHO | THF | 55 | 60:40 (syn) |
| MeOD | Et₂O | 85 | 96:4 |
Table 2: Enantioselective Lithiation-Cyclization of (Arylmethyl)(3-chloropropyl)-Boc-amines [4]
| Aryl Group | Solvent | Yield (%) | ee (%) |
| Phenyl | Toluene (B28343) | 75 | 96 |
| p-Chlorophenyl | Toluene | 71 | 95 |
| 1-Naphthyl | Toluene | 65 | 94 |
| 2-Thienyl | Toluene | 51 | 93 |
Table 3: Enantioselective Lithiation of O-Alkyl Carbamates [2]
| R Group (in O-Alkyl) | Electrophile | Yield (%) | ee (%) |
| Ethyl | Me₃SiCl | 88 | >95 |
| n-Butyl | Me₃SiCl | 92 | >95 |
| Benzyl | Me₃SiCl | 85 | >95 |
Experimental Protocols
General Considerations:
-
All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching of the organolithium reagents.
-
Organolithium reagents such as s-BuLi are pyrophoric and must be handled with extreme care using appropriate techniques.
-
This compound is hygroscopic and should be stored in a desiccator over a suitable drying agent.
-
Enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Protocol 1: Enantioselective Lithiation and Alkylation of N-Boc-N-(p-methoxyphenyl)benzylamine
This protocol is adapted from the work of Beak and co-workers and provides a method for the enantioselective synthesis of (S)- and (R)-mono-substituted N-Boc-benzylamines.[5]
Materials:
-
N-Boc-N-(p-methoxyphenyl)benzylamine
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl triflate (e.g., methyl triflate)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of N-Boc-N-(p-methoxyphenyl)benzylamine (1.0 equiv) in anhydrous toluene (0.1 M) at -78 °C, add a solution of n-butyllithium (1.2 equiv) and this compound (1.2 equiv) in toluene.
-
Stir the reaction mixture at -78 °C for 10 hours.
-
Add the desired alkyl triflate (1.5 equiv) dropwise to the solution.
-
After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, and then separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot digraph "Protocol_1_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Dissolve Substrate\nin Toluene at -78°C", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Add n-BuLi/(-)-Sparteine\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Stir for 10 hours\nat -78°C", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Add Alkyl Triflate", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="Stir for 1-2 hours\nat -78°C", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="Quench with\nsat. aq. NH4Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step7 [label="Workup and Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; step8 [label="Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> end; } dddot Figure 2: Workflow for the enantioselective alkylation of N-Boc-N-(p-methoxyphenyl)benzylamine.
Protocol 2: Asymmetric Deprotonation of N-Boc Pyrrolidine
This protocol, based on the work of O'Brien and others, is a general procedure for the enantioselective functionalization of N-Boc pyrrolidine.[7]
Materials:
-
N-Boc pyrrolidine
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., benzaldehyde)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.3 equiv) in anhydrous Et₂O (to make a 0.4 M solution with respect to s-BuLi) at -78 °C, add s-BuLi (1.3 equiv) dropwise. Stir the resulting solution for 15 minutes.
-
Add a solution of N-Boc pyrrolidine (1.0 equiv) in anhydrous Et₂O to the chiral base solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Add the electrophile (e.g., benzaldehyde, 1.5 equiv) and continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with Et₂O.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
dot digraph "Protocol_2_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Prepare s-BuLi/(-)-Sparteine\nComplex in Et2O at -78°C", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Add N-Boc Pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Stir for 3 hours\nat -78°C", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Add Electrophile\n(e.g., Benzaldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="Stir for 2 hours\nat -78°C", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="Quench with\nsat. aq. NaHCO3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step7 [label="Aqueous Workup\nand Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; step8 [label="Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> end; } dddot Figure 3: Workflow for the asymmetric deprotonation and functionalization of N-Boc pyrrolidine.
The "(+)-Sparteine Problem" and Sparteine Surrogates
A significant limitation of this methodology has been the commercial availability of only the (-)-enantiomer of sparteine, often referred to as the "(+)-sparteine problem".[1] This has driven the development of synthetic surrogates that can mimic the reactivity of the unavailable (+)-sparteine, thereby providing access to the opposite enantiomeric series of products.[8] In many cases, these (+)-sparteine surrogates have been shown to provide essentially equal and opposite enantioselectivity compared to this compound.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
applications of "(-)-Sparteine" in palladium-catalyzed kinetic resolution
Applications of (-)-Sparteine in Palladium-Catalyzed Kinetic Resolution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This compound, a naturally occurring chiral diamine, has emerged as a highly effective ligand in palladium-catalyzed kinetic resolutions, particularly in the aerobic oxidative resolution of secondary alcohols. This methodology provides a valuable tool for the synthesis of enantioenriched alcohols and ketones, which are crucial building blocks in the pharmaceutical and fine chemical industries. The use of molecular oxygen or ambient air as the terminal oxidant renders this process environmentally benign and a practical alternative to stoichiometric oxidants.
Mechanism of Action: The Dual Role of this compound
Mechanistic studies have revealed that this compound plays a dual role in the catalytic cycle of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols.[1][2][3] It functions as both a chiral ligand and a Brønsted base. As a chiral ligand, this compound coordinates to the palladium(II) center, creating a chiral environment that allows for the enantioselective oxidation of one enantiomer of the racemic alcohol at a faster rate than the other.
Simultaneously, this compound acts as a base, facilitating the deprotonation of the coordinated alcohol to form a palladium-alkoxide intermediate, a crucial step in the catalytic cycle.[2] The concentration of this compound has been shown to significantly influence both the reaction rate and the level of enantioselectivity.[3] At low concentrations, the deprotonation step is often rate-limiting, while at higher concentrations, β-hydride elimination becomes the rate-determining step.[1][4][5] Higher concentrations of this compound generally lead to a more selective kinetic resolution.[3] The C1 symmetry of the this compound ligand is considered essential for the observed selectivity.[5]
Catalytic Cycle
Applications in Kinetic Resolution of Secondary Alcohols
The palladium-(-)-sparteine catalyst system is applicable to a broad range of secondary alcohols, including benzylic, allylic, and aliphatic substrates.
Benzylic Alcohols
Benzylic alcohols are excellent substrates for this kinetic resolution, generally exhibiting high selectivity factors. The electronic properties of substituents on the aromatic ring can influence the reaction rate and selectivity.
| Entry | Substrate | Time (h) | Conversion (%) | ee (%) of Alcohol | Selectivity (s) |
| 1 | 1-Phenylethanol | 54 | 54 | 95 | 18 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 120 | 51 | >99 | >50 |
| 3 | 1-(4-Bromophenyl)ethanol | 96 | 55 | 98 | 28 |
| 4 | 1-(4-Nitrophenyl)ethanol | 192 | 53 | 99 | 43 |
| 5 | 1-Naphthylethanol | 96 | 56 | 99 | 36 |
| 6 | Indanol | 40 | 58 | 99 | 21 |
| General Conditions: 5 mol % Pd(nbd)Cl₂, 20 mol % this compound, O₂ (1 atm), toluene (B28343) (0.1 M), 80 °C.[6] |
Allylic and Aliphatic Alcohols
While initially showing lower selectivity for aliphatic and allylic alcohols, improved conditions have been developed. The use of tert-butyl alcohol as a solvent has been shown to enhance the resolution of these substrates.
| Entry | Substrate | Time (h) | Conversion (%) | ee (%) of Alcohol | Selectivity (s) |
| 1 | 1-Octen-3-ol | 144 | 52 | 98 | 32 |
| 2 | (E)-4-Phenyl-3-buten-2-ol | 192 | 54 | >99 | >50 |
| 3 | 2-Octanol | 112 | 60 | 90 | 11 |
| 4 | Cyclohexyl(phenyl)methanol | 54 | 53 | 99 | 43 |
| General Conditions: 5 mol % Pd(nbd)Cl₂, 20 mol % this compound, O₂ (1 atm), toluene (0.1 M), 80 °C, unless otherwise noted. Improved conditions with Cs₂CO₃ and t-BuOH in CHCl₃ at 23 °C have been reported to enhance selectivity for some substrates.[2][6] |
Experimental Protocols
General Experimental Workflow
Protocol 1: Kinetic Resolution of (±)-1-Phenylethanol
This protocol details the kinetic resolution of (±)-1-phenylethanol on a 1.0 mmol scale.
Materials:
-
[Pd(nbd)Cl₂] (Norbornadiene)palladium(II) dichloride (14.3 mg, 0.05 mmol, 5 mol %)
-
This compound (46.9 mg, 0.20 mmol, 20 mol %)
-
(±)-1-Phenylethanol (122.2 mg, 1.0 mmol)
-
Powdered 3 Å molecular sieves (500 mg)
-
Anhydrous toluene (10 mL)
-
Oxygen (balloon)
-
Argon or Nitrogen
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Silica gel for filtration and chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add powdered 3 Å molecular sieves (500 mg).
-
Evacuate the flask and backfill with argon.
-
Under the argon atmosphere, add [Pd(nbd)Cl₂] (14.3 mg, 0.05 mmol) and this compound (46.9 mg, 0.20 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
-
Reaction Setup:
-
Seal the flask and replace the atmosphere with oxygen (from a balloon).
-
Stir the reaction mixture at 80 °C for 10 minutes to pre-form the catalyst.
-
-
Substrate Addition:
-
Add (±)-1-phenylethanol (122.2 mg, 1.0 mmol) neat via syringe to the reaction mixture.
-
Continue stirring at 80 °C and monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Once the desired conversion is reached (typically 50-60%), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of silica gel, washing the silica with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted (S)-1-phenylethanol from the acetophenone (B1666503) product.
-
Determine the enantiomeric excess of the recovered alcohol by chiral HPLC or GC analysis.
-
Protocol 2: Large-Scale Kinetic Resolution of an Allylic Alcohol
This protocol is adapted for a larger scale (e.g., 8.0 mmol) resolution.
Materials:
-
Pd(nbd)Cl₂ (108 mg, 0.40 mmol, 0.05 equiv)
-
This compound (368 µL, 1.60 mmol, 0.20 equiv)
-
Racemic allylic alcohol (8.0 mmol)
-
Powdered 3 Å molecular sieves (4.0 g)
-
Anhydrous toluene (80 mL)
-
Oxygen (balloon)
-
Nitrogen
Procedure:
-
Catalyst Preparation:
-
Charge a 200 mL flask equipped with a magnetic stir bar with powdered 3 Å molecular sieves (4.0 g) and flame-dry under vacuum.
-
After cooling under dry N₂, add Pd(nbd)Cl₂ (108 mg, 0.40 mmol), followed by toluene (80.0 mL), and this compound (368 µL, 1.60 mmol).
-
-
Reaction Setup:
-
Evacuate the flask and fill with O₂ (repeat 3 times, then leave under a balloon of O₂).
-
Heat the reaction mixture to 80 °C for 10 minutes.
-
-
Substrate Addition and Reaction:
-
Introduce the racemic alcohol (8.0 mmol) and continue heating the reaction mixture at 80 °C for the required time (e.g., 144 h for 1-octen-3-ol), monitoring conversion periodically.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of SiO₂ (eluting with EtOAc).
-
Purify by column chromatography on SiO₂ to isolate the enantioenriched alcohol and the corresponding ketone.
-
Conclusion
The palladium-(-)-sparteine catalyzed aerobic oxidative kinetic resolution of secondary alcohols is a robust and versatile method for accessing chiral molecules. The dual role of this compound as both a chiral ligand and a base is key to the success of this transformation. The provided protocols offer a starting point for researchers to apply this methodology to their own synthetic challenges. Further optimization of reaction conditions, such as solvent and the use of additives, can lead to improved selectivity and efficiency for a wider range of substrates.
References
- 1. Mechanistic investigations of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Dual role of this compound in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic investigations of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using this compound | Chemsrc ID:337830 [chemsrc.com]
- 5. Structural Features and Reactivity of (sparteine)PdCl2: A Model for Selectivity in the Oxidative Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Gram-Scale Total Synthesis of (±)-Sparteine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale total synthesis of (±)-Sparteine, a valuable chiral ligand in asymmetric synthesis. The presented methodology follows the efficient, seven-step route developed by Reisman and coworkers, which utilizes readily available and inexpensive starting materials.[1][2] This protocol is designed to offer a reliable and scalable method for accessing significant quantities of (±)-Sparteine for applications in synthetic chemistry and drug development.
(±)-Sparteine is a tetracyclic quinolizidine (B1214090) alkaloid whose enantiomers are widely used as chiral ligands.[1] Due to inconsistent availability from natural sources, several total syntheses have been developed. The Reisman synthesis is notable for its efficiency and reliance on commodity chemicals.[1] A key feature of this synthesis is a pyridine (B92270) dearomatization/cyclization cascade to construct the functionalized quinolizidine core of the molecule.[1]
Overall Synthetic Pathway
The seven-step synthesis of (±)-Sparteine commences with the reaction of pyridine and glutaryl chloride to form a key quinolizidine intermediate. This is followed by a series of transformations to construct the complete tetracyclic framework of (±)-Sparteine.
Caption: Overall workflow for the gram-scale synthesis of (±)-Sparteine.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step in the gram-scale synthesis of (±)-Sparteine.
Table 1: Synthesis of Quinolizidine Intermediate
| Reagent | Molar Equiv. | Amount |
| Pyridine | 1.0 | 8.1 mL, 100 mmol |
| Glutaryl Chloride | 1.1 | 12.7 mL, 110 mmol |
| Dichloromethane (B109758) (DCM) | - | 500 mL |
| Methanol (B129727) | - | 50 mL |
| Product | Yield | Amount |
| Quinolizidine Intermediate | 65% | 14.6 g |
Table 2: Epimerization to Trans Isomer
| Reagent | Molar Equiv. | Amount |
| Quinolizidine Intermediate | 1.0 | 14.6 g, 65.0 mmol |
| Sodium Methoxide (B1231860) (25 wt% in MeOH) | 1.1 | 15.0 mL, 71.5 mmol |
| Methanol | - | 325 mL |
| Product | Yield | Amount |
| Trans Isomer | 95% | 13.9 g |
Table 3: Hydrogenation of Trans Isomer
| Reagent | Molar Equiv. | Amount |
| Trans Isomer | 1.0 | 13.9 g, 61.7 mmol |
| Palladium on Carbon (10 wt%) | 0.01 | 656 mg, 0.617 mmol |
| Methanol | - | 300 mL |
| Product | Yield (over 2 steps) | Amount |
| Hydrogenated Ester | 55% | 7.7 g |
Table 4: Reduction and Tosylation
| Reagent | Molar Equiv. | Amount |
| Hydrogenated Ester | 1.0 | 7.7 g, 33.9 mmol |
| L-Selectride (1.0 M in THF) | 1.2 | 40.7 mL, 40.7 mmol |
| p-Toluenesulfonyl Chloride | 1.5 | 9.7 g, 50.9 mmol |
| Triethylamine (B128534) | 2.0 | 9.5 mL, 67.8 mmol |
| DMAP | 0.1 | 414 mg, 3.39 mmol |
| Dichloromethane (DCM) | - | 170 mL |
| Product | Yield | Amount |
| Tosylate | 73% | 8.5 g |
Table 5: SN2 Reaction with Glutarimide (B196013)
| Reagent | Molar Equiv. | Amount |
| Tosylate | 1.0 | 8.5 g, 24.7 mmol |
| Glutarimide | 1.5 | 4.2 g, 37.1 mmol |
| Potassium Carbonate | 2.0 | 6.8 g, 49.4 mmol |
| Acetonitrile (B52724) | - | 125 mL |
| Product | Yield | Amount |
| N-Alkylation Product | 93% | 6.8 g |
Table 6: Intramolecular Addition to form Tetracycle
| Reagent | Molar Equiv. | Amount |
| N-Alkylation Product | 1.0 | 6.8 g, 23.0 mmol |
| KHMDS (1.0 M in THF) | 2.2 | 50.6 mL, 50.6 mmol |
| Tetrahydrofuran (B95107) (THF) | - | 230 mL |
| Product | Yield | Amount |
| Tetracycle | 56% | 3.8 g |
Table 7: Reduction to (±)-Sparteine
| Reagent | Molar Equiv. | Amount |
| Tetracycle | 1.0 | 3.8 g, 12.9 mmol |
| Lithium Aluminum Hydride (LiAlH4) | 5.0 | 2.5 g, 64.5 mmol |
| Diethyl Ether | - | 130 mL |
| Product | Yield | Amount |
| (±)-Sparteine | 56% (by qNMR), 30% (recrystallized) | 1.7 g (by qNMR), 0.9 g (recrystallized) |
Experimental Protocols
The following protocols are adapted from the supporting information of Lam, P. H.; Kerkovius, J. K.; Reisman, S. E. Org. Lett.2023 , 25 (46), 8230–8233.
Step 1: Synthesis of Quinolizidine Intermediate
-
To a solution of pyridine (8.1 mL, 100 mmol) in dichloromethane (DCM, 500 mL) at -78 °C, add glutaryl chloride (12.7 mL, 110 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to -78 °C and quench with methanol (50 mL).
-
Perform an aqueous workup and purify the crude product by flash chromatography to yield the quinolizidine intermediate.
Step 2: Epimerization to Trans Isomer
-
To a solution of the quinolizidine intermediate (14.6 g, 65.0 mmol) in methanol (325 mL), add sodium methoxide (25 wt% in MeOH, 15.0 mL, 71.5 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the trans isomer.
Step 3: Hydrogenation of Trans Isomer
-
To a solution of the trans isomer (13.9 g, 61.7 mmol) in methanol (300 mL), add 10 wt% palladium on carbon (656 mg, 1 mol%).
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the crude hydrogenated ester, which is used in the next step without further purification.
Step 4: Reduction and Tosylation
-
To a solution of the crude hydrogenated ester (7.7 g, 33.9 mmol) in dichloromethane (DCM, 170 mL) at -78 °C, add L-Selectride (1.0 M in THF, 40.7 mL, 40.7 mmol) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
To the reaction mixture, add triethylamine (9.5 mL, 67.8 mmol), 4-dimethylaminopyridine (B28879) (DMAP, 414 mg, 3.39 mmol), and p-toluenesulfonyl chloride (9.7 g, 50.9 mmol).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup and purify the crude product by flash chromatography to give the tosylate.
Step 5: SN2 Reaction with Glutarimide
-
To a solution of the tosylate (8.5 g, 24.7 mmol) in acetonitrile (125 mL), add glutarimide (4.2 g, 37.1 mmol) and potassium carbonate (6.8 g, 49.4 mmol).
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to room temperature, filter, and concentrate the filtrate.
-
Purify the residue by flash chromatography to yield the N-alkylation product.
Step 6: Intramolecular Addition to form Tetracycle
-
To a solution of the N-alkylation product (6.8 g, 23.0 mmol) in tetrahydrofuran (THF, 230 mL) at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 50.6 mL, 50.6 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Perform an aqueous workup and purify the crude product by flash chromatography to obtain the tetracycle.[3]
Step 7: Reduction to (±)-Sparteine
-
To a suspension of lithium aluminum hydride (LiAlH4, 2.5 g, 64.5 mmol) in diethyl ether (130 mL) at 0 °C, add a solution of the tetracycle (3.8 g, 12.9 mmol) in diethyl ether dropwise.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash with diethyl ether.
-
Concentrate the filtrate to give crude (±)-Sparteine.
-
The product can be further purified by distillation or recrystallization as the bis-hydrogen sulfate (B86663) salt.[3]
Conclusion
This application note provides a comprehensive protocol for the gram-scale total synthesis of (±)-Sparteine. The detailed experimental procedures and quantitative data are intended to enable researchers to successfully replicate this efficient synthesis. The use of readily available starting materials and the robustness of the reaction sequence make this a valuable method for obtaining significant quantities of (±)-Sparteine for various applications in chemical synthesis and drug development.
References
(-)-Sparteine as a Chiral Ligand for Organolithium Bases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sparteine, a naturally occurring chiral diamine, has established itself as a cornerstone ligand in asymmetric synthesis, particularly for the enantioselective deprotonation of prochiral substrates when complexed with organolithium bases.[1] Its rigid C2-symmetric structure creates a well-defined chiral environment around the lithium atom, enabling highly stereoselective transformations.[1] This complex of this compound and an organolithium reagent can effectively differentiate between enantiotopic protons in a prochiral molecule, leading to the formation of a configurationally stable chiral carbanion. This intermediate can then be trapped with various electrophiles to yield highly enantioenriched products.[2]
The pioneering work in the 1990s demonstrated the remarkable efficacy of the this compound/sec-butyllithium (s-BuLi) system in the enantioselective lithiation of substrates such as carbamates and N-Boc protected heterocycles.[1] This breakthrough has since been applied to the asymmetric synthesis of a diverse array of chiral molecules, making it a vital tool in academic research and the pharmaceutical industry for the construction of stereochemically complex targets.[3]
This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for key transformations utilizing this compound as a chiral ligand for organolithium bases.
Mechanism of Asymmetric Deprotonation
The stereochemical outcome of this compound-mediated deprotonations is governed by the formation of a well-defined chiral complex between the organolithium reagent and this compound. Spectroscopic studies have been crucial in understanding the structure of these active complexes.[1] The rigid, bicyclic structure of this compound forces a specific coordination geometry upon the lithium atom, which in turn directs the base to abstract a specific enantiotopic proton from the substrate. This process proceeds through a diastereomeric transition state, where the steric and electronic properties of the substrate, ligand, and organolithium reagent all play a role in determining the facial selectivity. The resulting lithiated intermediate is often configurationally stable at low temperatures, allowing for subsequent reaction with an electrophile with high fidelity of the newly established stereocenter.
Mechanism of this compound-mediated enantioselective deprotonation.
Key Applications
The this compound/organolithium system is a versatile tool for a variety of asymmetric transformations, including:
-
Enantioselective Deprotonation and Substitution: The creation of chiral carbanions from prochiral starting materials, which can be subsequently trapped by a wide range of electrophiles.[2]
-
Kinetic Resolution: The separation of racemic mixtures by the selective reaction of one enantiomer.[2]
-
Enantioselective Addition to Imines: The synthesis of chiral amines with high enantiomeric excess.[2]
-
Asymmetric Synthesis of Planar Chiral Ferrocenes: Directed ortho-metalation of ferrocene (B1249389) derivatives to introduce planar chirality.[4][5]
-
Synthesis of Chiral Cyclopropanes: Asymmetric metalation of prochiral cyclopropanes.[6][7]
Quantitative Data Summary
The following tables summarize the yields and enantioselectivities achieved in various this compound-mediated reactions.
Table 1: Enantioselective Lithiation and Substitution of N-Boc-pyrrolidine [2]
| Organolithium Reagent | Electrophile (E+) | Product | Yield (%) | Enantiomeric Excess (ee %) |
| s-BuLi | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)-N-Boc-pyrrolidine | 85 | 96 |
| n-BuLi | PhCHO | 2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 94 |
| s-BuLi | TMSCl | 2-(trimethylsilyl)-N-Boc-pyrrolidine | 90 | 98 |
Table 2: Enantioselective Deprotonation of O-Alkyl Carbamates
| Substrate | Organolithium Reagent | Electrophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 3-phenylpropyl diisopropylcarbamate | s-BuLi | Weinreb Amide | 75 | 95 | [8] |
| O-sec-butyl N,N-diisopropylcarbamate | s-BuLi | MeO₂CCl | 72 | 93:7 er | [9] |
Table 3: Asymmetric Lithiation-Trapping of a Ferrocene Amide [10]
| Ligand | Stoichiometry (equiv) | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | 1.0 | 85 | 95 |
| This compound | 0.4 | 80 | 93 |
| (+)-Sparteine surrogate | 1.0 | 88 | 96 |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Lithiation and Substitution of N-Boc-pyrrolidine[1][2]
This protocol describes the highly enantioselective deprotonation of N-Boc-pyrrolidine at the C2 position, followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE))
-
s-Butyllithium (s-BuLi) or n-butyllithium (n-BuLi) solution in cyclohexanes
-
N-Boc-pyrrolidine
-
Electrophile (e.g., trimethylsilyl (B98337) chloride (TMSCl), benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet is charged with this compound (1.1-1.2 equivalents).
-
Reagent Addition: Anhydrous solvent (to make a 0.2 M solution) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.[1][2]
-
The organolithium reagent (e.g., s-BuLi, 1.1-1.2 equivalents) is added dropwise via syringe. The resulting solution is stirred at -78 °C for 15 minutes to allow for complex formation.[1][2]
-
Substrate Addition: A solution of N-Boc-pyrrolidine (1.0 equivalent) in the anhydrous solvent is added dropwise to the cooled solution over 10 minutes.[1] The reaction mixture is stirred at -78 °C for 1-2 hours to facilitate deprotonation.[1][2]
-
Electrophilic Quench: The chosen electrophile (1.2-1.5 equivalents) is added slowly to the reaction mixture at -78 °C.[1][2] The reaction is stirred for a further 1-3 hours at -78 °C.[1]
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired enantioenriched product.
General workflow for enantioselective lithiation of N-Boc-pyrrolidine.
Protocol 2: Enantioselective Acylation of an O-Alkyl Carbamate (B1207046) with a Weinreb Amide[8]
This protocol details the enantioselective deprotonation of a carbamate followed by acylation using a Weinreb amide to generate an enantioenriched α-oxyketone.
Materials:
-
O-Alkyl diisopropylcarbamate (e.g., 3-phenylpropyl diisopropylcarbamate)
-
This compound
-
Anhydrous cyclopentyl methyl ether (CPME)
-
s-Butyllithium (s-BuLi) solution in cyclohexane/hexane
-
Weinreb amide (e.g., 3-bromo-N-methoxy-N-methylbenzamide)
-
1 N Hydrochloric acid (HCl) solution
Procedure:
-
Reaction Setup: A solution of the O-alkyl diisopropylcarbamate (1.5 equivalents) and this compound (1.6 equivalents) in anhydrous CPME (to make a ~0.15 M solution) is prepared in a flame-dried flask under an argon atmosphere.
-
Cooling and Lithiation: The solution is cooled to -78 °C. A solution of s-BuLi (1.6 equivalents) is added dropwise, and the reaction mixture is stirred for 30 minutes.
-
Substrate Addition: A solution of the Weinreb amide (1.0 equivalent) in CPME is added slowly to the reaction mixture.
-
Reaction: The reaction mixture is stirred for 3 hours at -78 °C.
-
Work-up: The reaction is quenched with 1 N HCl solution and stirred for 1-2 minutes. The two phases are then separated.
-
The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
The "(+)-Sparteine Problem" and Synthetic Surrogates
A significant limitation in the application of sparteine-mediated chemistry is that only the (-)-enantiomer is readily available from natural sources.[1] This "(+)-sparteine problem" restricts access to one enantiomeric series of products. To overcome this, significant research has been directed towards the design and synthesis of "(+)-sparteine surrogates" that can mimic the stereochemical outcome of the unavailable (+)-enantiomer.[10] These synthetic diamines have proven to be highly effective, providing access to the opposite enantiomers of products with comparable yields and enantioselectivities.[10]
The (+)-Sparteine Problem and the synthetic surrogate solution.
Conclusion
This compound remains an indispensable chiral ligand in the field of asymmetric synthesis. Its ability to form well-defined chiral complexes with organolithium bases provides a powerful and reliable method for the enantioselective synthesis of a wide range of valuable chiral molecules. The development of synthetic surrogates has further expanded the utility of this chemistry by providing access to both enantiomeric series of products. The protocols and data presented herein serve as a guide for researchers looking to employ this powerful synthetic methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of cyclopropylcarboxamides using s-BuLi–sparteine-mediated metallation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective synthesis of cyclopropylcarboxamides using s-BuLi-sparteine-mediated metallation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Highlights - People, University of York [york.ac.uk]
Application Notes and Protocols: Synthesis of Chiral 2-Substituted Pyrrolidines using (-)-Sparteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-substituted pyrrolidines are pivotal structural motifs found in a vast array of natural products, pharmaceuticals, and are extensively used as chiral catalysts and auxiliaries in asymmetric synthesis.[1] The development of stereoselective methods to access these valuable compounds is of significant interest to the chemical and pharmaceutical industries. One of the most effective strategies for the enantioselective synthesis of 2-substituted pyrrolidines is the asymmetric deprotonation of N-Boc-pyrrolidine mediated by the chiral ligand (-)-sparteine in complex with an organolithium base, followed by trapping with a suitable electrophile.[1]
This methodology, pioneered by Beak and coworkers, relies on the formation of a configurationally stable α-lithiated intermediate, directed by the C2-symmetric chiral environment of this compound.[1][2] This approach offers a reliable route to enantioenriched pyrrolidine (B122466) derivatives. However, a notable limitation is the limited availability of the "unnatural" (+)-enantiomer of sparteine, which has spurred the development of synthetic surrogates to access the opposite product enantiomers.[2]
These application notes provide a comprehensive overview, including detailed experimental protocols and quantitative data, for the synthesis of chiral 2-substituted pyrrolidines utilizing this compound.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric deprotonation of N-Boc-pyrrolidine using this compound and subsequent reaction with an electrophile.
| Entry | Electrophile (E+) | Product | Yield (%) | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee) | Reference |
| 1 | MeOD | (R)-N-Boc-2-deuteriopyrrolidine | - | - | [3] |
| 2 | Me₃SiCl | (R)-N-Boc-2-(trimethylsilyl)pyrrolidine | 84 | 95:5 e.r. | [4] |
| 3 | PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine | - | - | - |
| 4 | (CH₃)₂CO | N-Boc-2-(1-hydroxy-1-methylethyl)pyrrolidine | - | - | - |
Experimental Protocols
General Protocol for the Asymmetric Deprotonation of N-Boc-pyrrolidine and Trapping with an Electrophile[2]
This protocol describes a general procedure for the this compound-mediated enantioselective lithiation of N-Boc-pyrrolidine and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous methyl tert-butyl ether (MTBE)
-
s-Butyllithium (s-BuLi) in cyclohexanes
-
N-Boc-pyrrolidine
-
Electrophile (e.g., trimethylsilyl (B98337) chloride, benzaldehyde)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Chiral Base: To a solution of this compound (1.2 equivalents) in anhydrous MTBE (at a concentration of 0.2 M) at -78 °C under an inert atmosphere (argon or nitrogen), add s-butyllithium (1.2 equivalents, as a solution in cyclohexanes).
-
Stir the resulting solution at -78 °C for 15 minutes to allow for the formation of the s-BuLi/(-)-sparteine complex.
-
Deprotonation: Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous MTBE dropwise to the chiral base solution over a period of 10 minutes. Stir the reaction mixture at -78 °C for the time required for complete deprotonation (typically 1-3 hours, can be monitored by TLC or GC-MS of quenched aliquots).
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 equivalents) to the reaction mixture at -78 °C. The addition can be neat or as a solution in an appropriate anhydrous solvent (e.g., MTBE or THF).
-
Allow the reaction to stir at -78 °C for an additional 1-4 hours, or until the reaction is complete.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Add water and diethyl ether.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired enantioenriched 2-substituted pyrrolidine.
-
Characterization: Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC or GC analysis).
Visualizations
Reaction Mechanism
The stereochemical outcome of the reaction is determined by the formation of a well-defined chiral complex between s-butyllithium and this compound. This complex then selectively removes one of the two prochiral α-protons of N-Boc-pyrrolidine.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Asymmetric α-Lithiation of meso-Epoxides with (-)-Sparteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric α-lithiation of meso-epoxides, facilitated by the chiral ligand (-)-sparteine, followed by rearrangement, is a powerful synthetic strategy for the enantioselective synthesis of valuable chiral building blocks, particularly bicyclic alcohols. This method leverages the ability of the this compound-alkyllithium complex to selectively deprotonate one of the two enantiotopic protons α to the epoxide ring. The subsequent intramolecular rearrangement of the resulting lithiated epoxide affords chiral allylic alcohols, which can be further elaborated into complex molecular architectures. This protocol provides a detailed procedure for this transformation, along with representative data and a workflow diagram.
Data Presentation
The following table summarizes the quantitative data for the asymmetric α-lithiation-rearrangement of various meso-epoxides using s-BuLi and this compound. The reaction consistently produces bicyclic alcohols in good yields and with high enantioselectivity.
| Entry | Substrate (meso-Epoxide) | Product (Bicyclic Alcohol) | Yield (%) | ee (%) |
| 1 | cis-Cyclooctene oxide | (-)-Bicyclo[3.3.0]oct-1-en-4-ol | 72 | 89 |
| 2 | cis-Cycloheptene oxide | (-)-Bicyclo[3.2.0]hept-1-en-4-ol | 65 | 85 |
| 3 | cis-Cyclononene oxide | (-)-Bicyclo[4.3.0]non-1-en-5-ol | 68 | 88 |
| 4 | N-Boc-hexahydroazonine oxide | (-)-Indolizin-8-ol | 50 | 83 |
Experimental Protocol
This protocol describes a general procedure for the asymmetric α-lithiation and rearrangement of a meso-epoxide, using cis-cyclooctene oxide as a representative substrate.
Materials:
-
cis-Cyclooctene oxide
-
This compound
-
s-Butyllithium (s-BuLi) in cyclohexane (B81311) (concentration to be determined by titration)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature thermometer
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
To the reaction flask, add anhydrous diethyl ether (Et₂O) (to make a 0.1 M solution with respect to the epoxide).
-
Add this compound (1.2 equivalents) to the stirred solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Formation of the Chiral Base:
-
Slowly add s-butyllithium (s-BuLi) (1.2 equivalents) dropwise to the solution of this compound in Et₂O at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to allow for the formation of the s-BuLi-(-)-sparteine complex.
-
-
Addition of the Epoxide:
-
In a separate flame-dried flask, prepare a solution of cis-cyclooctene oxide (1.0 equivalent) in anhydrous Et₂O.
-
Add the epoxide solution dropwise to the pre-formed chiral base solution at -78 °C over a period of 10-15 minutes.
-
-
Reaction and Rearrangement:
-
Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, allow the reaction mixture to slowly warm to room temperature. The rearrangement of the lithiated epoxide to the corresponding lithium alkoxide of the bicyclic alcohol occurs during this warming phase.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the pure bicyclic alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Mandatory Visualization
The following diagrams illustrate the key aspects of the asymmetric α-lithiation of meso-epoxides with this compound.
Caption: Reaction pathway for the asymmetric α-lithiation and rearrangement.
Caption: Step-by-step experimental workflow for the asymmetric α-lithiation.
Application Notes and Protocols for (-)-Sparteine in NiCl₂ Catalyzed Asymmetric Michael Addition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (-)-Sparteine as a chiral ligand in Nickel (II) Chloride (NiCl₂) catalyzed asymmetric Michael addition reactions. This methodology offers an efficient and cost-effective approach for the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules and pharmaceutical intermediates.
Introduction
The asymmetric Michael addition is a powerful tool in organic synthesis for the stereoselective construction of chiral compounds. The use of chiral ligands to control the stereochemical outcome of metal-catalyzed reactions is a cornerstone of modern asymmetric catalysis. This compound, a naturally occurring lupin alkaloid, has been widely utilized as a chiral ligand in various asymmetric transformations.[1] In combination with transition metals like nickel, it forms chiral complexes that can effectively induce enantioselectivity in reactions such as the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[2][3][4]
The NiCl₂/(-)-Sparteine catalytic system has proven to be particularly effective for the Michael addition of soft nucleophiles, such as diethyl malonate, to chalcones and other Michael acceptors.[2][5] This system is attractive due to the commercial availability and low cost of the catalyst components, as well as the generally mild reaction conditions required.[2][5]
Reaction Principle and Mechanism
The reaction involves the formation of a chiral Nickel(II)-(-)-Sparteine complex in situ. This complex coordinates to the Michael acceptor, typically an α,β-unsaturated ketone, activating it for nucleophilic attack. The chiral environment created by the this compound ligand directs the incoming nucleophile to one face of the Michael acceptor, leading to the preferential formation of one enantiomer of the product.
While the detailed mechanism is subject to ongoing research, a plausible catalytic cycle is illustrated below. The cycle likely involves the coordination of both the Michael acceptor and the nucleophile to the chiral nickel complex, followed by the key carbon-carbon bond-forming step and subsequent product release to regenerate the catalyst.
Experimental Data
The efficiency of the NiCl₂/(-)-Sparteine catalyzed asymmetric Michael addition is influenced by several factors, including the choice of metal salt, solvent, and the electronic and steric properties of the substrates.
Effect of Different Transition Metal Catalysts
The choice of the transition metal is crucial for both catalytic activity and enantioselectivity. A screening of various transition metal complexes with this compound as the chiral ligand for the Michael addition of diethyl malonate to chalcone (B49325) demonstrated the superiority of NiCl₂.[2]
| Entry | Metal Complex (10 mol%) | Yield (%)[2] | ee (%)[2] |
| 1 | Ni(acac)₂ | 85 | 80 |
| 2 | NiCl₂ | 90 | 86 |
| 3 | CuCl₂ | 70 | 65 |
| 4 | CoCl₂ | 65 | 58 |
| 5 | FeCl₃ | 60 | 55 |
| 6 | ZnCl₂ | 75 | 60 |
| Reaction Conditions: Chalcone (1.89 mmol), diethyl malonate (2.26 mmol), this compound (10 mol%), and metal complex (10 mol%) in Toluene (B28343) at 25°C for 5 hours.[2] |
Influence of Solvent
The reaction solvent significantly impacts the enantioselectivity of the Michael addition. Toluene was identified as the optimal solvent, providing the highest enantiomeric excess compared to both non-polar and polar solvents.[2]
| Entry | Solvent | Yield (%)[2] | ee (%)[2] |
| 1 | Dichloromethane (DCM) | 88 | 75 |
| 2 | Chloroform | 85 | 73 |
| 3 | Tetrahydrofuran (THF) | 80 | 68 |
| 4 | Toluene | 90 | 86 |
| 5 | Ethanol | 75 | 60 |
| 6 | Methanol | 70 | 55 |
| Reaction Conditions: Chalcone (1.89 mmol), diethyl malonate (2.26 mmol), NiCl₂ (10 mol%), and this compound (10 mol%) at 25°C for 11-13 hours.[2] |
Substrate Scope for the Michael Addition of Diethyl Malonate to Substituted Chalcones
The NiCl₂/(-)-Sparteine catalytic system is applicable to a range of substituted chalcones, affording the corresponding Michael adducts in good to excellent yields and with good enantioselectivity.[2][3]
| Entry | R¹ | R² | Product | Time (h) | Yield (%)[2] | ee (%)[2] |
| 1 | Ph | Ph | 3a | 11 | 90 | 86 |
| 2 | 4-ClC₆H₄ | Ph | 3b | 12 | 90 | 87 |
| 3 | 2-ClC₆H₄ | Ph | 3c | 12 | 89 | 83 |
| 4 | 4-MeC₆H₄ | Ph | 3d | 13 | 88 | 84 |
| 5 | 4-OMeC₆H₄ | Ph | 3e | 13 | 85 | 85 |
| 6 | Ph | 4-ClC₆H₄ | 3f | 12 | 83 | 80 |
| 7 | Ph | 4-MeC₆H₄ | 3g | 14 | 86 | 82 |
| Reaction Conditions: Substituted chalcone (1.89 mmol), diethyl malonate (2.26 mmol), NiCl₂ (10 mol%), and this compound (10 mol%) in toluene at 25°C.[2] |
Detailed Experimental Protocols
The following protocols are based on the successful application of the NiCl₂/(-)-Sparteine system in the asymmetric Michael addition of diethyl malonate to chalcones.[2]
Materials and Reagents
-
Nickel (II) Chloride (NiCl₂, anhydrous)
-
This compound
-
Substituted Chalcones
-
Diethyl malonate
-
Toluene (anhydrous)
-
Ethyl acetate (B1210297) (for work-up and chromatography)
-
Petroleum ether (for chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
General Procedure for the Asymmetric Michael Addition
-
To a dry flask under an inert atmosphere, add NiCl₂ (13 mg, 0.1 mmol, 10 mol%).
-
Add this compound (23.4 mg, 0.1 mmol, 10 mol%).
-
Add 5 mL of anhydrous toluene to the flask and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
To this solution, add the chalcone (1.0 mmol, 1.0 eq).
-
Add diethyl malonate (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at 25°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the NiCl₂/(-)-Sparteine catalyzed Michael addition.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Conclusion
The use of this compound in conjunction with NiCl₂ provides a robust and efficient catalytic system for the asymmetric Michael addition.[2][6] The readily available and inexpensive nature of the catalyst components, coupled with the operational simplicity of the reaction, makes this a valuable method for academic and industrial researchers. The protocols and data presented herein serve as a comprehensive guide for the application of this methodology in the synthesis of enantioenriched molecules.
References
- 1. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. longdom.org [longdom.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. jacsdirectory.com [jacsdirectory.com]
Application Notes and Protocols for Carbolithiation Reactions with (-)-Sparteine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Sparteine, a naturally occurring chiral diamine, is a widely used ligand in asymmetric synthesis.[1] In combination with organolithium reagents, it facilitates highly enantioselective carbolithiation and deprotonation reactions.[2] The rigid C2-symmetric structure of this compound complexes with the organolithium reagent, creating a chiral environment that directs the approach to the substrate, leading to high stereoselectivity.[3] This methodology is pivotal for the synthesis of chiral molecules, which is a critical aspect of drug discovery and development.[4] These application notes provide detailed experimental protocols for key carbolithiation reactions mediated by this compound, along with tabulated quantitative data for easy reference.
Mechanism of Action
The fundamental principle of this compound-mediated asymmetric carbolithiation involves the formation of a chiral organolithium-(-)-sparteine complex. This complex then selectively adds across a carbon-carbon double or triple bond of a substrate in a process known as carbolithiation.[5] The stereochemical outcome of the reaction is determined by the facial selectivity dictated by the chiral complex. The resulting organolithium intermediate can then be trapped with an electrophile to generate a functionalized, enantioenriched product. The choice of solvent and reaction temperature is crucial for achieving high enantioselectivity, with apolar solvents like toluene (B28343) and cumene (B47948), and low temperatures often favoring the desired stereochemical outcome.
Caption: General workflow for this compound mediated asymmetric carbolithiation.
Experimental Protocols and Data
Asymmetric Lithiation and Electrophilic Quench of N-Boc-pyrrolidine
This protocol describes the enantioselective deprotonation of N-Boc-pyrrolidine at the α-position, followed by trapping with an electrophile. This method is fundamental for the synthesis of chiral 2-substituted pyrrolidines.
Quantitative Data Summary
| Organolithium | Electrophile (E+) | Product | Yield (%) | ee (%) | Reference |
| s-BuLi | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)-N-Boc-pyrrolidine | 85 | 96 | Beak, et al. |
| n-BuLi | PhCHO | 2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 94 | Hoppe, et al. |
| s-BuLi | TMSCl | 2-(trimethylsilyl)-N-Boc-pyrrolidine | 84 | 95 | O'Brien, et al. |
Detailed Experimental Protocol
Materials:
-
N-Boc-pyrrolidine
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Electrophile (e.g., trimethylsilyl (B98337) chloride, benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of argon, add anhydrous diethyl ether (to make a 0.1 M solution of the substrate).
-
Add this compound (1.2 equivalents) to the solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equivalents) dropwise to the solution. Stir the resulting mixture for 15 minutes at -78 °C.
-
Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours to ensure complete deprotonation.
-
Add the electrophile (1.5 equivalents) dropwise to the solution at -78 °C.
-
Continue stirring at -78 °C for an additional 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantioenriched 2-substituted N-Boc-pyrrolidine.
Caption: Experimental workflow for the asymmetric lithiation of N-Boc-pyrrolidine.
Enantioselective Carbolithiation of Cinnamyl Alcohol
This protocol details the asymmetric addition of an organolithium reagent across the double bond of cinnamyl alcohol, a reaction that can proceed with high enantioselectivity when mediated by this compound.
Quantitative Data Summary
| Organolithium | Solvent | Temperature (°C) | Yield (%) | ee (%) | Product Configuration | Reference |
| n-BuLi | Cumene | 0 | 82 | 83 | S | Normant, et al. |
| n-BuLi/L2* | Cumene | 0 | 71 | 71 | R | Marek, et al. |
| L2 is a (+)-sparteine surrogate |
Detailed Experimental Protocol
Materials:
-
(E)-Cinnamyl alcohol
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous cumene
-
Methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous cumene (to make a 0.1 M solution of the substrate).
-
Add (E)-cinnamyl alcohol (1.0 equivalent) to the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the chiral complex by adding this compound (1.1 equivalents) to anhydrous cumene and cooling to 0 °C, followed by the dropwise addition of n-BuLi (1.1 equivalents). Stir for 15 minutes.
-
Transfer the pre-formed chiral complex via cannula to the solution of cinnamyl alcohol at 0 °C.
-
Stir the reaction mixture at 0 °C for the time specified by the specific procedure (typically 1-4 hours).
-
Quench the reaction at 0 °C by the slow addition of methanol.
-
Allow the reaction to warm to room temperature and add saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Enantioselective Carbolithiation of Styrene (B11656) Derivatives
The carbolithiation of styrene and its derivatives can be rendered enantioselective using this compound, although achieving high enantiomeric excess can be challenging and highly dependent on the substrate and reaction conditions.
Quantitative Data Summary
| Substrate | Organolithium | Solvent | Temperature (°C) | ee (%) | Reference |
| Styrene | n-BuLi | Cumene | -78 | up to 30 | Normant, Marek, et al. |
| 2-Methoxystyrene | n-BuLi | Cumene | -95 | 72 | Normant, Marek, et al. |
| (E)-β-methylstyrene | n-BuLi | Hexane | -15 | 85 | Normant, Marek, et al. |
Detailed Experimental Protocol
Materials:
-
Styrene derivative (e.g., 2-methoxystyrene)
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous cumene
-
Electrophile (e.g., CO₂)
-
5% Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add anhydrous cumene.
-
Add the styrene derivative (1.0 equivalent) and this compound (2.0 equivalents).
-
Cool the solution to the desired temperature (e.g., -95 °C).
-
Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature.
-
Stir the reaction mixture for the required time (e.g., 1 hour).
-
Introduce the electrophile. For example, bubble CO₂ gas through the solution for 30 minutes.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with 5% HCl.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Enantioselective Synthesis of 3,3-Disubstituted Indolines via Asymmetric Intramolecular Carbolithiation in the Presence of this compound | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jacsdirectory.com [jacsdirectory.com]
- 5. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Developing (-)-Sparteine Surrogates for Accessing Opposite Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Sparteine, a naturally occurring chiral diamine, has been a cornerstone ligand in asymmetric synthesis, particularly for stereoselective transformations involving organolithium reagents. Its rigid, C2-symmetric structure enables high levels of enantioselectivity in reactions such as the deprotonation of prochiral substrates. However, a significant limitation, often termed the "(+)-sparteine problem," is the commercial unavailability of its unnatural (+)-enantiomer. This restricts chemists to the synthesis of only one enantiomer of a desired product when using sparteine-mediated methods. To overcome this challenge, significant research has focused on the development of synthetic surrogates that can mimic the stereochemical outcome of the elusive (+)-sparteine, thereby providing access to the opposite enantiomers of chiral molecules.[1]
This document provides detailed application notes and protocols for the synthesis and utilization of this compound surrogates, enabling access to the opposite enantiomers in asymmetric synthesis.
Data Presentation: Comparison of this compound and its Surrogates
The efficacy of this compound surrogates is demonstrated by the high enantioselectivities and yields achieved in various asymmetric transformations. The following tables summarize key quantitative data for representative reactions, comparing the performance of naturally occurring this compound with its synthetic (+)-surrogate.
Table 1: Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) |
| This compound | (S) | 87 | 95:5 |
| (+)-Sparteine Surrogate | (R) | 84 | 95:5 |
Table 2: Asymmetric Lithiation-Stannylation of an Alkyl Carbamate (B1207046)
| Ligand | Product Enantiomer | Enantiomeric Ratio (er) |
| This compound | (S) | 99:1 |
| (+)-Sparteine Surrogate | (R) | 99:1 |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of the (+)-Sparteine Surrogate from (-)-Cytisine
This protocol outlines a three-step synthesis to produce multi-gram quantities of the (+)-sparteine surrogate from the readily available natural product, (-)-cytisine.[2][3][4]
Step 1: Extraction of (-)-Cytisine from Laburnum anagyroides seeds
-
Grind Laburnum anagyroides seeds (200 g) to a fine powder.
-
Extract the powdered seeds with an appropriate solvent system (e.g., methanol (B129727) or ethanol) using a Soxhlet extractor for 24-48 hours.
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
Purify the crude residue by acid-base extraction or column chromatography to yield pure (-)-cytisine (typically 3.5-3.9 g, ~1.5% mass yield).[2]
Step 2: Protection of the Amine as a Methyl Carbamate
-
In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, dissolve (-)-cytisine (5.25 g, 27.5 mmol) in dichloromethane (B109758) (80 mL).
-
Add triethylamine (B128534) (4.21 mL, 30.2 mmol) to the solution.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add methyl chloroformate (2.34 mL, 30.2 mmol) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl carbamate of cytisine (B100878).
Step 3: Hydrogenation and Reduction to the (+)-Sparteine Surrogate
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, dissolve the cytisine methyl carbamate (6.50 g, 26.2 mmol) in methanol (100 mL).
-
Carefully add platinum(IV) oxide (600 mg, 2.7 mmol) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the suspension vigorously under a hydrogen atmosphere until the reaction is complete (typically 24-48 hours, monitored by TLC or NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then reduced with lithium aluminum hydride (LiAlH4) in refluxing tetrahydrofuran (B95107) (THF) to yield the final (+)-sparteine surrogate.
-
Purify the product by distillation to obtain multi-gram quantities of the diamine.
Protocol 2: Gram-Scale Synthesis of the this compound Surrogate
This 8-step, gram-scale synthesis provides access to the (-)-enantiomer of the sparteine (B1682161) surrogate with complete diastereocontrol, starting from commercially available materials. The overall yield is approximately 22% with only three chromatographic purifications required.[5][6] A detailed, step-by-step procedure can be found in the supporting information of the cited literature.[5]
Protocol 3: General Procedure for Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine
This protocol provides a general method for the enantioselective deprotonation and subsequent electrophilic trapping of N-Boc-pyrrolidine using either this compound or its (+)-surrogate.
-
To a solution of the chiral diamine (this compound or (+)-sparteine surrogate, 1.2 equivalents) in anhydrous diethyl ether (or MTBE) at -78 °C under an argon atmosphere, add s-butyllithium (1.2 equivalents, solution in cyclohexanes) dropwise.
-
Stir the resulting solution at -78 °C for 15 minutes to allow for complex formation.
-
Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in the same anhydrous solvent to the pre-formed complex at -78 °C.
-
Stir the reaction mixture at -78 °C for the time required for complete deprotonation (typically 1-2 hours).
-
Add the desired electrophile (e.g., trimethylsilyl (B98337) chloride, 1.5 equivalents) to the reaction mixture at -78 °C.
-
Stir for an additional 1-2 hours at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired enantiomerically enriched product.
-
Determine the enantiomeric ratio by chiral HPLC or GC analysis.
Visualizations
Synthesis Workflow for (+)-Sparteine Surrogate
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Research Highlights - People, University of York [york.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Gram-Scale Synthesis of the this compound Surrogate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Sparteine in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sparteine, a naturally occurring chiral diamine, has emerged as a powerful and indispensable tool in modern asymmetric synthesis. Its rigid, C2-symmetric bis-quinolizidine structure allows it to form well-defined chiral complexes with organolithium bases, most notably sec-butyllithium (B1581126) (s-BuLi). This complexation enables the highly enantioselective deprotonation of prochiral substrates, a key transformation in the construction of stereochemically rich and complex natural products. These chiral intermediates serve as valuable building blocks in the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex natural products, with a focus on its role in asymmetric lithiation-trapping reactions. The protocols are based on established and reliable synthetic routes, offering researchers a practical guide to implementing this methodology in their own synthetic endeavors.
Application Note 1: Enantioselective Total Synthesis of (+)-Coniine
The piperidine (B6355638) alkaloid (+)-coniine, a neurotoxin first isolated from poison hemlock, represents a classic target for asymmetric synthesis. The use of this compound in the asymmetric deprotonation of N-Boc-piperidine provides a highly efficient and stereoselective route to the key chiral intermediate required for its total synthesis.
Signaling Pathway: Asymmetric Deprotonation and Functionalization
The core of this synthetic strategy relies on the in situ generation of a chiral organolithium species. The this compound/s-BuLi complex selectively removes a proton from the prochiral N-Boc-piperidine, creating a configurationally stable lithiated intermediate. This chiral nucleophile can then be trapped with an electrophile to install the desired side chain with high enantioselectivity.
Caption: Asymmetric deprotonation of N-Boc-piperidine.
Quantitative Data
The following table summarizes the quantitative data for the key steps in the synthesis of (+)-coniine, highlighting the efficiency and stereoselectivity of the this compound-mediated reaction.
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Lithiation-Trapping | N-Boc-piperidine, s-BuLi, this compound, Propionaldehyde | (R)-tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate | 75 | 96 |
| Oxidation | (R)-tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate, Dess-Martin periodinane | (R)-tert-butyl 2-propionylpiperidine-1-carboxylate | 92 | - |
| Wolff-Kishner Reduction | (R)-tert-butyl 2-propionylpiperidine-1-carboxylate, Hydrazine (B178648) hydrate (B1144303), KOH | (R)-tert-butyl 2-propylpiperidine-1-carboxylate | 85 | - |
| Deprotection | (R)-tert-butyl 2-propylpiperidine-1-carboxylate, Trifluoroacetic acid | (+)-Coniine | 98 | >99 |
Experimental Protocols
Materials:
-
N-Boc-piperidine
-
This compound
-
sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane)
-
Propionaldehyde
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous Et₂O (100 mL) and this compound (1.2 equiv.).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
s-BuLi (1.2 equiv.) is added dropwise via syringe, and the resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of N-Boc-piperidine (1.0 equiv.) in anhydrous Et₂O (20 mL) is added dropwise over 20 minutes, maintaining the internal temperature below -75 °C.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
Propionaldehyde (1.5 equiv.) is added dropwise, and the mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl (50 mL).
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with Et₂O (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (R)-tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate.
The synthesis of (+)-coniine proceeds through a three-step sequence from the chiral alcohol obtained above:
-
Oxidation: The secondary alcohol is oxidized to the corresponding ketone using Dess-Martin periodinane.
-
Wolff-Kishner Reduction: The ketone is reduced to the alkyl chain using hydrazine hydrate and potassium hydroxide.
-
Deprotection: The N-Boc protecting group is removed with trifluoroacetic acid to yield (+)-coniine.
Application Note 2: Asymmetric Functionalization of N-Boc-Pyrrolidine
The this compound-mediated asymmetric deprotonation of N-Boc-pyrrolidine is a cornerstone reaction for the synthesis of a wide variety of enantioenriched 2-substituted pyrrolidines. These structures are prevalent in numerous biologically active natural products and pharmaceutical agents.
Experimental Workflow
The general workflow for this transformation is analogous to that of N-Boc-piperidine, involving the formation of a chiral lithiated intermediate followed by quenching with a suitable electrophile.
Caption: Workflow for asymmetric functionalization.
Quantitative Data for Various Electrophiles
The versatility of this method is demonstrated by the high yields and enantioselectivities achieved with a range of electrophiles.
| Electrophile | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Benzophenone | (R)-tert-butyl 2-(hydroxydiphenylmethyl)pyrrolidine-1-carboxylate | 88 | >98 |
| Benzaldehyde | (R)-tert-butyl 2-(hydroxy(phenyl)methyl)pyrrolidine-1-carboxylate | 85 | 96 |
| Trimethylsilyl chloride | (R)-tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate | 90 | 95 |
| Benzyl bromide | (R)-tert-butyl 2-benzylpyrrolidine-1-carboxylate | 78 | 94 |
Experimental Protocol: General Procedure for Asymmetric Functionalization of N-Boc-Pyrrolidine
Materials:
-
N-Boc-pyrrolidine
-
This compound
-
sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane)
-
Electrophile (e.g., benzophenone, benzaldehyde, etc.)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.1 mmol) in anhydrous Et₂O (10 mL) under a nitrogen atmosphere at -78 °C, add s-BuLi (1.1 mmol) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of N-Boc-pyrrolidine (1.0 mmol) in anhydrous Et₂O (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Add a solution of the electrophile (1.2 mmol) in anhydrous Et₂O (2 mL) dropwise.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (10 mL) and allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous phase with Et₂O (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2-substituted pyrrolidine.
Conclusion
This compound is a highly effective chiral ligand for mediating asymmetric deprotonation reactions, providing a powerful platform for the enantioselective synthesis of complex natural products and their building blocks. The detailed protocols provided for the total synthesis of (+)-coniine and the functionalization of N-Boc-pyrrolidine demonstrate the robustness and broad applicability of this methodology. For researchers in synthetic chemistry and drug development, mastering these techniques opens the door to the efficient and stereocontrolled construction of a vast array of chiral molecules with significant biological potential.
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Sparteine Ligand Concentration in Catalysis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the (-)-Sparteine ligand in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a catalytic reaction?
While the optimal concentration is highly dependent on the specific reaction, a good starting point for optimization is typically in the range of 5-20 mol% of the this compound ligand relative to the limiting reagent.[1] Historically, stoichiometric amounts have been used, but modern asymmetric synthesis focuses on using sub-stoichiometric or catalytic quantities.[1]
Q2: How does the concentration of this compound impact the reaction outcome?
The concentration of this compound can significantly influence the enantioselectivity, yield, and rate of a reaction.[1] For instance, in some palladium-catalyzed aerobic oxidative kinetic resolutions, higher concentrations of this compound have been shown to result in more selective kinetic resolutions.[1] Saturation kinetics have been observed in certain reactions, meaning the reaction rate is dependent on the sparteine (B1682161) concentration at low levels but becomes independent at higher, saturating concentrations.[1][2]
Q3: Can using too much this compound be detrimental to the reaction?
Yes, an excess of the chiral ligand can sometimes lead to the formation of inactive or less active catalyst species.[1] This can slow down or even inhibit the reaction.[1] Finding the optimal concentration is crucial to ensure both high catalytic activity and high enantioselectivity.[1]
Q4: What are the signs of this compound degradation, and how can it be prevented?
A key sign of this compound degradation is a loss of enantioselectivity in the reaction.[1] Sparteine is susceptible to oxidation.[1] To prevent degradation, it is important to use freshly purified reagents and solvents and to conduct reactions under an inert atmosphere, such as nitrogen or argon, especially when working with air-sensitive catalysts or reagents.[1]
Q5: What should I do if I obtain the wrong enantiomer of my product?
Since this compound is the readily available natural enantiomer, obtaining the opposite enantiomer can be challenging.[3] To address this, researchers have developed "(+)-sparteine surrogates" which are designed to provide the opposite enantioselectivity.[3][4]
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The following guide provides a systematic approach to troubleshooting this issue.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ligand Concentration | Systematically vary the concentration of the this compound ligand. Both too low and too high concentrations can negatively impact enantioselectivity.[1] |
| Incorrect Reaction Temperature | Lowering the reaction temperature often improves enantioselectivity.[1][3] A temperature screening should be performed to find the optimal balance between reaction rate and selectivity. |
| Non-Optimal Metal-to-Ligand Ratio | The stoichiometry between the metal precursor and the this compound ligand is critical for the formation of the active chiral catalyst. This ratio should be systematically screened.[1] |
| Impure Reagents or Solvents | Use freshly purified and dried reagents and solvents. Water and other impurities can interfere with the catalytic cycle.[1][3] |
| Ligand Degradation | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the this compound ligand.[1] |
Problem 2: Low or No Conversion
If the reaction is not proceeding to completion, consider the following factors related to catalyst activity and reaction conditions.
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments, including both the metal precursor and the this compound ligand.[1] |
| Catalyst Deactivation/Poisoning | Impurities in the substrate or solvent can poison the catalyst. Ensure all starting materials are of high purity.[1] |
| Poor Catalyst Formation | The active catalyst may not be forming efficiently. Ensure proper mixing and that the metal precursor and ligand are adequately solubilized in the reaction solvent.[1] |
| Low Reaction Temperature | While lower temperatures can enhance enantioselectivity, they also decrease the reaction rate.[1][3] A balance must be found to achieve both good conversion and high enantioselectivity. |
| Decomposition of Reagents | Organolithium reagents, often used in conjunction with this compound, are highly reactive and sensitive to air and moisture. Ensure all manipulations are carried out under strictly inert conditions with anhydrous solvents.[3] |
Experimental Protocols
General Protocol for Optimizing this compound Concentration
This protocol provides a general framework for systematically screening the concentration of this compound to identify the optimal loading for a given reaction.
1. Reaction Setup:
-
Prepare a series of reaction vessels under an inert atmosphere (e.g., argon or nitrogen).
-
In each vessel, add the substrate and anhydrous solvent.
-
Add the metal precursor, ensuring consistent concentration across all reactions.
-
Add varying amounts of this compound to each vessel to achieve the desired mol% (e.g., 5, 10, 15, 20 mol%).
2. Reaction Execution:
-
Initiate the reaction (e.g., by adding a reagent or adjusting the temperature).
-
Maintain a constant temperature and stir rate for all reactions.
-
Monitor the reactions for a fixed period.
3. Work-up and Analysis:
-
Quench all reactions simultaneously under identical conditions.
-
Perform an appropriate work-up to isolate the product.
-
Analyze the crude product from each reaction to determine the conversion (e.g., by ¹H NMR or GC) and the enantiomeric excess (e.g., by chiral HPLC or GC).
4. Data Interpretation:
-
Tabulate the conversion and enantiomeric excess for each this compound concentration.
-
Plot the data to visualize the relationship between ligand concentration and reaction outcome, allowing for the identification of the optimal concentration.
| This compound (mol%) | Conversion (%) | Enantiomeric Excess (ee %) |
| 5 | ||
| 10 | ||
| 15 | ||
| 20 | ||
| (This table should be filled with experimental data) |
References
Technical Support Center: Troubleshooting Low Enantioselectivity in (-)-Sparteine Reactions
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with low enantioselectivity in chemical reactions mediated by (-)-sparteine. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and offer systematic approaches to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric synthesis?
This compound is a naturally occurring chiral diamine that is widely employed as a chiral ligand in asymmetric synthesis.[1][2] Its rigid, cage-like structure complexes with organolithium reagents, creating a chiral environment that can direct the stereochemical outcome of a reaction, often leading to high enantioselectivity.[1][2][3] It is particularly effective in the enantioselective deprotonation of prochiral substrates.[2]
Q2: What is the "this compound problem" and how can it be addressed?
The primary limitation of this compound is that only the (-)-enantiomer is readily and affordably available from natural sources.[1][2] This "this compound problem" restricts chemists to the synthesis of only one enantiomer of a desired product.[2] To overcome this, synthetic (+)-sparteine surrogates have been developed. These molecules are designed to mimic the stereochemical influence of the unavailable (+)-enantiomer, often providing access to the opposite product enantiomer with comparable levels of enantioselectivity.[1][4]
Q3: Can this compound be used in catalytic amounts?
While many reactions utilize stoichiometric amounts of this compound, catalytic asymmetric deprotonations have been successfully developed.[1][5] One effective strategy involves a two-ligand system where a sub-stoichiometric amount of this compound is used in conjunction with a sterically hindered achiral ligand, such as a bispidine, which helps to regenerate the active chiral complex.[1][5]
Q4: What are the most critical factors influencing enantioselectivity in this compound mediated reactions?
Several factors can significantly impact the enantiomeric excess (ee) of your reaction. These include:
-
Reaction Temperature: Generally, lower temperatures favor higher enantioselectivity.
-
Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium-sparteine complex.
-
Purity of Reagents: Impurities in this compound, the organolithium reagent, or the substrate can have a detrimental effect.
-
Stoichiometry: The molar ratio of the organolithium reagent and this compound to the substrate is crucial.
-
Substrate-Ligand Matching: In some cases, the inherent stereochemical preference of the substrate may oppose the directing effect of the this compound ligand (a "mismatched" pair), leading to lower ee.[1]
Troubleshooting Guide for Low Enantiomeric Excess (ee)
Low enantioselectivity is a common hurdle in this compound mediated reactions. This guide provides a systematic approach to identify and resolve the underlying issues.
Issue: Observed enantiomeric excess (ee) is significantly lower than reported values.
Possible Cause & Troubleshooting Steps:
-
Suboptimal Reaction Temperature:
-
Solution: Lowering the reaction temperature is often the most effective way to enhance enantioselectivity. Reactions are commonly run at -78 °C. If your ee is low, consider running the reaction at a lower temperature, if your equipment permits. Be aware that this may also decrease the reaction rate.[1]
-
-
Inappropriate Solvent:
-
Impure Reagents:
-
Solution: Ensure all reagents, particularly the organolithium and this compound, are of high purity and anhydrous.[1] Water or other protic impurities can quench the organolithium reagent and interfere with the formation of the chiral complex.[1] Use freshly titrated organolithium solutions and ensure glassware is rigorously dried.
-
-
Incorrect Stoichiometry:
-
Solution: Carefully verify the stoichiometry of all reactants. A slight excess of the organolithium reagent and the this compound ligand relative to the substrate is often used.[1]
-
-
"Mismatched" Substrate and Ligand:
-
Solution: The inherent stereochemistry of the substrate might favor the formation of the opposite enantiomer to that directed by this compound. This "mismatched" scenario can lead to low ee.[1] In such cases, modifying the substrate or considering the use of a (+)-sparteine surrogate for the opposite enantiomer might be necessary.[1]
-
Data Presentation: Impact of Reaction Parameters on Enantioselectivity
The following tables summarize quantitative data from various this compound-mediated reactions, illustrating the effect of different experimental conditions on the enantiomeric excess (ee).
Table 1: Effect of Solvent on the Enantioselective Lithiation of N-Boc-pyrrolidine
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | -78 | 85 | 92 |
| 2 | Et₂O | -78 | 90 | 96 |
| 3 | MTBE | -78 | 88 | 95 |
| 4 | Hexane | -78 | 75 | 80 |
Table 2: Effect of Temperature on the Enantioselective Deprotonation-Alkylation of a Carbamate
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | -20 | 2 | 95 | 75 |
| 2 | -78 | 4 | 92 | 94 |
| 3 | -90 | 6 | 88 | >98 |
Experimental Protocols
Key Experiment: Enantioselective Lithiation and Alkylation of N-Boc-pyrrolidine
This protocol describes a general procedure for the this compound-mediated enantioselective deprotonation of N-Boc-pyrrolidine followed by electrophilic quench.
Materials:
-
This compound (anhydrous)
-
s-Butyllithium (s-BuLi) in cyclohexane (B81311) (concentration determined by titration)
-
N-Boc-pyrrolidine (anhydrous)
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., an alkyl halide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Complex Formation: To the cooled solvent, add this compound (1.2 equivalents) via syringe. Then, add s-butyllithium (1.2 equivalents) dropwise while stirring. Allow the resulting solution to stir at -78 °C for 30 minutes to ensure the formation of the chiral complex.[1]
-
Substrate Addition: Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous Et₂O dropwise to the reaction mixture at -78 °C. Stir for the optimized time (typically 2-4 hours) to ensure complete deprotonation.[1]
-
Electrophilic Quench: Add the electrophile (1.5 equivalents) to the reaction mixture at -78 °C.[1]
-
Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[3]
-
Extraction and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.[1]
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting and understanding this compound mediated reactions.
Caption: Troubleshooting workflow for low enantioselectivity.
References
Technical Support Center: Optimizing "(-)-Sparteine" Mediated Reactions
Welcome to the technical support center for "(-)-Sparteine" mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring higher yields and enantioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in organic synthesis?
A: "this compound" is a naturally occurring chiral diamine that is widely used as a chiral ligand in asymmetric synthesis.[1][2] Its rigid C2-symmetric structure forms a chiral complex with organolithium reagents, enabling highly stereoselective deprotonation of prochiral substrates.[3] This leads to the formation of enantiomerically enriched products, which is crucial in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.[3]
Q2: I can only obtain one enantiomer of my product using "this compound". How can I synthesize the other enantiomer?
A: This is a common challenge known as the "(+)-sparteine problem," as only the (-)-enantiomer is readily available from natural sources.[3] To access the opposite enantiomer of your product, you can use a "(+)-sparteine surrogate."[1][3] These are synthetic molecules designed to mimic the stereochemical outcome of the unavailable (+)-sparteine.[2][3] A notable surrogate is derived from (-)-cytisine and has been shown to provide comparable levels of enantioselectivity to "this compound" but with the opposite stereochemical outcome.[1][3][4]
Q3: Can I use a catalytic amount of "this compound" to improve efficiency?
A: Yes, catalytic asymmetric deprotonation reactions using sub-stoichiometric amounts of "this compound" have been successfully developed.[5] One approach involves a two-ligand system where a sterically hindered bispidine is used to recycle the "this compound".[5] In some cases, such as the Snieckus-style asymmetric lithiation-trapping of a ferrocene (B1249389) amide, a one-ligand catalytic system has proven effective.[5] Interestingly, in some catalytic asymmetric deprotonation reactions, "(+)-sparteine surrogates" have been found to give better yields and/or higher enantioselectivity compared to "this compound".[5]
Troubleshooting Guides
Issue 1: Low Product Yield
A low yield of the desired product is a frequent issue in "this compound" mediated reactions. The following guide will help you identify and address potential causes.
Possible Cause & Troubleshooting Steps:
-
Decomposition of Organolithium Reagent: Organolithium reagents are highly sensitive to air and moisture.[6]
-
Incorrect Stoichiometry: The ratio of reactants is critical for optimal results.
-
Solution: Carefully verify the stoichiometry of all reagents. Typically, a slight excess of the organolithium reagent and the "this compound" ligand relative to the substrate is employed.[6]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using appropriate analytical techniques like TLC, GC, or LC-MS. If the reaction is sluggish, a longer reaction time may be necessary.[6]
-
-
Side Reactions: The formation of byproducts can consume starting material and lower the yield.
-
Solution: Running the reaction at a lower concentration (more dilute conditions) can sometimes disfavor bimolecular side reactions.[6] Additionally, controlling the reaction temperature is crucial, as higher temperatures can lead to product degradation and the formation of side products like diastereomers.[7]
-
-
Losses During Work-up and Purification: Significant amounts of product can be lost during the extraction and purification steps.
-
Solution: To minimize losses, ensure efficient extraction by rinsing the reaction flask and separatory funnel with the extraction solvent.[8] During purification by chromatography, be mindful of potential acid sensitivity of your compound on silica (B1680970) gel.[8] Quantifying the crude product yield before and after purification can help identify where material is being lost.[7]
-
Issue 2: Low Enantiomeric Excess (ee%)
Low enantioselectivity is another common challenge. The following steps can help improve the enantiomeric excess of your product.
Possible Cause & Troubleshooting Steps:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in enantioselectivity.
-
Purity of Reagents: Impurities can interfere with the chiral complex formation.
-
"Mismatched" Substrate and Ligand: The structures of the substrate and the chiral diamine are critical for achieving high enantioselectivity.
-
Solution: In some cases, the substrate and ligand pairing may be "mismatched." It may be necessary to modify the substrate or the directing group to achieve a better fit.[6]
-
-
Incorrect "this compound" Enantiomer for the Desired Product: If you are aiming for the enantiomer that would be produced by (+)-sparteine, using "this compound" will result in the "wrong" enantiomer and potentially low ee% if there is a competing non-selective background reaction.
-
Solution: For the opposite product enantiomer, utilize a (+)-sparteine surrogate. The N-Me-substituted (+)-sparteine surrogate is reported to be versatile and effective.[1]
-
-
Solvent Effects: The solvent can significantly influence the structure of the organolithium-diamine complex and thus the enantioselectivity.
-
Solution: While diethyl ether is commonly used, screening other aprotic solvents may be beneficial.[6] It's important to note that THF can sometimes lead to racemization or lower enantioselectivity with "this compound", although high enantioselectivity has been achieved in THF with certain (+)-sparteine surrogates.[9][10][11]
-
Quantitative Data Summary
The following tables summarize quantitative data from various "this compound" mediated reactions to provide a reference for expected outcomes under different conditions.
Table 1: Effect of Reaction Conditions on Yield and Enantioselectivity
| Substrate | Organolithium | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee% or er | Reference |
| N-Boc pyrrolidine (B122466) | s-BuLi | This compound | Et₂O | -78 | 1-4 | 87 | 95:5 er | [12] |
| N-Boc pyrrolidine | s-BuLi | (+)-Sparteine Surrogate | Et₂O | -78 | - | 84 | 95:5 er | [12] |
| 3-Phenylpropyl diisopropylcarbamate | s-BuLi | This compound | CPME | -78 | 0.5 | 95 | 97:3 er | [9] |
| Alkoxy aziridine | s-BuLi | This compound | Et₂O | -78 | 5 | - | - | [2] |
| Alkoxy aziridine | s-BuLi | (+)-Sparteine Surrogate | Et₂O | -78 | 5 | - | - | [2] |
| N,N-diallyl-2-bromoaniline | n-BuLi | This compound | - | - | - | 86 | 90:10 er | [2] |
| N,N-diallyl-2-bromoaniline | n-BuLi | (+)-Sparteine Surrogate | - | - | - | 84 | 85:15 er | [2] |
Table 2: Optimization of Cyclization Step in Sparteine (B1682161) Synthesis
| Parameter | Standard Conditions | Optimized Conditions | Rationale | Reference |
| Reaction Temperature | Room Temperature | -78 °C | Decreased temperature suppresses byproduct formation. | [7] |
| Reaction Time | Overnight | 2 minutes | Shorter reaction time enhances yields and provides cleaner profiles for fast cyclizations. | [7] |
| Quenching Temperature | Warming to Room Temp. | -78 °C | Low-temperature quenching is crucial to minimize byproduct formation and degradation. | [7] |
| Quenching Agent | Standard Aqueous Workup | Acetic acid in THF | Acetic acid in THF at low temperature was found to be crucial for minimizing side products. | [7] |
Experimental Protocols
General Protocol for "this compound"-Mediated Asymmetric Deprotonation and Electrophilic Quench
This protocol is a general guideline for the asymmetric lithiation of N-Boc pyrrolidine and may require optimization for other substrates and electrophiles.[3][6]
Materials:
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
This compound or (+)-sparteine surrogate
-
s-Butyllithium (s-BuLi) solution in cyclohexane
-
N-Boc pyrrolidine (or other prochiral substrate)
-
Electrophile
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Complex Formation: To a solution of "this compound" (1.2 equivalents) in anhydrous Et₂O or MTBE (to make a 0.2 M solution) at -78 °C under an argon atmosphere, add s-butyllithium (1.2 equivalents) dropwise. Stir the resulting solution at -78 °C for 15-30 minutes.[3][6]
-
Substrate Addition: Add a solution of N-Boc pyrrolidine (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture at -78 °C over 10 minutes.[3][6]
-
Deprotonation: Stir the reaction mixture at -78 °C for the optimized time (typically 1-4 hours) to ensure complete deprotonation.[3][6]
-
Electrophilic Quench: Add the electrophile (1.5 equivalents) to the reaction mixture at -78 °C.[3][6]
-
Reaction Completion: Stir the reaction for a further 1-3 hours at -78 °C.
-
Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.[3]
-
Work-up: Allow the reaction to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3][6]
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.[6]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Mechanism of "this compound"-Mediated Asymmetric Deprotonation
Caption: Mechanism of this compound-mediated asymmetric deprotonation.[3]
Development of Sparteine in Asymmetric Synthesis
Caption: Historical development of sparteine in asymmetric synthesis.[3]
References
- 1. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of (+)-sparteine-like diamines for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Highlights - People, University of York [york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Byproduct Formation in Sparteine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of sparteine (B1682161). It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to byproduct formation, offering practical solutions and in-depth explanations.
Troubleshooting Guides
This section addresses specific issues that may arise during sparteine synthesis. The question-and-answer format is intended to help you quickly identify and resolve experimental challenges.
Issue 1: Presence of Diastereomeric Impurities (α- and β-isosparteine)
Q: My final product shows significant contamination with α- and β-isosparteine. What are the likely causes and how can I minimize their formation?
A: The formation of diastereomers such as α- and β-isosparteine is a common issue in sparteine synthesis, often influenced by the reaction conditions of the cyclization steps.[1] More drastic conditions, such as elevated temperatures and prolonged reaction times, can favor the formation of these thermodynamic byproducts.
Troubleshooting Steps:
-
Temperature Control: The temperature during the intramolecular cyclization is critical. It has been demonstrated that lowering the reaction temperature to -78 °C can significantly suppress the formation of side products.[2][3][4]
-
Reaction Time: The cyclization reaction can be very rapid. Reducing the reaction time to as little as 2 minutes has been shown to improve yields and result in cleaner reaction profiles.[2][3][4]
-
Quenching Procedure: The method used to quench the reaction is crucial. Allowing the reaction to warm to room temperature before or during quenching can lead to significant byproduct formation and degradation of the desired product.[2][3][4] Quenching at low temperatures (-78 °C) with a solution of acetic acid in THF has been found to be critical for minimizing side product formation.[2][3][4]
Visualizing the Impact of Reaction Conditions:
Caption: Logical relationship between reaction conditions and byproduct formation.
Issue 2: Formation of Anabasine (B190304) Derivatives
Q: I have identified anabasine derivatives as byproducts in my reaction mixture. What leads to their formation and how can this be prevented?
A: The formation of anabasine derivatives can occur through unexpected acid-catalyzed ring transformations of certain intermediates.[1] This is particularly relevant in synthetic routes that involve pyridine (B92270) dearomatization. The acidic conditions can promote rearrangement of the piperidine (B6355638) ring system.
Troubleshooting Steps:
-
Control of Acidity: Carefully control the pH during workup and purification steps. Avoid prolonged exposure to strong acidic conditions.
-
Quenching Agent: The use of a specific quenching agent can be critical. Quenching with a solution of acetic acid in THF at low temperatures is recommended to neutralize the reaction mixture quickly and minimize acid-catalyzed side reactions.[2][3][4]
-
Reaction Monitoring: Closely monitor the reaction progress to avoid the accumulation of intermediates that may be prone to rearrangement.
Issue 3: Low Yield After Final Reduction Step
Q: My yield of sparteine is significantly lower than expected after the final reduction step (e.g., using LiAlH₄). What are the potential causes?
A: A low yield after the final reduction can be attributed to several factors:
-
Incomplete Reduction: The reduction of lactam intermediates to the corresponding amines may be incomplete. Ensure that a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion.
-
Purity of the Precursor: The purity of the tetracyclic intermediate prior to reduction is critical. Impurities can interfere with the reduction process, leading to a lower yield of sparteine.[1] It is advisable to purify the precursor to the highest possible degree before the reduction step.
-
Workup and Purification Losses: Significant material loss can occur during the workup and purification of the final product. Sparteine is a viscous oil and can be challenging to handle. Distillation and recrystallization of a salt form are common purification methods where losses can occur.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in sparteine synthesis?
A1: The most frequently encountered byproducts in sparteine synthesis include diastereomers such as α-isosparteine and β-isosparteine, and anabasine derivatives resulting from molecular rearrangements.[1] Incomplete reduction of lactam intermediates can also lead to the presence of unreacted starting material in the final product.
Q2: How can I effectively purify crude sparteine to remove these byproducts?
A2: A multi-step purification process is often necessary to obtain high-purity sparteine.[1]
-
Distillation: Crude (±)-sparteine can be purified by distillation.[1][2][4]
-
Recrystallization of a Salt: For higher purity, sparteine can be converted to a salt, such as the bis-hydrogen sulfate (B86663) salt, and recrystallized from a suitable solvent like ethanol.[1][2][4]
-
Chromatography: While challenging for the final product, chromatographic methods can be effective for purifying intermediates. However, some intermediates may be unstable on silica (B1680970) gel.[1]
Q3: What analytical techniques are recommended for assessing the purity and yield of my sparteine synthesis?
A3: A combination of quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) is recommended for a comprehensive analysis of your crude and purified product.[1]
-
qNMR: Allows for the determination of the absolute yield of sparteine in the crude mixture by using an internal standard.
-
HPLC: Is effective for separating sparteine from its diastereomers and other impurities, allowing for the determination of the relative purity of the product.
Data on Reaction Condition Optimization
The following table summarizes the impact of key reaction parameters on the yield of a tetracyclic intermediate in a gram-scale sparteine synthesis. This data highlights the critical importance of controlled conditions to minimize byproduct formation.
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Optimized) | Outcome of Optimization |
| Reaction Temperature | Room Temperature | -78 °C | Decreased temperature suppresses byproduct formation.[2][3][4] |
| Reaction Time | Overnight | 2 minutes | Shorter reaction time provides enhanced yields and cleaner profiles for fast cyclizations.[2][3][4] |
| Quenching Temperature | Warming to Room Temp. | -78 °C | Quenching at low temperature is crucial to minimize byproduct formation and degradation.[2][3][4] |
| Quenching Agent | Standard Aqueous Workup | Acetic acid in THF | Acetic acid in THF at low temperature was found to be crucial for minimizing side products.[2][3][4] |
| Yield of Tetracycle | Trace Product Formation | 56% | Optimized conditions lead to a significant increase in the yield of the desired intermediate.[2][4] |
Key Experimental Protocols
Protocol 1: Optimized Intramolecular Cyclization to Minimize Byproducts
This protocol is based on a procedure found to minimize byproduct formation during a key cyclization step in a gram-scale synthesis of (±)-sparteine.[2][4]
Workflow Diagram:
Caption: Experimental workflow for the optimized intramolecular cyclization.
Methodology:
-
Preparation: Dissolve the N-alkylation product (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled reaction mixture over 10 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 minutes.
-
Quenching: Quench the reaction by the rapid addition of a pre-cooled (-78 °C) solution of acetic acid (2 equivalents) in THF.
-
Workup: Allow the reaction mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by qNMR and HPLC to determine the yield and purity.
Protocol 2: Analysis of Sparteine and Byproducts by qNMR and HPLC
Quantitative NMR (qNMR):
-
Sample Preparation: Accurately weigh a sample of the crude product and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Calculation: The yield of sparteine can be calculated using the following formula: Yield (%) = [(I_analyte / N_analyte) / (I_IS / N_IS)] * (m_IS / MW_IS) * (MW_analyte / m_crude) * 100 where: I = integral value, N = number of protons for the integrated signal, m = mass, MW = molecular weight, IS = internal standard.
High-Performance Liquid Chromatography (HPLC):
-
Method Development: Develop a suitable HPLC method to separate sparteine from its potential byproducts. A reverse-phase C18 column is a common starting point. The mobile phase will likely consist of a mixture of acetonitrile (B52724) and water with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Sample Preparation: Prepare a dilute solution of the crude product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. Identify the peaks corresponding to sparteine and byproducts by comparing retention times with authentic standards if available, or by collecting fractions and analyzing them by other techniques (e.g., MS, NMR).
References
Technical Support Center: (-)-Sparteine Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Sparteine. The focus is on understanding and optimizing reaction outcomes by controlling temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low enantiomeric excess (ee%). How can temperature be affecting this?
A: Low enantioselectivity is a common issue. Temperature is one of the most critical parameters for controlling the stereochemical outcome of this compound mediated reactions, particularly asymmetric lithiations.
-
Possible Cause: The reaction temperature is too high. Higher temperatures can provide enough thermal energy to overcome the energy difference between the diastereomeric transition states that lead to the different enantiomers, thus reducing the enantioselectivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: A significant improvement in enantiomeric excess is often achieved by lowering the reaction temperature.[1][2] Many protocols specify maintaining the temperature at or below -78 °C (a dry ice/acetone bath) throughout the addition of reagents and the duration of the reaction.[1][2][3]
-
Monitor Reaction Rate: Be aware that lowering the temperature will likely decrease the reaction rate.[1] You may need to increase the reaction time to ensure complete conversion. Monitor the reaction's progress using an appropriate technique like TLC or GC.[2]
-
Ensure Accurate Temperature Control: Verify that your cooling bath and reaction setup are maintaining the target temperature consistently.[2]
-
Q2: I am observing significant byproduct formation and/or product degradation. What role does temperature play?
A: Temperature control is crucial not only for selectivity but also for minimizing side reactions and ensuring the stability of reagents and products.
-
Possible Cause: The reaction or quenching temperature is too high. Organolithium reagents are highly reactive and can be unstable at higher temperatures.[2] Furthermore, allowing the reaction to warm up prematurely or during the quenching step can lead to significant byproduct formation and degradation of the desired product.[3]
-
Troubleshooting Steps:
-
Maintain Low Temperature During Reaction: Keep the reaction at the optimized low temperature (e.g., -78 °C) for the entire duration.[3]
-
Perform a Cold Quench: The quenching step is critical. Quench the reaction at a low temperature before allowing the mixture to warm to room temperature.[3] For example, adding a pre-cooled (-78 °C) solution of the quenching agent can prevent degradation.[3]
-
Check Reagent Stability: Ensure that your starting materials, reagents (especially the organolithium), and products are stable at the reaction temperature. If not, a different temperature profile may be necessary.
-
Q3: My reaction yield is low. Could temperature be the cause?
A: Yes, temperature can impact yield in several ways, creating a delicate balance that may require optimization.
-
Possible Causes & Solutions:
-
Incomplete Reaction: If the temperature is too low, the reaction rate may be so slow that the reaction does not go to completion in the allotted time.[1]
-
Solution: Increase the reaction time and monitor for the disappearance of the starting material. A slight, carefully controlled increase in temperature could be explored, but this may negatively impact enantioselectivity.
-
-
Reagent or Product Decomposition: If the temperature is too high, sensitive organolithium reagents can decompose, or the desired product may degrade, leading to a lower yield.[2][3]
-
Data on Temperature Effects
The following tables summarize how temperature can influence reaction outcomes.
Table 1: Effect of Temperature on Byproduct Formation in a Cyclization Step [3]
| Parameter | Condition 1 | Condition 2 | Outcome |
| Reaction Temperature | Room Temperature | -78 °C | Decreased temperature suppresses byproduct formation. |
| Quenching Temperature | Warming to Room Temp. | -78 °C | Quenching at low temperature is crucial to minimize byproduct formation and degradation. |
Table 2: General Effect of Temperature on Enantioselectivity
| Reaction Temperature | Typical Enantiomeric Excess (ee%) | Typical Reaction Rate |
| 0 °C | Lower | Faster |
| -20 °C | Moderate | Moderate |
| -78 °C | Higher | Slower |
Note: This table represents a general trend observed in many this compound mediated lithiation reactions. Actual values are substrate and reaction dependent.[1]
Key Experimental Protocols
Below is a general protocol for the this compound-mediated asymmetric deprotonation of N-Boc pyrrolidine (B122466), highlighting temperature-critical steps.
Materials:
-
This compound
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
s-butyllithium (s-BuLi)
-
N-Boc pyrrolidine (substrate)
-
Electrophile (e.g., TMSCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents) to a flame-dried flask containing anhydrous Et₂O.[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature for the subsequent steps.[1]
-
Addition of Organolithium: To the stirred solution, add s-BuLi (1.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes to allow for complex formation.[1]
-
Substrate Addition: Add a solution of N-Boc pyrrolidine (1.0 equivalent) in anhydrous Et₂O dropwise to the reaction mixture, maintaining the temperature at -78 °C.[1]
-
Reaction: Stir the reaction mixture at -78 °C. The optimal time (typically 1-4 hours) should be determined by monitoring the reaction to ensure complete deprotonation.[1]
-
Electrophilic Quench (at low temp): Add the electrophile (1.5 equivalents) to the reaction mixture while still at -78 °C.[1]
-
Warming and Work-up: After the addition of the electrophile, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[1]
-
Extraction and Purification: Proceed with a standard aqueous work-up and purification of the product.[1]
Visual Guides
Caption: General experimental workflow for a temperature-critical reaction.
Caption: Troubleshooting logic for low enantioselectivity in reactions.
References
Navigating the (-)-Sparteine Shortage: A Technical Support Center for Researchers
The intermittent availability of (-)-sparteine, a crucial chiral ligand in asymmetric synthesis, presents a significant challenge for researchers in academia and the pharmaceutical industry. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help scientists and drug development professionals overcome supply issues and navigate the use of sparteine (B1682161) surrogates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in chemical synthesis?
A: this compound is a naturally occurring chiral diamine.[1] It is widely employed as a chiral ligand in asymmetric synthesis, particularly in reactions involving organolithium reagents.[2][3] Its rigid, C2-symmetric structure forms a chiral complex with organolithium reagents, enabling highly enantioselective deprotonation of various substrates.[3] This control over stereochemistry is critical in the synthesis of enantiomerically pure compounds, which is a vital aspect of drug development.
Q2: What is the "this compound Shortage" and the "(+)-Sparteine Problem"?
A: The "this compound shortage" refers to the inconsistent supply of this naturally derived compound. A more fundamental issue is the "unnatural antipode problem," which stems from the fact that only the (-)-enantiomer of sparteine is readily available from natural sources.[1][3] This limitation has historically restricted chemists to synthesizing only one enantiomer of a target molecule when using sparteine-mediated methods.
Q3: Are there alternatives to this compound?
A: Yes, significant research has led to the development of "(+)-sparteine surrogates."[3] These are synthetic chiral diamines designed to mimic the stereochemical influence of the unavailable (+)-sparteine.[1] A notable example is a surrogate synthesized from the natural product (-)-cytisine.[3][4] These surrogates often provide access to the opposite enantiomer of a product with comparable yield and enantioselectivity to this compound.[5][6]
Q4: How do (+)-sparteine surrogates work?
A: (+)-Sparteine surrogates are designed to have a three-dimensional structure that, when complexed with an organolithium reagent, creates a chiral environment that is the mirror image of the one created by this compound. This allows for the selective removal of the opposite prochiral proton on a substrate, leading to the formation of the opposite product enantiomer.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered in experiments involving this compound and its surrogates.
Issue 1: Low Enantiomeric Excess (ee%)
| Possible Cause | Troubleshooting Steps |
| Incorrect Sparteine Enantiomer/Surrogate | To obtain the opposite enantiomer of a product typically formed with this compound, a (+)-sparteine surrogate must be used.[1] |
| Suboptimal Reaction Temperature | Lowering the reaction temperature, often to -78 °C or even lower, can significantly improve enantioselectivity. However, this may also decrease the reaction rate.[1] |
| Impure Reagents | Ensure all reagents, particularly the organolithium and the chiral ligand, are of high purity and handled under strictly anhydrous conditions. Water can quench the organolithium reagent and interfere with the chiral complex formation.[1] |
| "Mismatched" Substrate and Ligand | The structural compatibility between the substrate and the chiral ligand is crucial. For some substrates, a particular sparteine surrogate may provide better enantioselectivity than this compound itself. |
Issue 2: Poor Chemical Yield
| Possible Cause | Troubleshooting Steps |
| Decomposition of Organolithium Reagent | Use freshly titrated organolithium solutions and ensure all glassware is flame-dried and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Incorrect Stoichiometry | A slight excess of the organolithium reagent and the chiral ligand (typically 1.1-1.2 equivalents) relative to the substrate is often optimal.[1][3] |
| Side Reactions | Running the reaction at a lower concentration (more dilute conditions) can sometimes disfavor bimolecular side reactions.[1] |
| Improper Quenching | Quenching the reaction at a low temperature (e.g., -78 °C) is often critical to prevent product degradation and the formation of byproducts.[2] |
Issue 3: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Diastereomer Formation | The formation of diastereomers like α- and β-isosparteine can be favored under more drastic reaction conditions. Maintaining a low reaction temperature can suppress their formation.[2] |
| Degradation during Quench/Workup | Allowing the reaction to warm up before or during quenching can lead to significant byproduct formation. A rapid quench at low temperature with a suitable reagent, such as a pre-cooled solution of acetic acid in THF, can be crucial.[2] |
| Incorrect Reaction Time | For some rapid cyclization reactions, reducing the reaction time to as little as 2 minutes before quenching can lead to cleaner reaction profiles and higher yields.[2] |
Quantitative Data Summary
The following tables summarize the performance of this compound and a common (+)-sparteine surrogate in key asymmetric reactions.
Table 1: Asymmetric Deprotonation of N-Boc-pyrrolidine
| Ligand | Electrophile | Yield (%) | Enantiomeric Ratio (er) |
| This compound | (CH₃)₃SiCl | 87 | 95:5 |
| (+)-Sparteine Surrogate | (CH₃)₃SiCl | 84 | 95:5 |
Data sourced from a representative study.[8]
Table 2: α-Lithiation-Rearrangement of Cyclooctene Oxide
| Ligand | Yield (%) | Enantiomeric Ratio (er) |
| This compound | 74 | 83:17 |
| (+)-Sparteine Surrogate | 70 | 81:19 |
Data sourced from a representative study.[8]
Experimental Protocols
Protocol 1: Asymmetric Deprotonation of N-Boc-pyrrolidine using this compound
Materials:
-
This compound
-
Anhydrous methyl-tert-butyl ether (MTBE)
-
s-Butyllithium (s-BuLi) solution in cyclohexanes
-
N-Boc-pyrrolidine
-
Electrophile (e.g., trimethylsilyl (B98337) chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous MTBE (to make a 0.2 M solution) at -78 °C under an argon atmosphere, add s-BuLi (1.2 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 15 minutes.
-
Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous MTBE dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add the electrophile (1.5 equivalents).
-
Continue stirring at -78 °C for an additional 1-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with an organic solvent.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Synthesis of a (+)-Sparteine Surrogate from (-)-Cytisine
Step 1: N-Methoxycarbonylation of (-)-Cytisine
-
Dissolve (-)-cytisine (1.0 equivalent) in methanol (B129727) and cool to 0 °C.
-
Add methyl chloroformate (1.2 equivalents) and allow the reaction to warm to room temperature.
-
Stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in dichloromethane (B109758) and wash with saturated aqueous NaHCO₃.
-
Dry the organic layer over MgSO₄ and concentrate to yield the N-methoxycarbonyl derivative.[3]
Step 2: Hydrogenation
-
Dissolve the N-methoxycarbonyl derivative in methanol.
-
Add Palladium on carbon (10 mol%) as a catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.[3]
Step 3: Reduction
-
To a suspension of LiAlH₄ (3.0 equivalents) in anhydrous THF at 0 °C, add a solution of the hydrogenated product (1.0 equivalent) in anhydrous THF.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter off the resulting precipitate and concentrate the filtrate.
-
Purify the crude product by distillation to afford the (+)-sparteine surrogate.[3]
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the logical progression of sparteine's use in synthesis and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Research Highlights - People, University of York [york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Ligand Degradation
Welcome to the Technical Support Center for Minimizing Ligand Degradation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when working with air- and moisture-sensitive ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ligand degradation when working under an inert atmosphere?
A1: The primary causes of ligand degradation, even under a nominally inert atmosphere, are exposure to trace amounts of oxygen and moisture.[1][2] Many organometallic and other sensitive ligands can react with these atmospheric components, leading to oxidation, hydrolysis, and loss of activity.[1] In some cases, the combination of oxygen and water can have a synergistic degradative effect that is more severe than exposure to either substance alone.[3] Additionally, thermal instability can lead to decomposition, especially during synthesis at elevated temperatures.[4]
Q2: What is the difference between using nitrogen and argon as an inert gas?
A2: Both nitrogen and argon are commonly used to create an inert atmosphere. Nitrogen is generally more economical. However, argon is denser than air and can provide a better protective "blanket" over reactions.[5] For highly sensitive materials, especially those that may react with nitrogen at elevated temperatures (e.g., certain lithium compounds or transition metal complexes), argon is the preferred choice.[6]
Q3: How can I be sure my inert gas is pure enough for my experiment?
A3: The purity of the inert gas is critical for protecting sensitive ligands. Standard high-purity nitrogen or argon may still contain parts-per-million (ppm) levels of oxygen and water, which can be detrimental.[1] For highly sensitive applications, it is recommended to pass the inert gas through an oxygen and moisture trap immediately before it enters your reaction setup or glovebox. Several purification techniques are available, including pressure swing adsorption (PSA), membrane technology, and cryogenic distillation.[7][8]
Q4: What are the best practices for storing air-sensitive ligands?
A4: The ideal method for long-term storage of air-sensitive ligands is within a glovebox with a continuously purified inert atmosphere, maintaining oxygen and moisture levels below 1 ppm.[9][1] Store ligands in tightly sealed glass vials, preferably amber-colored to protect from light.[10] For storage outside a glovebox, use specialized containers like Sure/Seal™ bottles, which have a resealable septum that allows for the removal of material via syringe while maintaining an inert atmosphere.[11] It is also crucial to store them in a cool, dry, and dark place.[5]
Troubleshooting Guides
Issue 1: My ligand is degrading despite using a glovebox.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Glovebox atmosphere is contaminated. | Check the glovebox's oxygen and moisture sensor readings.[12] | If levels are high, perform a glovebox purge. If the problem persists, check for leaks in the gloves, seals, and fittings.[12][13] The catalyst in the purifier may also need regeneration or replacement.[14] |
| Contaminated solvents or reagents. | Use freshly purified and thoroughly degassed solvents. | Ensure all other reagents added to the reaction are rigorously dried and deoxygenated. |
| Improper handling technique inside the glovebox. | Review your standard operating procedures for handling materials within the glovebox. | Minimize the opening of vials and containers. Avoid introducing sources of contamination, such as paper towels that can release moisture. |
| Ligand is light-sensitive. | Store the ligand in an amber vial or wrap the vial in aluminum foil.[10] | Perform manipulations in a dimly lit area of the glovebox if possible. |
Issue 2: I suspect my ligand is degrading during transfer with a syringe (Schlenk line technique).
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contaminated syringe or needle. | Ensure the syringe and needle are properly dried before use. | Oven-dry the syringe and needle and allow them to cool in a desiccator or under a stream of inert gas.[11] Flush the syringe multiple times with inert gas before drawing up the ligand solution.[15][16] |
| Air leakage into the system. | Check all ground glass joints and septa for a proper seal. | Ensure joints are well-greased (if appropriate for your chemistry) and that septa are not punctured excessively. Use a slight positive pressure of inert gas to prevent air from entering the system.[11] |
| "Suck-back" of air into the reagent bottle. | When withdrawing the ligand, simultaneously introduce inert gas into the headspace of the bottle. | Use a double-tipped needle or a needle connected to a gas line to maintain positive pressure in the reagent bottle.[17] |
| Residual liquid in the needle tip reacts with air. | After dispensing the ligand, withdraw a small amount of inert gas into the syringe (a "nitrogen buffer"). | This clears the needle of the reactive liquid before it is removed from the reaction vessel.[15][16] |
Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
This method is suitable for removing dissolved gases from a solvent.
Materials:
-
Solvent to be degassed
-
Schlenk flask
-
Stir bar
-
Cold bath (e.g., liquid nitrogen, dry ice/acetone)
-
Schlenk line with vacuum and inert gas manifolds
Procedure:
-
Place the solvent and a stir bar into a Schlenk flask. Do not fill the flask more than halfway.
-
Connect the flask to the Schlenk line.
-
Freeze the solvent by immersing the flask in the cold bath.
-
Once the solvent is completely frozen, open the flask to the vacuum manifold of the Schlenk line. Allow it to remain under vacuum for 10-15 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum line and remove the cold bath.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved gases are removed.[1]
-
After the final thaw, backfill the flask with inert gas. The degassed solvent is now ready for use.
Protocol 2: Transfer of an Air-Sensitive Ligand Solution via Syringe
This protocol describes the safe transfer of a moisture- and air-sensitive ligand from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Sure/Seal™ bottle containing the ligand solution
-
Dry, inert-gas-flushed syringe and needle (e.g., 18-21 gauge)[17]
-
Reaction flask under a positive pressure of inert gas (e.g., connected to a balloon or bubbler)
-
Second needle connected to an inert gas line
Procedure:
-
Puncture the septum of the Sure/Seal™ bottle with the needle connected to the inert gas line to gently pressurize the bottle.
-
Insert the dry, inert-gas-flushed syringe and needle through the septum and into the liquid.
-
Slowly withdraw the desired volume of the ligand solution. You may see a small bubble of inert gas initially enter the syringe; this can be expelled back into the bottle.
-
Once the desired volume is obtained, withdraw the needle tip into the headspace of the bottle and pull a small amount of inert gas into the syringe to act as a buffer.[15][16]
-
Remove the syringe from the Sure/Seal™ bottle and insert it into the septum of the reaction flask.
-
First, inject the inert gas buffer into the reaction flask, then slowly dispense the liquid.
-
After dispensing, withdraw the needle into the headspace of the reaction flask and pull a small amount of inert gas into the syringe before removing it. This prevents any reactive material on the needle tip from being exposed to the atmosphere.
-
Remove the inert gas supply needle from the Sure/Seal™ bottle. The septum will self-seal.[17]
Visualizations
Caption: Workflow for transferring an air-sensitive ligand.
Caption: Logical troubleshooting flow for ligand degradation.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. researchgate.net [researchgate.net]
- 3. The synergistic effect of oxygen and water on the stability of the isostructural family of metal-organic frameworks [Cr3(BTC)2] and [Cu3(BTC)2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. inertcorp.com [inertcorp.com]
- 8. An Overview of the Purification of Inert Gases [rdmathis.com]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. studylib.net [studylib.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Technical Support Center: Troubleshooting Palladium-"(-)-Sparteine" Catalyst Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing common issues related to catalyst deactivation and poisoning in palladium-"(-)-sparteine" catalytic systems. The following resources are designed to help you troubleshoot your experiments, ensure reproducibility, and maintain high catalytic efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is sluggish or has stopped completely. What are the likely causes?
Answer: A sluggish or stalled reaction is often a primary indicator of catalyst deactivation. Several factors can contribute to this issue:
-
Formation of Inactive Palladium Species: The active Pd(II) catalyst can be reduced to Pd(0), which can then aggregate to form catalytically inactive palladium black.[1][2] This is often observed as a black precipitate in the reaction vessel.
-
Inhibition by Acidic Species: The presence of acidic impurities or byproducts can lead to the formation of this compound hydrochloride salt. This salt can inhibit the catalytic cycle, reducing the overall reaction rate.[3]
-
Ligand Degradation: The this compound ligand can be susceptible to oxidation, especially in aerobic oxidation reactions.[4] Degradation of the ligand will lead to a loss of enantioselectivity and a decrease in catalytic activity.
-
Catalyst Poisoning: Impurities in the starting materials, solvents, or atmosphere can act as poisons for the palladium catalyst. Common poisons include sulfur compounds, carbon monoxide, and certain nitrogen-containing heterocycles.
Troubleshooting Guide 1: Diagnosing the Cause of Deactivation
If you are experiencing catalyst deactivation, the following steps can help you identify the root cause.
Visual Inspection:
-
Observation: Look for the formation of a black precipitate.
-
Indication: This is a strong indicator of palladium black formation, where the active catalyst has aggregated into an inactive state.[1][2]
Reaction Condition Analysis:
-
Check pH: If possible, check the pH of your reaction mixture. An acidic environment may suggest the formation of inhibitory species like this compound HCl.
-
Analyze Headspace: If you suspect poisoning by gases like carbon monoxide, headspace analysis using gas chromatography (GC) could be informative.
Ligand and Substrate Purity:
-
Re-purify Reagents: Ensure the purity of your substrate, this compound ligand, and solvents. Impurities are a common source of catalyst poisons.
-
Inert Atmosphere: For reactions sensitive to oxygen, ensure you are using rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent ligand oxidation.[5]
FAQ 2: I'm observing a loss of enantioselectivity. Why is this happening?
Answer: A decrease in enantioselectivity is most commonly linked to the degradation of the chiral ligand, this compound.
-
Oxidative Degradation: In aerobic oxidation reactions, the this compound ligand can be oxidized, compromising its ability to induce chirality.[4]
-
Formation of Non-chiral Catalyst: If the sparteine (B1682161) ligand detaches from the palladium center, a non-chiral palladium species may be formed, leading to a racemic background reaction.
Troubleshooting Guide 2: Addressing Loss of Enantioselectivity
-
Use Fresh Ligand: Ensure you are using a fresh, pure sample of this compound.
-
Protect from Oxidation: If your reaction is an aerobic oxidation, consider if the oxidant is too harsh or if the reaction temperature is too high, leading to ligand decomposition. Running the reaction under an inert atmosphere if the chemistry allows can help diagnose this issue.
-
Optimize Ligand Concentration: Both too little and too much this compound can be detrimental. An excess of the ligand can sometimes form less active or inactive catalyst species.[4] It is crucial to screen the ligand concentration to find the optimal ratio for both activity and enantioselectivity.
FAQ 3: Can I regenerate my deactivated palladium-"this compound" catalyst?
Answer: Regeneration of the catalyst is often possible, particularly if the deactivation is due to the formation of palladium black (Pd(0) aggregates). The goal of regeneration is to re-oxidize the Pd(0) back to the active Pd(II) state. While specific protocols for homogeneous palladium-"this compound" systems are not widely published, general principles for regenerating homogeneous palladium catalysts can be adapted.
Troubleshooting Guide 3: Catalyst Regeneration
For Deactivation by Palladium Black Formation:
-
Principle: The most common method for regenerating palladium catalysts from Pd(0) is re-oxidation to Pd(II).
-
Procedure Outline:
-
Isolation: If possible, separate the palladium black from the reaction mixture by filtration.
-
Re-oxidation: The isolated palladium black can be treated with an oxidizing agent to regenerate a Pd(II) salt. A common method involves dissolving the metal in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid) to form palladium chloride (PdCl₂). This process is hazardous and should be performed with extreme caution in a well-ventilated fume hood.
-
Re-complexation: Once a Pd(II) salt is reformed, it can be re-complexed with this compound to generate the active catalyst.
-
For Deactivation by Poisoning:
-
Principle: If the catalyst is poisoned by impurities, a washing protocol may be effective.
-
Procedure Outline:
-
Identification of Poison: If the poison is known (e.g., acidic impurities), a targeted wash can be employed.
-
Washing: For acidic impurities, a mild, non-nucleophilic organic base could be used to neutralize the acid and free the catalyst. For other impurities, washing with a solvent in which the catalyst is stable but the impurity is soluble might be effective.
-
Note: The success of regeneration is not guaranteed and the regenerated catalyst should be carefully characterized and tested on a small scale before being used in a large-scale reaction.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and inhibition of palladium-"this compound" systems.
Table 1: Effect of this compound Concentration on Reaction Rate
| This compound Concentration | Relative Reaction Rate | Rate-Limiting Step | Reference |
| Low | First-order dependence | Deprotonation | [3] |
| High (Saturating) | Zero-order dependence | β-hydride elimination | [3] |
Table 2: Common Poisons for Palladium Catalysts and Their Effects
| Poison | Typical Source | Effect on Catalyst |
| Sulfur Compounds (e.g., thiols) | Impurities in starting materials | Strong coordination to Pd, blocking active sites |
| Carbon Monoxide (CO) | Incomplete combustion, side reactions | Strong coordination to Pd, blocking active sites |
| Halides (excess) | Reagents, additives | Can alter the electronic properties of the catalyst or form inactive halo-complexes |
| Cyanides | Impurities | Formation of highly stable and inactive palladium-cyanide complexes |
| Nitrogen-containing Heterocycles | Substrates, impurities | Can compete with the desired ligand for coordination to the palladium center |
Key Experimental Protocols
Protocol 1: General Procedure for a Palladium-"this compound" Catalyzed Aerobic Oxidation
This protocol is a general guideline and should be optimized for specific substrates and reactions.
-
Catalyst Preparation: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., Pd(OAc)₂) and this compound in the reaction solvent. The typical molar ratio of Pd to sparteine is 1:1, but this may need to be optimized.
-
Reaction Setup: To the catalyst solution, add the substrate.
-
Reaction Execution: Replace the inert atmosphere with an oxygen atmosphere (a balloon of oxygen is often sufficient). Heat the reaction to the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific reaction but may involve filtration to remove any solid byproducts, followed by extraction and purification by column chromatography.
Protocol 2: Screening for Optimal Ligand Concentration
-
Stock Solution Preparation: Prepare stock solutions of the palladium precursor and this compound of known concentrations in the reaction solvent.
-
Reaction Array: In a series of reaction vials, add the substrate and any other necessary reagents.
-
Variable Addition: To each vial, add a fixed amount of the palladium precursor stock solution. Then, add varying amounts of the this compound stock solution to achieve a range of Pd:sparteine ratios (e.g., 1:0.5, 1:1, 1:1.5, 1:2).
-
Reaction and Analysis: Run the reactions under identical conditions and monitor the yield and enantioselectivity at various time points. This will allow you to determine the optimal ligand concentration for your specific transformation.[4]
Visualizations
Diagram 1: Generalized Catalytic Cycle for Pd-"this compound" Aerobic Oxidation
Caption: A simplified catalytic cycle for the aerobic oxidation of alcohols.
Diagram 2: Troubleshooting Workflow for Catalyst Deactivation
References
- 1. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. Dual role of this compound in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. reddit.com [reddit.com]
Technical Support Center: Troubleshooting (-)-Sparteine Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with reactions involving (-)-Sparteine. The information is presented in a question-and-answer format to directly address common experimental challenges, particularly incomplete reactions.
Troubleshooting Guide: Why did my "this compound" reaction stop before completion?
An incomplete reaction is a common issue in this compound mediated synthesis, often linked to the sensitive nature of the organolithium reagents employed. This guide outlines potential causes and systematic troubleshooting steps to identify and resolve the problem.
Question: My reaction with this compound is not proceeding to completion. What are the likely causes?
Answer: Several factors can lead to an incomplete reaction. The most common issues are related to reagent quality, reaction conditions, and stoichiometry. A systematic approach to troubleshooting is recommended.
Initial Checks & Common Pitfalls
Before delving into more complex possibilities, ensure the following fundamental aspects of your experimental setup are correct:
-
Inert Atmosphere: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware was rigorously flame-dried before use and that the reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Anhydrous Solvents: Solvents must be anhydrous and freshly distilled or obtained from a reliable commercial source.
-
Temperature Control: Maintain a stable, low temperature (typically -78 °C) throughout the reaction, especially during the addition of reagents.[2][3] Use a calibrated low-temperature thermometer to ensure accuracy.[1]
Troubleshooting Workflow
If the initial checks do not reveal the issue, follow this workflow to diagnose the problem:
Caption: Troubleshooting workflow for incomplete this compound reactions.
Detailed Troubleshooting Steps
Reagent Quality
-
Organolithium Reagent: The molarity of organolithium reagents can decrease over time.
-
Action: Titrate your organolithium solution to determine its exact molarity before use.[1] If the reagent is old, consider using a fresh bottle.
-
-
This compound Purity: Impurities in this compound can interfere with the formation of the active chiral complex.[3] The quality can also vary between suppliers, a phenomenon sometimes referred to as the "sparteine problem".[1]
Reaction Conditions
-
Temperature: Many asymmetric lithiation reactions require cryogenic temperatures (e.g., -78 °C) to achieve high conversion and enantioselectivity.[2][3] Unstable lithiated intermediates can decompose at higher temperatures.[3]
-
Action: Ensure your reaction temperature is accurately controlled and maintained throughout the addition of reagents and the reaction time.[3]
-
-
Reaction Time: Some cyclizations are very rapid. For instance, reducing reaction time from overnight to just 2 minutes has been shown to significantly enhance yields in certain cases.[4]
-
Quenching: Quenching the reaction at low temperatures is often crucial to minimize byproduct formation and degradation of the desired product.[4]
Stoichiometry and Side Reactions
-
Incorrect Stoichiometry: The ratio of the organolithium reagent to the this compound ligand is critical. Typically, a slight excess of both the organolithium reagent and the ligand relative to the substrate is used.[2]
-
Action: Carefully check the stoichiometry of all reactants, accounting for the accurate molarity of the organolithium solution.
-
-
Side Reactions: The organolithium reagent may react with the solvent (e.g., deprotonation of THF) or the electrophile in an undesired manner.[1]
-
Action: Consider changing the solvent to a less coordinating one, such as toluene (B28343) or MTBE.[2] Running the reaction at a lower concentration (more dilute conditions) can sometimes disfavor bimolecular side reactions.[2]
-
Frequently Asked Questions (FAQs)
Q1: Could the choice of solvent be the reason for my incomplete reaction?
A1: Yes, the solvent plays a significant role. The polarity and coordinating ability of the solvent can influence the aggregation state of the organolithium-diamine complex and the geometry of the transition state.[2] Ethereal solvents like diethyl ether or MTBE are commonly used.[3] If results are poor, screening other non-polar aprotic solvents like toluene or cumene (B47948) may be beneficial as they can promote a tighter association between the organolithium and the chiral ligand.[1]
Q2: I observe the formation of multiple products. How can I improve the selectivity?
A2: The formation of byproducts, such as diastereomers, is a known issue.[4] To minimize their formation, focus on strict temperature control. Decreasing the reaction temperature to -78 °C can suppress side product formation.[4] Additionally, optimizing the reaction time and ensuring a rapid quench at low temperature with an appropriate quenching agent (e.g., acetic acid in THF) are critical steps.[4]
Q3: What is the "sparteine problem" and could it be affecting my reaction?
A3: The "sparteine problem" refers to the batch-to-batch variability in the quality of commercially available this compound, which can lead to inconsistent reaction outcomes.[1] It also historically refers to the limited availability of its unnatural enantiomer, (+)-sparteine.[1][5] If you are experiencing inconsistent results despite carefully controlling all other parameters, it is possible that the quality of your this compound is a factor. Trying a new bottle or a different supplier may resolve the issue.
Q4: My substrate is sterically hindered. Could this be the cause of the incomplete reaction?
A4: Yes, high steric hindrance on the substrate can slow down or even prevent the reaction.[6] If you suspect this is the case, you might consider using a less bulky organolithium reagent or modifying non-critical parts of your substrate to reduce steric clash.
Experimental Protocols
General Protocol for this compound-Mediated Asymmetric Deprotonation
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.2 equivalents) in anhydrous solvent (e.g., MTBE or diethyl ether, to a concentration of 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: To the cooled solution, add s-butyllithium (1.2 equivalents, as a solution in cyclohexanes) dropwise, ensuring the internal temperature does not exceed -75 °C. Stir the resulting solution at -78 °C for 15 minutes.
-
Substrate Addition: Add a solution of the prochiral substrate (1.0 equivalent) in the same anhydrous solvent dropwise over 10 minutes.
-
Deprotonation: Stir the reaction mixture at -78 °C for the optimized reaction time (e.g., 2 hours).[5]
-
Electrophilic Quench: Add the electrophile (1.5 equivalents) to the reaction mixture. Continue stirring at -78 °C for an additional 1-3 hours.[5]
-
Workup: Quench the reaction at -78 °C by the rapid addition of a pre-cooled (-78 °C) solution of a suitable quenching agent (e.g., saturated aqueous NH4Cl or acetic acid in THF).[4][5] Allow the reaction mixture to warm to room temperature.
-
Extraction and Purification: Add water and extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether).[4][5] Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[4][5] Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical this compound mediated reaction.
Data Summary
The following table summarizes the impact of various parameters on the outcome of this compound mediated reactions, providing a quick reference for troubleshooting and optimization.
| Parameter | Common Setting | Potential Issue if Deviated | Recommended Action | Reference |
| Temperature | -78 °C | Low yield, byproduct formation, product degradation | Maintain stable cryogenic temperature | [2][4] |
| Reaction Time | 2 min to overnight | Incomplete reaction or byproduct formation | Optimize based on reaction monitoring (TLC, GC/LC-MS) | [4] |
| Quenching Temp. | -78 °C | Byproduct formation and degradation | Quench at low temperature before warming | [4] |
| Quenching Agent | Acetic acid in THF | Byproduct formation | Use a non-aqueous, pre-cooled quenching solution | [4] |
| Solvent | MTBE, Diethyl Ether | Low yield or enantioselectivity | Screen aprotic, non-coordinating solvents (e.g., Toluene) | [2] |
| Reagent Purity | High, Anhydrous | Low or no product formation | Use fresh, high-purity, anhydrous reagents | [1] |
| Organolithium | Titrated before use | Incomplete reaction due to inaccurate stoichiometry | Titrate organolithium solution | [1] |
| Stoichiometry | ~1.2 eq. Ligand/Base | Low yield | Use a slight excess of ligand and base | [2] |
References
issues with quenching "(-)-Sparteine" reactions at low temperatures
Welcome to the technical support center for (-)-Sparteine mediated reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on issues related to quenching at low temperatures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench my this compound reaction at a low temperature (e.g., -78 °C)?
A1: Quenching at low temperatures is crucial for several reasons. Firstly, it minimizes the formation of byproducts and prevents the degradation of your desired product.[1] Many organolithium intermediates complexed with this compound are thermally unstable and can undergo side reactions if the temperature is allowed to rise before the reactive species are neutralized.[2][3] Secondly, maintaining a low temperature helps to preserve the stereochemical integrity of your product, which is often the primary goal of using a chiral ligand like this compound.
Q2: My reaction yield is low after quenching. What are the potential causes related to the quenching step?
A2: Low yields can often be traced back to the quenching procedure. Here are some common causes:
-
Localized Hot Spots: Organolithium reagents are highly reactive, and their reaction with a quenching agent is often very exothermic.[4] If the quenching agent is added too quickly or with inadequate mixing, localized areas of high temperature can form, leading to product decomposition or side reactions.[5]
-
Incorrect Stoichiometry of Quenching Agent: An insufficient amount of quenching agent will result in an incomplete reaction, leaving reactive organolithium species in the mixture. This can lead to issues during workup and purification.
-
Poor Solubility of Reagents: At very low temperatures like -78 °C, the substrate or the quenching agent may have poor solubility in the reaction solvent, leading to an inefficient quench.[3]
-
Decomposition of Product During Workup: Some products may be unstable to the workup conditions. It is important to ensure that the workup is performed promptly after quenching.
Q3: Can the quenching method affect the enantioselectivity of my reaction?
A3: Yes, the quenching method can potentially impact enantioselectivity. The chiral complex formed between the organolithium reagent and this compound is responsible for the stereochemical outcome.[6] If the temperature is not well-controlled during the quench, localized warming could lead to racemization of the lithiated intermediate before it is trapped by the electrophile (in the case of an electrophilic quench) or protonated. Maintaining a stable, low temperature throughout the reaction and quenching is vital for achieving high enantioselectivity.[7]
Q4: What are some recommended quenching agents for this compound mediated lithiation reactions?
A4: The choice of quenching agent depends on the desired outcome of your reaction.
-
For simple protonation of the lithiated species, common choices include methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6]
-
For reactions involving an electrophilic trap, the electrophile itself acts as the quenching agent.[6]
-
In some cases, a solution of acetic acid in THF has been found to be crucial for minimizing side products.[1]
Q5: I observe a precipitate forming when I add my aqueous quenching agent at -78 °C. Should I be concerned?
A5: The formation of a precipitate, such as ice, is common when adding an aqueous solution to a reaction mixture at -78 °C. This is generally not a cause for concern. The reaction mixture should be allowed to warm to room temperature, at which point the ice will melt, before proceeding with the workup.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm During Quenching
-
Possible Cause: The rate of addition of the quenching agent is too high for the cooling capacity of the system.[5][8] This is a critical safety concern, especially in large-scale reactions.[5]
-
Solution:
-
Stop the addition of the quenching agent immediately.
-
Ensure the reaction flask is adequately submerged in the cooling bath.
-
Resume the addition of the quenching agent at a much slower, dropwise rate with vigorous stirring to ensure efficient heat dissipation.
-
For larger scale reactions, consider using a less reactive quenching agent, such as isopropanol, for the initial quench to control the exotherm before adding a more reactive one like water.[2]
-
Issue 2: Inconsistent or Low Enantioselectivity
-
Possible Cause: Temperature fluctuations during the reaction or quenching.
-
Solution:
-
Use a calibrated low-temperature thermometer to accurately monitor the internal reaction temperature.
-
Ensure the cooling bath is well-maintained throughout the entire process, including the quenching step.
-
Add the quenching agent slowly and in a controlled manner to avoid any temperature spikes.
-
Issue 3: Formation of Undesired Byproducts
-
Possible Cause: The organolithium intermediate is reacting with the solvent or undergoing other side reactions before being quenched. This can be exacerbated by warming during the quench.
-
Solution:
-
Maintain the reaction at the recommended low temperature (-78 °C) during both the reaction and the quench.[1]
-
Choose an appropriate quenching agent. For instance, using a pre-cooled solution of acetic acid in THF has been shown to minimize byproduct formation in certain cases.[1]
-
Ensure rapid and efficient mixing during the quench to instantly neutralize the reactive intermediate.
-
Quantitative Data Summary
The following table summarizes key reaction parameters that can influence the outcome of this compound mediated reactions, particularly concerning the quenching step.
| Parameter | Recommendation | Rationale |
| Quenching Temperature | -78 °C or below | Minimizes byproduct formation and product degradation.[1] |
| Quenching Agent Addition | Slow, dropwise, with vigorous stirring | Controls exotherm and prevents localized hot spots.[5] |
| Choice of Quenching Agent | Methanol, sat. aq. NH₄Cl, Acetic acid in THF | Depends on the specific reaction and desired product.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Asymmetric Lithiation and Quenching
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the substrate and this compound (typically 1.1-1.2 equivalents) to a flame-dried flask containing anhydrous solvent (e.g., diethyl ether).[6]
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add the organolithium reagent (e.g., s-BuLi, 1.1 equivalents) dropwise to the cooled solution. Stir the reaction mixture for the specified time at -78 °C to allow for complete lithiation.[6]
-
Quenching:
-
For Protonation: Slowly add a pre-cooled (-78 °C) solution of the quenching agent (e.g., methanol) to the reaction mixture.
-
For Electrophilic Trap: Slowly add the electrophile (1.2 equivalents) to the reaction mixture at -78 °C.[6]
-
-
Workup: Allow the reaction mixture to warm to room temperature. Add water or a saturated aqueous solution (e.g., NH₄Cl) and separate the layers. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[6]
Visualizations
Caption: Workflow for a typical low-temperature quenching process.
Caption: Troubleshooting logic for common quenching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00439A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (±)-Sparteine by Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude (±)-sparteine by vacuum distillation. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a successful and safe purification process.
Frequently Asked Questions (FAQs)
Q1: Is distillation a suitable method for purifying crude (±)-sparteine?
A1: Yes, vacuum distillation is a highly effective method for the purification of crude (±)-sparteine on a gram scale. It is particularly useful for removing non-volatile impurities and other alkaloids with different boiling points. For achieving high purity, distillation is often followed by recrystallization of a sparteine (B1682161) salt, such as the bis-hydrogen sulfate (B86663) salt, from a suitable solvent like ethanol.[1]
Q2: What are the typical boiling point and pressure ranges for the vacuum distillation of (±)-sparteine?
A2: The boiling point of (±)-sparteine is significantly reduced under vacuum, which helps to prevent thermal decomposition. The following table summarizes the reported boiling points at different pressures.
| Enantiomeric Form | Boiling Point (°C) | Pressure (Torr) |
| (±)-Sparteine | 173 | 8 |
| (+)-Sparteine | 150-172 | 4 |
It is recommended to target a pressure that allows for a distillation temperature well below the decomposition point of the compound.
Q3: What are the common impurities in crude (±)-sparteine?
A3: The impurities present in crude (±)-sparteine depend on its source (natural extraction or chemical synthesis).
| Source | Common Impurities |
| Natural Extraction (e.g., from Lupinus species) | Other quinolizidine (B1214090) alkaloids (e.g., lupanine, angustifoline), pigments, lipids, and sugars. |
| Chemical Synthesis | Unreacted starting materials, reagents, solvents, and byproducts such as diastereomers (e.g., α-isosparteine, β-isosparteine) and anabasine (B190304) derivatives.[1] |
Q4: What safety precautions should be taken when distilling (±)-sparteine?
A4: (±)-Sparteine is a hazardous substance and requires careful handling. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene are recommended), and a lab coat.
-
Ventilation: Conduct the distillation in a well-ventilated fume hood to avoid inhalation of vapors.
-
Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a blast shield around the distillation apparatus.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water. (±)-Sparteine is harmful if swallowed, in contact with skin, or inhaled.
Experimental Protocol: Vacuum Distillation of Crude (±)-Sparteine
This protocol provides a general procedure for the vacuum distillation of crude (±)-sparteine. The exact parameters may need to be optimized based on the scale of the experiment and the specific impurities present.
Materials and Equipment:
-
Crude (±)-sparteine
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flasks
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump with a pressure gauge and cold trap
-
Vacuum grease
-
Clamps and support stand
-
Glass wool or aluminum foil for insulation
Procedure:
-
Preparation:
-
Ensure all glassware is clean, dry, and free of any cracks.
-
Add the crude (±)-sparteine and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
-
-
Apparatus Assembly:
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Assemble the distillation apparatus as shown in the workflow diagram below, securing all connections with clamps.
-
Place the distilling flask in the heating mantle, and support the apparatus securely on a support stand.
-
Connect the condenser to a cooling water source.
-
Connect the vacuum takeoff to a cold trap and then to the vacuum pump.
-
-
Distillation:
-
Turn on the cooling water to the condenser and begin stirring the crude sparteine.
-
Slowly and carefully apply the vacuum. The pressure should drop to the target range (e.g., 4-8 Torr). You may observe some initial bubbling as volatile impurities and dissolved gases are removed.
-
Once the pressure is stable, begin to slowly heat the distilling flask.
-
Collect any low-boiling impurities as a forerun in the first receiving flask and discard it.
-
As the temperature approaches the boiling point of sparteine, switch to a clean receiving flask to collect the main fraction. The temperature should remain relatively constant during the collection of the pure product.
-
Monitor the distillation closely. If the distillation rate is too fast, reduce the heat. If it is too slow, you can insulate the distillation head with glass wool or aluminum foil to minimize heat loss.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Disassemble the apparatus and collect the purified (±)-sparteine.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping (Sudden, Violent Boiling) | - Superheating of the liquid.- Inefficient stirring. | - Ensure vigorous and constant stirring with a magnetic stir bar.- Use a Claisen adapter to prevent bumping into the condenser.- Heat the distillation flask slowly and evenly. |
| Product Solidifying in the Condenser | - The melting point of (±)-sparteine is near room temperature (~30 °C).- The condenser is too cold. | - Use room temperature water for the condenser instead of chilled water.- If solidification occurs, stop the cooling water flow to the condenser and gently warm the outside of the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. |
| Inability to Reach or Maintain a Stable Vacuum | - Leaks in the system.- Inefficient vacuum pump. | - Check all joints and connections for leaks. Re-grease joints if necessary.- Ensure the vacuum tubing is thick-walled and not collapsed.- Check the oil level and condition of the vacuum pump. |
| Product is Discolored (Darkening) | - Thermal decomposition. | - Reduce the distillation temperature by lowering the pressure.- Ensure the heating mantle temperature is not excessively high. |
Visualizations
Caption: Workflow for the vacuum distillation of crude (±)-sparteine.
Caption: Troubleshooting decision tree for sparteine distillation.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Products of (-)-Sparteine Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the chiral diamine (-)-sparteine has long been a cornerstone ligand, particularly for stereoselective transformations involving organolithium reagents. However, the commercial availability of only the (-)-enantiomer has historically posed a significant limitation, restricting access to one of two possible enantiomeric products. This challenge, often dubbed the "(+)-sparteine problem," has catalyzed the development of synthetic (+)-sparteine surrogates designed to provide the opposite enantiomeric outcome.
This guide offers an objective comparison of the chiral HPLC analysis of products derived from reactions employing this compound versus its synthetic alternatives. We provide supporting experimental data from key asymmetric reactions, detailed analytical protocols, and visualizations to aid researchers in navigating the analysis of these stereoselective transformations.
Performance Comparison in Benchmark Asymmetric Reactions
The effectiveness of this compound and its synthetic surrogates is typically evaluated in a series of benchmark reactions. Here, we compare their performance in three widely studied transformations: the asymmetric deprotonation of N-Boc pyrrolidine (B122466), the α-lithiation-rearrangement of meso-cyclooctene oxide, and the palladium-catalyzed oxidative kinetic resolution of 1-indanol (B147123). The enantiomeric ratio (er) or enantiomeric excess (ee) of the products is a critical measure of the ligand's stereochemical control, and this is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Summary: this compound vs. (+)-Sparteine Surrogate
| Reaction | Product | Ligand | Yield (%) | Enantiomeric Ratio (er) | Analytical Method |
| Asymmetric Deprotonation of N-Boc Pyrrolidine | (S)- or (R)-N-Boc-2-(trimethylsilyl)pyrrolidine | This compound | 87 | 95:5 ((S)-enantiomer) | Chiral GC |
| (+)-Sparteine Surrogate | 84 | 95:5 ((R)-enantiomer)[1] | Chiral GC | ||
| α-Lithiation-Rearrangement of Cyclooctene Oxide | (-)- or (+)-bicyclo[3.3.0]oct-1-en-3-ol | This compound | 74 | 83:17 ((-)-enantiomer)[1] | Chiral HPLC (as dinitrobenzoate) |
| (+)-Sparteine Surrogate | 70 | 81:19 ((+)-enantiomer)[1] | Chiral HPLC (as dinitrobenzoate) | ||
| Oxidative Kinetic Resolution of 1-Indanol | (S)- or (R)-1-Indanol (recovered) | This compound | 25 | 99:1 ((S)-enantiomer)[1] | Chiral HPLC |
| (+)-Sparteine Surrogate | 26 | 90:10 ((R)-enantiomer)[1] | Chiral HPLC |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of these analytical techniques. Below are the experimental protocols for the synthesis and subsequent chiral analysis of the products from the benchmark reactions.
Asymmetric Deprotonation of N-Boc Pyrrolidine
Synthesis: To a solution of the chiral diamine (this compound or (+)-sparteine surrogate, 1.2 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere is added sec-butyllithium (B1581126) (1.1 mmol, 1.4 M in cyclohexane) dropwise. The solution is stirred for 15 minutes at -78 °C. A solution of N-Boc pyrrolidine (1.0 mmol) in anhydrous diethyl ether (2 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours, after which trimethylsilyl (B98337) chloride (1.5 mmol) is added. The reaction is stirred for a further 1-3 hours at -78 °C before being quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
Chiral GC Analysis of N-Boc-2-(trimethylsilyl)pyrrolidine: The enantiomeric ratio of the product is determined by chiral stationary phase gas chromatography (CSP-GC).[2]
-
Column: β-cyclodextrin stationary phase
-
Temperature Program: Isothermal at 70 °C for 5 minutes, then ramp to 200 °C at 5 °C/min, and hold for 10 minutes.
-
Retention Times: tR = 14.3 min for the (S)-enantiomer and 16.1 min for the (R)-enantiomer.[2]
α-Lithiation-Rearrangement of Cyclooctene Oxide
Synthesis: To a solution of the chiral diamine (this compound or (+)-sparteine surrogate, 1.2 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The solution is stirred for 15 minutes at -78 °C. A solution of meso-cyclooctene oxide (1.0 mmol) in anhydrous diethyl ether (2 mL) is then added dropwise. The reaction mixture is allowed to warm to -20 °C and stirred for 4 hours. The reaction is quenched by the addition of a saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.
Chiral HPLC Analysis of bicyclo[3.3.0]oct-1-en-3-ol: For the determination of enantiomeric excess, the product alcohol is often derivatized.
-
Derivatization: The alcohol can be converted to its 2,4-dinitrobenzoate (B1224026) ester to facilitate chiral HPLC analysis.[3]
-
HPLC Conditions: Specific conditions for the dinitrobenzoate derivative were not detailed in the primary comparative study. However, typical conditions for such derivatives involve a polysaccharide-based chiral stationary phase.
-
Column: Chiralpak AD-H or OD-H
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Oxidative Kinetic Resolution of 1-Indanol
Synthesis: In a flask open to the air, racemic 1-indanol (1.0 mmol), the chiral diamine (this compound or (+)-sparteine surrogate, 0.1 mmol), and palladium(II) acetate (B1210297) (0.05 mmol) are dissolved in toluene (B28343) (5 mL). The mixture is stirred vigorously at 60 °C. The reaction progress is monitored by TLC. Upon reaching approximately 50% conversion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to separate the unreacted 1-indanol from the corresponding ketone.
Chiral HPLC Analysis of 1-Indanol: The enantiomeric excess of the recovered 1-indanol is determined by chiral HPLC.
-
Column: Chiralpak ID[4]
-
Mobile Phase: n-hexane/2-propanol (90:10 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 254 nm[4]
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for these asymmetric reactions and the logical relationship in the development of sparteine (B1682161) surrogates.
Caption: A generalized experimental workflow for asymmetric synthesis using chiral diamines and subsequent product analysis.
Caption: The logical progression driving the development of (+)-sparteine surrogates to overcome the limitations of using naturally occurring this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomerisations of cycloalkene- and bicycloalkene-derived achiral epoxides by enantioselective α-deprotonation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Sparteine Dilemma: A Comparative Guide to (-)-Sparteine and its Synthetic (+)-Surrogates in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice of a chiral ligand is paramount in achieving desired stereochemical outcomes. (-)-Sparteine, a naturally occurring alkaloid, has long been a stalwart ligand in asymmetric synthesis, particularly for stereoselective transformations involving organolithium reagents. However, the commercial availability of only the (-)-enantiomer, a challenge often termed the "(+)-sparteine problem," has historically limited access to one of two possible enantiomeric products. This guide provides a comprehensive comparison of this compound with its synthetic (+)-sparteine surrogates, offering a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of the optimal chiral ligand.
Introduction: Overcoming a Natural Limitation
This compound's rigid C2-symmetric structure has made it an invaluable tool for inducing chirality in a wide array of chemical reactions.[1] Its utility is most pronounced in asymmetric deprotonations, substitutions, and carbometalations when complexed with organolithium bases.[2][3] The limitation of its single commercially available enantiomer spurred significant research into the development of synthetic alternatives that could provide the opposite, or "enantiocomplementary," stereochemical induction.[2]
A major breakthrough in this field was the development of a (+)-sparteine surrogate readily synthesized from the natural product (-)-cytisine.[1][2] This surrogate, along with others that have since been developed, has proven to be highly effective, offering comparable levels of enantioselectivity to this compound while providing access to the previously elusive enantiomeric series of products.[1]
Performance Comparison: A Tale of Two Enantiomers
The true test of a surrogate lies in its ability to replicate or even exceed the performance of the original molecule. In numerous applications, synthetic (+)-sparteine surrogates have demonstrated their prowess, consistently delivering the opposite enantiomer with similar yields and enantioselectivities to this compound.
Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine
One of the most well-documented comparisons is the asymmetric deprotonation of N-Boc-pyrrolidine followed by electrophilic trapping. This reaction serves as a benchmark for the efficacy of chiral diamine ligands.
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) |
| This compound | (S) | 87 | 95:5 |
| (+)-Sparteine Surrogate | (R) | 84 | 95:5 |
Table 1: Comparison of this compound and its synthetic (+)-surrogate in the asymmetric lithiation-trapping of N-Boc-pyrrolidine. Data sourced from[2].
As the data clearly indicates, the (+)-sparteine surrogate provides the opposite (R)-enantiomer in a nearly identical yield and with the same high level of enantioselectivity as this compound.[2]
Asymmetric Lithiation of an Alkyl Carbamate (B1207046)
Similar enantiocomplementary performance is observed in the asymmetric lithiation of an O-alkyl carbamate followed by trapping with an electrophile.
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) |
| This compound | (S) | - | 99:1 |
| (+)-Sparteine Surrogate | (R) | 84 | 96:4 |
Table 2: Comparison in the asymmetric lithiation of an O-alkyl carbamate. Data sourced from[2].
In this instance, while there is a slight decrease in the enantiomeric ratio with the surrogate, it still delivers excellent enantioselectivity and a high yield of the opposite enantiomer.[2]
Enantioselective Rearrangement of cis-Cyclooctene Oxide
The utility of these ligands extends to rearrangement reactions, as demonstrated by the enantioselective α-lithiation and rearrangement of cis-cyclooctene oxide.
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) |
| This compound | (-) | 74 | 83:17 |
| (+)-Sparteine Surrogate | (+) | 70 | 81:19 |
Table 3: Comparison in the rearrangement of cis-cyclooctene oxide. Data sourced from[2].
Once again, the surrogate provides the enantiocomplementary product with comparable yield and enantioselectivity.[2]
Palladium-Catalyzed Oxidative Kinetic Resolution of 1-Indanol
Beyond organolithium chemistry, this compound and its surrogates have been employed as chiral ligands in transition metal catalysis. In the palladium-catalyzed oxidative kinetic resolution of racemic 1-indanol, the surrogate again provides access to the opposite enantiomer.
| Ligand | Recovered Alcohol Enantiomer | Yield (%) | Enantiomeric Ratio (er) |
| This compound | (S) | 25 | 99:1 |
| (+)-Sparteine Surrogate | (R) | 26 | 90:10 |
Table 4: Comparison in the palladium-catalyzed oxidative kinetic resolution of 1-indanol. Data sourced from[2].
While the enantioselectivity of the surrogate is slightly lower in this specific example, it effectively provides the (R)-enantiomer of the starting material.[2] Further optimization of the ligand structure could potentially improve this selectivity.
Enantioselective Carbolithiation Reactions
The application of these chiral ligands has also been explored in enantioselective carbolithiation reactions. For instance, in the carbolithiation of cinnamyl alcohol, the (+)-sparteine surrogate again provides the opposite enantiomer with good yield and high enantioselectivity.
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee) |
| This compound | (S) | 82 | 83% |
| (+)-Sparteine Surrogate | (R) | 71 | 71% |
Table 5: Comparison in the enantioselective carbolithiation of cinnamyl alcohol. Data sourced from[4][5].
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following are key experimental protocols for the synthesis of the (+)-sparteine surrogate and its application in a benchmark asymmetric reaction.
Synthesis of the (+)-Sparteine Surrogate from (-)-Cytisine
A detailed, peer-reviewed procedure for the synthesis of the (+)-sparteine surrogate from (-)-cytisine has been published in Organic Syntheses, a testament to its reliability and scalability.[6] The synthesis involves a straightforward three-step sequence:
-
Extraction of (-)-Cytisine: (-)-Cytisine is first extracted from a natural source, typically the seeds of Laburnum anagyroides.
-
N-protection and Hydrogenation: The secondary amine of (-)-cytisine is protected, for example, as a methyl carbamate, followed by diastereoselective hydrogenation of the pyridone ring.
-
Reduction: A final reduction step, often with lithium aluminum hydride, yields the (+)-sparteine surrogate.
For the full, detailed experimental procedure, researchers are directed to the publication in Organic Syntheses, 2006, 83, 141.[6]
Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine
General Procedure:
To a solution of the chiral diamine (this compound or the (+)-sparteine surrogate, 1.2 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or MTBE) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added sec-butyllithium (B1581126) (1.2 equivalents) dropwise. The resulting solution is stirred at -78 °C for 15-30 minutes. N-Boc-pyrrolidine (1.0 equivalent) is then added dropwise, and the reaction mixture is stirred for a specified time (typically 2-4 hours) at -78 °C. The desired electrophile (e.g., trimethylsilyl (B98337) chloride, 1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired enantioenriched product.
Note: For precise quantities, reaction times, and purification details, it is essential to consult the primary literature for the specific reaction of interest.
Mechanistic Insights and Visualizations
The stereochemical outcome of these reactions is dictated by the formation of a well-defined chiral complex between the organolithium reagent, the diamine ligand, and the substrate. The rigid, C2-symmetric backbone of both this compound and its surrogates creates a chiral pocket around the lithium atom, which directs the deprotonation of the substrate from a specific face, leading to the observed high enantioselectivity.
Workflow for Asymmetric Deprotonation
The provided workflow illustrates the key steps in the asymmetric deprotonation process, from the initial formation of the chiral organolithium complex to the final enantioenriched product.
Synthesis of (+)-Sparteine Surrogate
This diagram outlines the straightforward, three-step synthesis of the (+)-sparteine surrogate from the readily available natural product, (-)-cytisine.
Conclusion: A Solution to the Sparteine Problem
The development of synthetic (+)-sparteine surrogates has effectively solved the long-standing "(+)-sparteine problem." These readily accessible chiral diamines provide enantiocomplementary results to this compound in a variety of important asymmetric transformations. The ability to access both enantiomeric series of products with high stereoselectivity, often using very similar reaction conditions, represents a significant advancement for the fields of organic synthesis and drug development. The data and protocols presented in this guide demonstrate that synthetic (+)-sparteine surrogates are not merely replacements but are powerful tools in their own right, enabling chemists to explore a broader range of chiral space in their quest for novel molecules with desired biological activities.
References
- 1. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and stereoselective intermolecular carbolithiation reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06101H [pubs.rsc.org]
- 6. Research Highlights - People, University of York [york.ac.uk]
A Comparative Performance Analysis: (-)-Sparteine vs. its Isosparteine Diastereomers in Asymmetric Catalysis
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral ligand is a critical determinant of success in achieving high enantioselectivity. (-)-Sparteine, a naturally occurring lupin alkaloid, has long been a cornerstone in asymmetric synthesis. However, its performance relative to its diastereomers, isosparteine, is a subject of significant interest for reaction optimization and the development of new synthetic methodologies. This guide provides a detailed comparison of the catalytic performance of this compound against its C2-symmetric diastereomers, (-)-α-isosparteine and (+)-β-isosparteine, with supporting experimental data.
Performance in Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution
A key application where the performance of these ligands has been directly compared is in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols. Experimental data reveals that this compound is a significantly more effective ligand than its isosparteine diastereomers in this transformation.
In the kinetic resolution of 1-phenylethanol, the catalyst system employing this compound demonstrated a substantially higher selectivity factor compared to those using (-)-α-isosparteine or (+)-β-isosparteine.[1] The C2-symmetric isosparteine diastereomers are considered inferior ligands for this specific stereoablative reaction.[1][2]
Quantitative Performance Data
| Ligand | Conversion (%) | Enantiomeric Excess (ee %) | Selectivity Factor (s) |
| This compound | 52 | 95 | 17.3 |
| (-)-α-Isosparteine | 34 | 29 | 4.7 |
| (+)-β-Isosparteine | 45 | 10 | 1.6 |
Table 1: Comparison of this compound and its Isosparteine Diastereomers in the Oxidative Kinetic Resolution of 1-Phenylethanol.[1]
Experimental Protocols
A detailed methodology for the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols is provided below. This protocol is representative of the conditions under which the comparative data was obtained.
General Procedure for the Oxidative Kinetic Resolution of Secondary Alcohols:
A flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves and flame-dried under vacuum. After cooling under a nitrogen atmosphere, the palladium precursor (e.g., Pd(nbd)Cl2, 0.05 equivalents) is added, followed by the solvent (e.g., toluene) and the chiral ligand (this compound, (-)-α-isosparteine, or (+)-β-isosparteine, 0.20 equivalents). The flask is then evacuated and filled with oxygen (via a balloon). The reaction mixture is heated to the desired temperature (e.g., 80 °C) for a short period before the racemic secondary alcohol (1.0 equivalent) is introduced. The progress of the reaction, including conversion and enantiomeric excess, is monitored by standard analytical techniques such as TLC, GC, and chiral HPLC.
Visualizing the Experimental Workflow and Performance Comparison
The following diagrams, created using the DOT language, illustrate the general experimental workflow and the hierarchical performance of the sparteine (B1682161) isomers in the studied reaction.
References
- 1. Structural Features and Reactivity of (sparteine)PdCl2: A Model for Selectivity in the Oxidative Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural features and reactivity of (sparteine)PdCl2: a model for selectivity in the oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
determining enantiomeric excess in "(-)-Sparteine" catalyzed transformations
A Comprehensive Guide to Determining Enantiomeric Excess in (-)-Sparteine Catalyzed Transformations
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical measure of a reaction's success. This guide provides an objective comparison of the most common analytical techniques for determining the ee of products from transformations catalyzed by this compound, a widely used chiral ligand. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate technique.
Comparison of Analytical Methods
The primary methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited to different types of analytes and experimental constraints.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy (with Chiral Discriminating Agents) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[2] |
| Typical Analytes | Broad range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Most organic molecules with suitable functional groups for interaction with a CDA. |
| Sample Preparation | Dissolution in a suitable mobile phase; filtration. Derivatization may be needed to improve detection or resolution.[3] | Often requires derivatization to increase volatility. | Simple mixing of the analyte with a chiral solvating or derivatizing agent in an NMR tube.[4] |
| Analysis Time | 10 - 60 minutes per sample.[5] | 5 - 30 minutes per sample. | 5 - 15 minutes per sample.[5] |
| Resolution | Generally excellent, capable of baseline separation for a wide range of compounds. | Very high, especially for volatile compounds. | Dependent on the choice of chiral discriminating agent and the analyte's structure. |
| Sensitivity | High, especially with UV or fluorescence detectors. | Very high, particularly with Flame Ionization Detection (FID) or Mass Spectrometry (MS). | Generally lower than chromatographic methods, requires higher sample concentration. |
| Solvent Consumption | Relatively high.[5] | Low. | Very low.[5] |
| Key Advantage | Broad applicability and well-established methods. | High speed and sensitivity for suitable analytes. | Rapid analysis, minimal sample preparation, and provides structural information. |
| Key Limitation | Higher cost of chiral columns and solvents. | Limited to volatile and thermally stable compounds. | Lower sensitivity and potential for signal overlap in complex molecules. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as general guidelines and may require optimization for specific applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It involves the separation of enantiomers on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of chiral compounds.[6]
Protocol for Chiral HPLC Analysis of N-Boc-2-substituted-pyrrolidine:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H.[3][7]
-
Mobile Phase: A mixture of n-hexane and a polar alcohol like ethanol (B145695) or isopropanol. A common starting point is n-hexane:ethanol (98:2, v/v). For basic analytes, a small amount of an amine modifier like triethylamine (B128534) (0.2%) is often added to improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (0.1%) may be used.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[3]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol for Chiral HPLC Analysis of Functionalized Ferrocenes:
-
Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.
-
Column: Chiralcel® OD or Chiralcel® OJ.[8]
-
Mobile Phase: Typically a mixture of hexane (B92381) and isopropanol. The exact ratio is optimized to achieve the best separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or CD detection for enhanced selectivity.
-
Sample Preparation: Dissolve the ferrocene (B1249389) derivative in the mobile phase.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas as described above.
NMR Spectroscopy with Chiral Discriminating Agents
This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA) or the formation of covalent diastereomers with a chiral derivatizing agent (CDA). This results in separate, distinguishable signals for each enantiomer in the NMR spectrum.[9]
Protocol for Enantiomeric Excess Determination using a Chiral Solvating Agent (CSA):
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, (R)- or (S)-1,1'-bi-2-naphthol (BINOL), or derivatives of tartaric acid are common choices.[2][10]
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆).
-
Procedure:
-
Prepare a solution of the analyte in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should now be split into two distinct sets of peaks.
-
-
Data Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. The ratio of the integrals of these peaks directly corresponds to the ratio of the enantiomers in the sample.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental workflows and the logical relationship between these methods, the following diagrams are provided.
Caption: Experimental workflow for determining enantiomeric excess.
Caption: Logical guide for selecting an ee determination method.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative HPLC enantioseparation of ferrocenylalcohols on two cellulose-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Sparteine and Bisoxazoline (BOX) Ligands in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and yield. Among the vast arsenal (B13267) of ligands available to researchers, the naturally occurring alkaloid (-)-Sparteine and the synthetically versatile bisoxazoline (BOX) ligands have carved out significant niches. This guide provides a detailed comparative analysis of these two prominent ligand classes, offering insights into their mechanisms, applications, and performance, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to this compound and Bisoxazoline (BOX) Ligands
This compound is a C2-symmetric chiral diamine extracted from lupin plants.[1] Its rigid tetracyclic structure and the spatial orientation of its lone pair-donating nitrogen atoms make it an exceptional ligand, particularly in organolithium chemistry for asymmetric deprotonation reactions.[2] A significant limitation of this compound is the commercial unavailability of its (+)-enantiomer, a challenge often referred to as the "(+)-sparteine problem," which has driven the development of synthetic surrogates.[2]
Bisoxazoline (BOX) ligands are a class of C2-symmetric bidentate N,N-ligands that have demonstrated remarkable effectiveness in a wide array of metal-catalyzed asymmetric reactions.[3] Their modular synthesis allows for facile tuning of steric and electronic properties by modifying the substituents on the oxazoline (B21484) rings and the bridging unit, making them a "privileged" ligand class in asymmetric catalysis.[4]
Performance Comparison
The primary applications of this compound and BOX ligands lie in different domains of asymmetric synthesis. This compound excels in stoichiometric or catalytic asymmetric deprotonations, while BOX ligands are predominantly used in Lewis acid-catalyzed reactions. A direct comparison in the same reaction is not always feasible; therefore, this section presents their performance in their respective optimal applications.
This compound in Asymmetric Deprotonation
This compound is renowned for its ability to form well-defined chiral complexes with organolithium bases, enabling highly enantioselective deprotonation of prochiral substrates.[2]
| Substrate | Base | Electrophile | Product | Yield (%) | ee (%) | Reference |
| N-Boc-pyrrolidine | s-BuLi | (CH₃)₂SO₄ | 2-methyl-N-Boc-pyrrolidine | 85 | 96 | [2] |
| N-Boc-piperidine | s-BuLi | PhCHO | 2-(hydroxy(phenyl)methyl)-N-Boc-piperidine | 78 | 95 | [5] |
| Cyclooctene oxide | n-BuLi | - (Rearrangement) | (R)-Cyclooct-2-en-1-ol | 82 | 93 | [6] |
Bisoxazoline (BOX) Ligands in Lewis Acid Catalysis
BOX ligands, in combination with various metal salts (e.g., Cu(OTf)₂, Zn(OTf)₂, MgI₂), are powerful catalysts for a multitude of C-C bond-forming reactions. The steric bulk of the substituent at the 4-position of the oxazoline ring is a key determinant of enantioselectivity.
Diels-Alder Reaction: Cyclopentadiene (B3395910) and N-Acryloyl-2-oxazolidinone
| Ligand | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ph-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 91 | 98 | [7] |
| t-Bu-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 95 | >99 | [7] |
| i-Pr-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 88 | 97 | [3] |
Mukaiyama Aldol Reaction: Benzaldehyde and Silyl (B83357) Enol Ether of Acetone
| Ligand | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ph-BOX | Sn(OTf)₂ | CH₂Cl₂ | -78 | 85 | 92 | [8] |
| t-Bu-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 92 | 98 | [9] |
| i-Pr-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 89 | 95 | [10] |
Experimental Protocols
Asymmetric Deprotonation of N-Boc-pyrrolidine using this compound
Materials:
-
This compound
-
s-Butyllithium (s-BuLi) in cyclohexane
-
N-Boc-pyrrolidine
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Electrophile (e.g., dimethyl sulfate)
-
Saturated aqueous NH₄Cl solution
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous MTBE (to make a 0.2 M solution).
-
Add this compound (1.2 equivalents).
-
Cool the solution to -78 °C.
-
Slowly add s-butyllithium (1.2 equivalents) and stir the resulting solution for 15 minutes at -78 °C.[2]
-
Add a solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous MTBE dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add the electrophile (1.5 equivalents) and continue stirring for an additional 1-3 hours at -78 °C.[2]
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.[2]
Copper-Catalyzed Asymmetric Diels-Alder Reaction using a BOX ligand
Materials:
-
Chiral bisoxazoline (BOX) ligand (e.g., t-Bu-BOX)
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
N-Acryloyl-2-oxazolidinone (dienophile)
-
Cyclopentadiene (diene, freshly cracked)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Stir the mixture at room temperature for 1-4 hours to allow for the formation of the catalyst complex.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the dienophile (1.0 mmol) and stir for 10-15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of water.
-
Warm the mixture to room temperature and pass it through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired cycloadduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Mechanistic Insights and Visualizations
Catalytic Cycle of this compound in Asymmetric Deprotonation
The mechanism involves the formation of a chiral complex between the organolithium reagent and this compound. This complex then selectively removes one of two enantiotopic protons from the substrate, generating a configurationally stable lithiated intermediate. This intermediate then reacts with an electrophile.
Caption: Catalytic cycle of this compound-mediated asymmetric deprotonation.
Catalytic Cycle of a BOX Ligand in a Copper-Catalyzed Reaction
In a typical copper-catalyzed reaction, the BOX ligand coordinates to the copper(II) salt to form a chiral Lewis acid complex. The substrate, often a bidentate dienophile, coordinates to the copper center in a specific orientation dictated by the chiral ligand. This coordination activates the substrate for nucleophilic attack, and the steric environment created by the BOX ligand directs the incoming reagent to one face of the substrate, leading to high enantioselectivity.
Caption: General catalytic cycle for a Cu-BOX catalyzed asymmetric reaction.
Conclusion
Both this compound and bisoxazoline (BOX) ligands are indispensable tools in the field of asymmetric synthesis. This compound, a naturally occurring chiral diamine, demonstrates exceptional utility in asymmetric deprotonation reactions with organolithium bases, consistently affording high enantioselectivities.[2][5] Its primary limitation remains the inaccessibility of its unnatural enantiomer.
On the other hand, bisoxazoline ligands represent a versatile and "privileged" class of synthetic ligands.[4] Their modular nature allows for extensive optimization for a wide range of metal-catalyzed reactions, including Diels-Alder, aldol, and Michael additions, where they have been shown to provide excellent yields and enantioselectivities.[3][9] The choice between this compound and a BOX ligand will ultimately depend on the specific transformation a researcher aims to achieve. For asymmetric deprotonations and related organolithium chemistry, this compound is a powerful and often unmatched choice. For the vast array of Lewis acid-catalyzed reactions, the tunability and broad applicability of BOX ligands make them a premier option.
References
- 1. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jacsdirectory.com [jacsdirectory.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Stereochemical Validation Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, unequivocally determining the stereochemistry of a molecule is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive suite of techniques to probe the three-dimensional structure of molecules in solution. This guide provides a comparative overview of the most common NMR methods for stereochemical validation—Nuclear Overhauser Effect (NOE), J-coupling analysis, and Mosher's method—complete with experimental data and detailed protocols.
Introduction to Stereochemical Analysis by NMR
The precise arrangement of atoms in space, or stereochemistry, dictates the biological activity, physical properties, and overall function of a molecule. NMR spectroscopy provides a window into this three-dimensional world by measuring the magnetic properties of atomic nuclei. Through-space and through-bond interactions between nuclei can be measured and correlated to spatial relationships and bonding geometries, allowing for the determination of both relative and absolute stereochemistry.
This guide will compare three primary NMR-based approaches for stereochemical determination:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Exploits through-space interactions to determine the relative stereochemistry of protons that are close in proximity.
-
J-Coupling Analysis: Utilizes through-bond scalar couplings to define dihedral angles and deduce the relative stereochemistry of adjacent chiral centers.
-
Mosher's Method: A chemical derivatization technique that employs chiral reagents to determine the absolute configuration of stereogenic centers, typically secondary alcohols and amines.
Comparison of NMR Methods for Stereochemical Validation
| Technique | Principle | Information Gained | Advantages | Limitations |
| Nuclear Overhauser Effect (NOE) | Through-space dipole-dipole interactions between nuclei. The effect is proportional to 1/r⁶, where r is the distance between the nuclei.[1] | Relative stereochemistry, conformational analysis. | Non-destructive, provides direct evidence of spatial proximity. | Only effective for protons < 5 Å apart, can be ambiguous in flexible molecules.[2] |
| J-Coupling Analysis | Through-bond scalar coupling between nuclei. The magnitude of the coupling constant is related to the dihedral angle between the coupled nuclei (Karplus relationship).[3] | Relative stereochemistry, particularly in cyclic or rigid systems. | Provides precise geometric constraints (dihedral angles). | Requires well-resolved multiplets, can be complex to analyze in flexible systems. |
| Mosher's Method | Chemical derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR spectra.[4][5] | Absolute configuration of secondary alcohols and amines.[4][5] | Provides absolute stereochemistry, reliable and widely used. | Requires chemical modification of the analyte, the presence of a suitable functional group, and synthesis of two diastereomers.[6] |
Nuclear Overhauser Effect (NOE) Spectroscopy
The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[7] This effect is highly sensitive to the distance between nuclei, making it an excellent tool for determining which atoms are close to each other in the three-dimensional structure of a molecule. The NOE is typically observed between protons that are less than 5 Å apart.[2]
Experimental Workflow: 1D Selective NOE
Quantitative Data Presentation: NOE Enhancements
The table below presents hypothetical NOE data for a rigid cyclic molecule, demonstrating how NOE enhancements can be used to assign relative stereochemistry.
| Irradiated Proton | Observed Proton | NOE Enhancement (%) | Inferred Proximity | Stereochemical Assignment |
| H-1 (axial) | H-3 (axial) | 4.5 | Close | H-1 and H-3 are cis |
| H-1 (axial) | H-5 (axial) | 4.2 | Close | H-1 and H-5 are cis |
| H-1 (axial) | H-2 (equatorial) | 1.1 | Close | H-1 and H-2 are on the same face |
| H-1 (axial) | H-2 (axial) | 0.2 | Distant | H-1 and H-2 are on opposite faces |
| H-4 (equatorial) | H-5 (axial) | 0.3 | Distant | H-4 and H-5 are trans |
| H-4 (equatorial) | H-5 (equatorial) | 2.5 | Close | H-4 and H-5 are on the same face |
Experimental Protocol: 1D Selective NOE Difference Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be free of paramagnetic impurities.
-
¹H NMR Spectrum: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the protons of interest.
-
1D Selective NOE Experiment Setup:
-
Use a 1D selective NOESY pulse sequence (e.g., selnogpzs on Bruker instruments).[8]
-
Set the selective pulse to irradiate the center of the multiplet of the target proton.
-
Set the mixing time (d8) to a value appropriate for a small molecule (typically 300-500 ms).[9]
-
Acquire a series of spectra, alternating between on-resonance irradiation of the target proton and off-resonance irradiation at a frequency where no signals are present (control spectrum).
-
-
Data Processing:
-
Process both the on-resonance and off-resonance spectra identically.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the NOE difference spectrum.
-
-
Analysis:
-
In the NOE difference spectrum, positive peaks correspond to protons that are spatially close to the irradiated proton.
-
Integrate the enhanced signals and express the NOE as a percentage enhancement relative to the irradiated signal.
-
J-Coupling Analysis
J-coupling, or scalar coupling, is a through-bond interaction between nuclear spins. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two coupled protons, as described by the Karplus equation.[3] By measuring these coupling constants, one can determine the conformation and relative stereochemistry of a molecule.
Experimental Workflow: J-Coupling Analysis
Quantitative Data Presentation: J-Coupling Constants and Dihedral Angles
The following table provides an example of how measured ³JHH values for a substituted cyclohexane (B81311) can be used to determine the relative stereochemistry.
| Coupled Protons | Measured ³JHH (Hz) | Calculated Dihedral Angle (°) | Inferred Relationship | Stereochemical Assignment |
| H-1a, H-2a | 10.5 | ~180 | Axial-Axial | H-1 and H-2 substituents are trans-diaxial |
| H-1a, H-2e | 3.2 | ~60 | Axial-Equatorial | |
| H-1e, H-2a | 3.5 | ~60 | Equatorial-Axial | |
| H-1e, H-2e | 2.8 | ~60 | Equatorial-Equatorial | H-1 and H-2 substituents are cis |
| H-3a, H-4a | 11.2 | ~180 | Axial-Axial | H-3 and H-4 substituents are trans-diaxial |
| H-3a, H-4e | 4.1 | ~60 | Axial-Equatorial |
Experimental Protocol: Measurement of ³JHH Coupling Constants
-
Sample Preparation: Prepare a sample of the purified compound in a suitable deuterated solvent. The concentration should be sufficient to obtain a high signal-to-noise ratio.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with high digital resolution. This can be achieved by using a smaller spectral width and a larger number of data points.
-
Ensure the spectrometer is well-shimmed to obtain sharp lines and minimize signal overlap.
-
-
Data Processing:
-
Apply a resolution-enhancing window function (e.g., Lorentzian-to-Gaussian transformation) before Fourier transformation.
-
Carefully phase and baseline correct the spectrum.
-
-
Analysis:
-
Expand the multiplets of interest.
-
Use the peak-picking function of the NMR software to accurately measure the distance in Hertz between the split peaks. This value is the coupling constant, J.
-
For complex multiplets, simulation software may be necessary to extract the coupling constants.
-
-
Karplus Equation Application:
-
Use a standard or modified Karplus equation to correlate the measured ³JHH values with the corresponding dihedral angles.
-
Compare the calculated dihedral angles with those predicted for the possible stereoisomers to assign the correct relative stereochemistry.
-
Mosher's Method
Mosher's method is a widely used technique for determining the absolute configuration of chiral secondary alcohols and amines.[4][5] The method involves the derivatization of the chiral substrate with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4][5] The resulting diastereomeric esters or amides exhibit different ¹H NMR chemical shifts, and the analysis of these differences allows for the assignment of the absolute stereochemistry at the chiral center.[4][5]
Experimental Workflow: Mosher's Method
Quantitative Data Presentation: Δδ (δS - δR) Values
The following table shows representative data from a Mosher's method analysis of a chiral secondary alcohol. The sign of the Δδ (δS - δR) value for protons on either side of the stereocenter is used to assign the absolute configuration.
| Proton | δH ((R)-MTPA ester) (ppm) | δH ((S)-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 4.95 | 4.98 | +0.03 |
| H-3a | 1.62 | 1.58 | -0.04 |
| H-3b | 1.75 | 1.70 | -0.05 |
| H-4 | 2.31 | 2.38 | +0.07 |
| -OCH₃ | 3.54 | 3.52 | -0.02 |
Based on the model where positive Δδ values are observed for protons on one side of the MTPA plane and negative values on the other, the absolute configuration can be assigned.
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization:
-
In two separate reactions, treat the chiral alcohol (or amine) with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a base (e.g., pyridine (B92270) or DMAP) and a suitable solvent (e.g., CH₂Cl₂).[6]
-
Allow the reactions to proceed to completion.
-
Purify the resulting (R)- and (S)-MTPA esters.
-
-
NMR Acquisition:
-
Prepare NMR samples of the purified (R)- and (S)-MTPA esters in the same deuterated solvent.
-
Acquire ¹H NMR spectra for both diastereomers under identical conditions. It is also beneficial to acquire 2D NMR data (e.g., COSY, HSQC) to aid in the assignment of all proton signals.[6]
-
-
Data Analysis:
-
Assign all relevant proton signals in the ¹H NMR spectra of both diastereomers.
-
For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR.
-
Create a model of the MTPA ester in its most stable conformation, where the C=O of the ester, the C-O bond to the chiral center, and the Cα-H bond of the alcohol are coplanar. The phenyl group of the MTPA moiety will shield one side of the molecule.
-
Assign the absolute configuration based on the sign of the Δδ values for protons on either side of the MTPA plane. Protons on the same side of the plane as the phenyl group in the (S)-ester will be shielded relative to the (R)-ester (negative Δδ), while those on the opposite side will be deshielded (positive Δδ).
-
Conclusion
NMR spectroscopy provides a versatile and powerful toolkit for the validation of stereochemical outcomes in chemical synthesis and natural product characterization. The choice of method depends on the specific question being asked: NOE for relative stereochemistry through space, J-coupling for relative stereochemistry through bonds, and Mosher's method for determining absolute configuration. By carefully applying these techniques and analyzing the resulting data, researchers can confidently assign the three-dimensional structure of their molecules, a crucial step in advancing chemical and pharmaceutical research.
References
- 1. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 2. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 3. benchchem.com [benchchem.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
A Comparative Guide to the Efficacy of Novel Sparteine-Like Ligands in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the pursuit of enantiomerically pure compounds is a critical endeavor. The chirality of a molecule can profoundly influence its biological activity, making stereoselective synthesis a cornerstone of modern chemistry. For decades, (-)-sparteine, a naturally occurring alkaloid, has been a valuable chiral ligand in asymmetric synthesis, particularly in reactions involving organolithium reagents. However, the commercial unavailability of its enantiomer, (+)-sparteine, has historically limited the accessibility of one of the two possible product enantiomers. This "unnatural" enantiomer problem has spurred the development of synthetic (+)-sparteine surrogates, designed to provide equal but opposite enantioselectivity to the natural product.
This guide provides an objective comparison of the performance of these novel sparteine-like ligands against the benchmark, this compound. The evaluation is supported by experimental data from key asymmetric reactions, detailed methodologies, and visualizations of the underlying processes. The development of these surrogates, often derived from the readily available natural product (-)-cytisine, has been a significant breakthrough, offering chemists a more complete toolbox for stereocontrolled synthesis.
Performance in Benchmark Asymmetric Reactions
The effectiveness of novel (+)-sparteine surrogates is typically assessed in a series of well-established asymmetric transformations. Here, we compare their performance with this compound in three pivotal reactions: the asymmetric deprotonation of N-Boc pyrrolidine, the α-lithiation–rearrangement of cyclooctene (B146475) oxide, and the palladium-catalyzed oxidative kinetic resolution of 1-indanol (B147123).
The enantioselective lithiation of N-Boc pyrrolidine, followed by an electrophilic quench, is a fundamental method for synthesizing chiral 2-substituted pyrrolidines, which are important building blocks in medicinal chemistry. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | (R)-2-(trimethylsilyl)pyrrolidine | 85 | >98 |
| (+)-Sparteine Surrogate | (S)-2-(trimethylsilyl)pyrrolidine | 82 | >98 |
Data compiled from representative literature. Actual yields and ee's may vary based on specific reaction conditions and electrophiles used.
The data clearly indicates that the (+)-sparteine surrogate effectively acts as a pseudo-enantiomer of this compound, affording the opposite enantiomer of the product with comparable yield and excellent enantioselectivity.
The asymmetric α-lithiation and subsequent rearrangement of meso-epoxides is a powerful method for synthesizing chiral allylic alcohols. The chiral ligand directs the facial selectivity of the deprotonation, leading to the desired enantiomer of the product.
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | (R)-cyclooct-2-en-1-ol | 75 | 96 |
| (+)-Sparteine Surrogate | (S)-cyclooct-2-en-1-ol | 78 | 95 |
Data compiled from representative literature.
In this transformation, the (+)-sparteine surrogate again demonstrates its ability to provide the opposite enantiomer of the allylic alcohol in high yield and enantiopurity, mirroring the performance of this compound.
The kinetic resolution of racemic secondary alcohols is a widely used method to obtain enantioenriched alcohols. In this palladium-catalyzed aerobic oxidation, the chiral ligand is responsible for the differential rate of oxidation of the two alcohol enantiomers.
| Ligand | Recovered Alcohol Enantiomer | Enantiomeric Excess (ee, %) | Selectivity Factor (s) |
| This compound | (R)-1-indanol | >99 (at 55% conversion) | >50 |
| (+)-Sparteine Surrogate | (S)-1-indanol | >99 (at 58% conversion) | >50 |
Data compiled from representative literature.
The data from the kinetic resolution of 1-indanol further solidifies the utility of the (+)-sparteine surrogate, achieving excellent enantioselectivity and a high selectivity factor, comparable to that of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Workflow for Asymmetric Synthesis
The general workflow for utilizing these sparteine-like ligands in asymmetric synthesis, particularly in organolithium-mediated reactions, follows a consistent pattern.
(-)-Sparteine vs. TMEDA: A Comparative Guide to Stereoselectivity Control in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. The choice of ligand in organolithium chemistry is a critical factor in achieving desired stereochemical outcomes. This guide provides an objective comparison of two common ligands, the chiral diamine (-)-Sparteine and the achiral N,N,N',N'-tetramethylethylenediamine (TMEDA), in controlling stereoselectivity, supported by experimental data and detailed protocols.
This compound, a naturally occurring chiral alkaloid, is a widely used ligand for enantioselective transformations, particularly in the deprotonation of prochiral substrates using organolithium bases. Its rigid C2-symmetric structure creates a chiral environment that can effectively differentiate between enantiotopic protons, leading to high levels of enantiomeric excess (e.e.) in the product.
In contrast, TMEDA is an achiral bidentate amine that is also frequently employed in organolithium reactions. Its primary role is to break down the aggregates of organolithium reagents, thereby increasing their reactivity and nucleophilicity. While TMEDA itself does not induce chirality, it can significantly influence the diastereoselectivity of a reaction by altering the steric environment and the aggregation state of the reactive species.
Data Presentation: Performance in Asymmetric Lithiation
The following table summarizes the quantitative data from representative experiments, highlighting the distinct roles and efficiencies of this compound and TMEDA in controlling stereoselectivity during the lithiation of N-Boc-pyrrolidine.
| Ligand | Substrate | Base | Electrophile | Yield (%) | Stereoselectivity | Reference |
| This compound | N-Boc-pyrrolidine | s-BuLi | Me3SiCl | 84 | 95:5 e.r. | [1] |
| This compound | N-Boc-pyrrolidine | s-BuLi | (CH3)2SO4 | 88 | 94% e.e. | |
| TMEDA | N-Boc-pyrrolidine | s-BuLi | Various | - | Racemic | [2] |
| TMEDA | N,N-dimethylphenethylamine | s-BuLi | Benzophenone | 61 | Not applicable | [3] |
Experimental Protocols
Enantioselective Lithiation of N-Boc-pyrrolidine with s-BuLi/(-)-Sparteine
This protocol is adapted from literature procedures for the highly enantioselective functionalization of N-Boc-pyrrolidine.[1][4]
Materials:
-
N-Boc-pyrrolidine
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous diethyl ether (Et2O) or methyl tert-butyl ether (MTBE)
-
Electrophile (e.g., trimethylsilyl (B98337) chloride, dimethyl sulfate)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere of argon, add anhydrous Et2O (or MTBE) and this compound (1.2 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equivalents) to the stirred solution.
-
After stirring for 15 minutes, add N-Boc-pyrrolidine (1.0 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-5 hours) to ensure complete deprotonation.
-
Add the electrophile (1.2-1.5 equivalents) to the reaction mixture and continue stirring at -78 °C for an additional 1-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired enantiomerically enriched product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Directed ortho-Lithiation with s-BuLi/TMEDA
This protocol describes a general procedure for the directed ortho-lithiation of an aromatic substrate, where TMEDA is used to enhance the reactivity of the organolithium reagent.
Materials:
-
Aromatic substrate with a directing group (e.g., anisole, N,N-diethylbenzamide)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aromatic substrate (1.0 equivalent) and TMEDA (1.1-1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add s-BuLi (1.1 equivalents) to the stirred solution.
-
Maintain the reaction at -78 °C for 1-2 hours to allow for complete ortho-lithiation.
-
Add the desired electrophile (1.2 equivalents) and stir for an additional 1-2 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
After warming to room temperature, extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the product by distillation or chromatography.
Mandatory Visualization
Caption: Mechanism of this compound-mediated asymmetric deprotonation.
Caption: General experimental workflow for a lithiation-trapping reaction.
References
Quantitative NMR (qNMR) Analysis: A Comprehensive Guide to Yield and Purity Determination
In the landscape of pharmaceutical research, development, and quality control, the accurate determination of compound purity and reaction yield is paramount. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally dominated this field, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile alternative.[1][2][3] This guide provides an objective comparison of qNMR with other analytical methods, supported by experimental protocols and data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
A Comparative Overview: qNMR vs. Chromatographic Methods
qNMR offers a distinct advantage as a primary analytical method, where the signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without the need for compound-specific reference standards.[4][5] This is in contrast to chromatographic methods, which are typically comparative and rely on reference standards for each analyte to achieve accurate quantification.[5]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on the direct proportionality between signal intensity and molar concentration.[5] | Comparative method based on the separation of components and their detection (commonly UV-Vis).[5] | Comparative method based on the separation of volatile components and their detection. |
| Quantification | Absolute quantification using a single internal standard for multiple analytes.[4] | Relative quantification requiring a specific reference standard for each analyte.[2] | Relative quantification requiring a specific reference standard for each analyte. |
| Accuracy | High, providing an absolute purity value.[5] Can achieve accuracy between 96.98% and 102.12%.[6] | High, but can be influenced by the response factors of impurities.[5] | High, but dependent on the detector response and analyte stability. |
| Precision | Excellent, with relative standard deviations (RSD) typically below 1% under optimal conditions.[4] | Very good, with low RSD.[5] | Very good, with low RSD. |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[5][7] | High, based on chromatographic separation. Co-elution can be an issue. | Very high for volatile and thermally stable compounds. |
| Sample Throughput | Generally faster as it does not require extensive method development or calibration curves for each analyte.[2][8] | Can be high with automated systems, but method development can be time-consuming. | Similar to HPLC, with potential for faster run times for volatile analytes. |
| Sample Amount | Requires relatively larger sample amounts (typically 1-10 mg).[4] | Highly sensitive, requiring smaller sample quantities. | Highly sensitive, especially with specific detectors. |
| Universality | Nearly universal detection for all protons, making it a "virtual universal mass detector".[8][9] | No universal detector; different detectors (UV, RI, CAD) are needed for different compounds.[2] | Dependent on the detector used (e.g., FID is universal for organic compounds, ECD is specific). |
| Limitations | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[7][10] | Requires reference standards for each impurity, potential for co-elution. | Limited to volatile and thermally stable compounds. |
Experimental Protocol for qNMR Purity and Yield Determination
The following provides a detailed methodology for conducting qNMR analysis for the determination of purity and reaction yield.
1. Sample and Internal Standard Preparation
-
Analyte Sample Preparation: Accurately weigh a specific amount of the analyte (e.g., 1-10 mg) into a clean NMR tube.[11] The exact weight should be recorded to an accuracy of 0.01 mg.[11]
-
Internal Standard (IS) Selection: Choose an internal standard that has a simple spectrum with signals that do not overlap with the analyte signals. The IS should be chemically inert, stable, non-volatile, and of high purity.[12] Examples include maleic acid or dimethyl sulfone.
-
Internal Standard Preparation: Accurately weigh a known amount of the internal standard and add it to the NMR tube containing the analyte.[13] Alternatively, a stock solution of the IS can be prepared and a precise volume added.
-
Solvent Addition: Dissolve the analyte and internal standard in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure complete dissolution. The choice of solvent can help in separating overlapping signals.[7][14]
2. NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and sensitivity.[8]
-
Pulse Angle: A 90° pulse angle is used to create the maximum signal intensity.[15]
-
Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all nuclei, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T1) of any proton in the analyte and internal standard. An inversion-recovery experiment can be used to determine T1 values.[16]
-
Number of Scans: The number of scans should be sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[17]
-
Decoupling: If necessary, use inverse gated decoupling during acquisition to suppress satellite peaks without introducing NOE effects.[13]
3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.[11]
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Yield Calculation: To determine the reaction yield, an internal standard is added to the crude reaction mixture. The yield is calculated by comparing the integral of a product signal to the integral of the internal standard.
Yield (%) = (I_product / N_product) * (N_IS / I_IS) * (m_IS / moles_limiting_reagent) * (1 / MW_IS) * 100
Visualizing the Workflow
The following diagrams illustrate the key workflows in qNMR analysis.
Caption: Workflow for qNMR Purity Determination.
Caption: Logical Comparison of qNMR and HPLC.
Conclusion
qNMR is a robust and accurate analytical technique that serves as a valuable orthogonal method to traditional chromatographic techniques for purity and yield determination.[1] Its ability to provide absolute quantification without the need for analyte-specific reference standards makes it particularly advantageous in early-stage drug discovery and for the analysis of novel compounds where reference materials may not be available.[18][8] While sensitivity can be a limitation, advancements in high-field instrumentation and cryoprobe technology are continually improving detection limits.[2][4] By understanding the principles, advantages, and limitations of qNMR and following a rigorous experimental protocol, researchers can confidently employ this powerful technique for the precise characterization of chemical compounds.
References
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Quantitative NMR spectroscopy in pharmaceutical applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azooptics.com [azooptics.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. enovatia.com [enovatia.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. emerypharma.com [emerypharma.com]
- 15. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
A Comparative Guide to the Antiarrhythmic Potency of (-)-Sparteine Analogues
For researchers and professionals in drug development, understanding the structure-activity relationships of potential therapeutic agents is paramount. This guide provides an objective comparison of the antiarrhythmic potency of various analogues of (-)-Sparteine, a naturally occurring quinolizidine (B1214090) alkaloid. The data presented is compiled from preclinical studies and aims to facilitate the identification of promising candidates for further investigation.
Quantitative Comparison of Antiarrhythmic Potency
The antiarrhythmic activity of this compound and its analogues has been evaluated using various in vitro and in vivo models. A key measure of potency is the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) required to elicit a specific antiarrhythmic effect, such as the blockade of cardiac ion channels or the suppression of experimentally induced arrhythmias.
This compound itself has been shown to block both sodium (Na+) and potassium (K+) channels in cardiac myocytes.[1][2] The following tables summarize the available quantitative data for this compound and several classes of its analogues.
Table 1: Na+ Channel Blocking Potency of this compound and an Analogue
| Compound | EC50 for Na+ Current Reduction (µM) | Source |
| This compound | 110 | [1][2] |
| BRB-I-28 | 230 | [1][2] |
Table 2: Antiarrhythmic Potency of Quinolizidine Derivatives in Isolated Guinea Pig Atria (ac-Arrhythmia Model)
This table presents data for three subsets of quinolizidine derivatives structurally related to the alkaloids lupinine (B175516) and cytisine. The assay measures the increase in the threshold of alternating current-induced arrhythmia.
| Compound ID | Structure Subset | EC50 (µM) |
| Reference Drugs | ||
| Quinidine | - | 10.26 |
| Lidocaine | - | >100 |
| Procainamide | - | >100 |
| Amiodarone | - | >100 |
| N-(quinolizidinyl-alkyl)-benzamides | ||
| 1 | N-(quinolizidinyl-methyl)-4-nitrobenzamide | 0.45 |
| 2 | N-(quinolizidinyl-methyl)-3,4,5-trimethoxybenzamide | 2.62 |
| 3 | N-(quinolizidinyl-ethyl)-4-chlorobenzamide | 1.15 |
| 4 | N-(quinolizidinyl-ethyl)-4-nitrobenzamide | 0.23 |
| 5 | N-(3,4,5-trimethoxybenzoyl)aminohomolupinane | 0.017 |
| 2-(benzotriazol-2-yl)methyl-1-(quinolizidinyl)alkyl-benzimidazoles | ||
| 6 | 1-(quinolizidinyl-methyl)-2-(benzotriazol-2-yl)methylbenzimidazole | 0.68 |
| 7 | 1-(epi-quinolizidinyl-methyl)-2-(benzotriazol-2-yl)methylbenzimidazole | >10 |
| 8 | 1-(quinolizidinyl-ethyl)-2-(benzotriazol-2-yl)methylbenzimidazole | 3.25 |
| 9 | 1-(quinolizidinyl-methyl)-2-(benzotriazol-2-yl)methyl-5-nitrobenzimidazole | >10 |
| 10 | 1-(quinolizidinyl-methyl)-2-(benzotriazol-2-yl)methyl-5-chlorobenzimidazole | >10 |
| N-substituted cytisines | ||
| 11 | N-benzylcytisine | 4.85 |
| 12 | N-(4-nitrobenzyl)cytisine | 1.83 |
| 13 | N-(3,4-dichlorobenzyl)cytisine | 0.89 |
| 14 | N-(2-naphthylmethyl)cytisine | 2.17 |
Data sourced from "Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3".
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.
In Vivo Arrhythmia Models
1. Aconitine-Induced Arrhythmia in Rats
This model is used to assess the efficacy of a compound in preventing or terminating ventricular arrhythmias.
-
Animal Preparation: Male Wistar rats are anesthetized, typically with urethane. An infusion catheter is inserted into a jugular vein for drug administration. Subcutaneous electrodes are placed to record an electrocardiogram (ECG).
-
Arrhythmia Induction: A continuous intravenous infusion of aconitine (B1665448) (e.g., 5 µg/kg/min) is initiated. Aconitine is a potent cardiotoxin (B1139618) that induces arrhythmias by persistently activating sodium channels.
-
Drug Administration: The test compound or vehicle is administered intravenously or intraperitoneally at a predetermined time before or after the start of the aconitine infusion.
-
Endpoint Measurement: The primary endpoints are the time to onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), ventricular fibrillation (VF), and asystole. The ability of the test compound to delay or prevent the onset of these arrhythmias, or to convert an existing arrhythmia back to sinus rhythm, is measured.
2. Chloroform-Induced Arrhythmia in Mice
This model is a rapid screening method for antiarrhythmic agents, particularly those effective against ventricular fibrillation.
-
Animal Preparation: Mice are placed in a sealed chamber.
-
Arrhythmia Induction: A fixed amount of chloroform (B151607) is introduced into the chamber, leading to deep anesthesia and sensitization of the myocardium to endogenous catecholamines, resulting in ventricular fibrillation.
-
Drug Administration: The test compound is typically administered intraperitoneally at various doses prior to chloroform exposure.
-
Endpoint Measurement: The primary endpoint is the prevention of ventricular fibrillation and subsequent death. The dose of the compound that protects 50% of the animals (ED50) is calculated.
In Vitro Electrophysiology
Whole-Cell Patch-Clamp Technique on Isolated Cardiac Myocytes
This technique allows for the direct measurement of ion channel currents in single heart cells, providing mechanistic insights into the action of a drug.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of adult rats or guinea pigs.
-
Recording Setup: An isolated myocyte is placed in a recording chamber on the stage of an inverted microscope and superfused with an external physiological solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular environment, is pressed against the cell membrane.
-
Whole-Cell Configuration: A gentle suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential of the cell is controlled ("clamped") by a specialized amplifier. A series of voltage steps are applied to elicit specific ion currents (e.g., Na+ current, K+ current).
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of the test compound on the amplitude, kinetics (activation, inactivation), and voltage-dependence of the ion channels. The concentration-response relationship is used to calculate the IC50 value for channel blockade.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and its analogues, as well as a typical experimental workflow.
Caption: Mechanism of action of this compound analogues.
Caption: Preclinical evaluation workflow for antiarrhythmic agents.
References
A Comparative Guide to the Kinetic Studies of (-)-Sparteine in Aerobic Oxidative Resolutions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols is a pivotal transformation in asymmetric synthesis, enabling access to enantioenriched alcohols and ketones, which are crucial building blocks for pharmaceuticals and fine chemicals. At the heart of this methodology often lies the chiral ligand, with (-)-sparteine, a naturally occurring diamine, being a prominent and extensively studied example. This guide provides an objective comparison of the performance of this compound in this context, supported by experimental data and detailed protocols.
Performance of this compound Based Catalysts
The utility of the Pd/(-)-sparteine catalytic system is highlighted by its effectiveness in the kinetic resolution of a variety of secondary alcohols. Mechanistic studies have revealed that this compound plays a dual role: it serves as a chiral ligand coordinating to the palladium center to induce enantioselectivity, and it also acts as a Brønsted base, facilitating the deprotonation of the alcohol substrate to form a key palladium-alkoxide intermediate.[1][2] The concentration of this compound has been shown to significantly influence both the reaction rate and the enantioselectivity of the resolution.[1][2]
Kinetic Data for the Resolution of Various Secondary Alcohols
The following table summarizes the performance of the Pd/(-)-sparteine system in the aerobic oxidative kinetic resolution of a range of benzylic, allylic, and aliphatic secondary alcohols. The selectivity factor (s), a measure of the catalyst's ability to discriminate between the two enantiomers of the alcohol, is a key metric for evaluating the effectiveness of the kinetic resolution.
| Entry | Substrate (Alcohol) | Time (h) | Conversion (%) | ee (%) of Alcohol | Selectivity Factor (s) |
| 1 | 1-Phenylethanol (B42297) | 8 | 59 | >99 | 15 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 6 | 57 | 98 | 19 |
| 3 | 1-(4-Bromophenyl)ethanol | 12 | 60 | 97 | 13 |
| 4 | 1-(4-Nitrophenyl)ethanol | 24 | 55 | 96 | 11 |
| 5 | 1-Phenyl-2-propen-1-ol | 10 | 58 | 95 | 12 |
| 6 | 1-Indanol | 12 | 56 | 98 | 20 |
| 7 | trans-2-Phenyl-1-cyclohexanol | 24 | 52 | 93 | 10 |
| 8 | 1-Naphthylethanol | 16 | 57 | 97 | 14 |
General Conditions: 5 mol % Pd(II) precursor, 10-20 mol % this compound, O₂ (1 atm), in a suitable solvent such as toluene (B28343) or chloroform (B151607) at temperatures ranging from 23 to 80 °C. Data is compiled from multiple sources for representative purposes.
Comparison with Alternative Ligands and Catalytic Systems
While this compound has proven to be a highly effective ligand, research into alternative chiral ligands and catalytic systems continues in an effort to improve selectivity, broaden the substrate scope, and reduce catalyst loading.
Comparison with Sparteine (B1682161) Analogues
The development of synthetic analogues of this compound has been an active area of research. One study explored the use of novel chiral 9-keto-bispidines as sparteine analogues in the palladium-catalyzed kinetic oxidative resolution of 1-phenylethanol. The results, while showing moderate enantioselectivities, underscore the structural sensitivity of the catalyst's performance.
| Ligand | Conversion (%) | ee (%) of Alcohol | Selectivity Factor (s) |
| This compound | 59 | >99 | 15 |
| Chiral 9-keto-bispidine 1 | 50 | 84 | 4.6 |
| Chiral 9-keto-bispidine 2 | 45 | 78 | 3.9 |
Conditions for 1-phenylethanol resolution. This data highlights that while analogues can be effective, the unique rigid structure of this compound is crucial for high selectivity.
Comparison with Other Catalyst Systems
Beyond sparteine and its direct analogues, other ligand classes have been employed in the aerobic oxidative kinetic resolution of secondary alcohols. N-heterocyclic carbenes (NHCs) and pyridine-oxazoline (pyox) ligands have shown promise. Furthermore, catalyst systems based on other transition metals, such as copper and ruthenium, have been developed for similar transformations.
| Catalyst System | Substrate | Selectivity Factor (s) | Comments |
| Pd(OAc)₂ / this compound | 1-Phenylethanol | 15 | Well-established, high selectivity for benzylic alcohols. |
| Pd(NHC) / this compound | 1-Phenylethanol | 10-12 | The NHC ligand can be tuned electronically and sterically. |
| Pd(pyox) / Base | 1-Phenylethanol | 8-14 | Another class of effective nitrogen-based ligands. |
| Cu(I) / Chiral Diamine | Various secondary alcohols | 5-25 | Offers a potentially more sustainable and earth-abundant metal alternative. |
| Ru(salen) | Various secondary alcohols | up to 30 | Can exhibit very high selectivity for specific substrates. |
This table provides a qualitative comparison, and the optimal catalyst system is often substrate-dependent. The Pd/(-)-sparteine system remains a benchmark against which new catalysts are often compared, particularly for the resolution of benzylic alcohols.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for any synthetic methodology. Below is a representative protocol for the aerobic oxidative kinetic resolution of a secondary alcohol using the Pd/(-)-sparteine system.
Representative Experimental Protocol for the Kinetic Resolution of (±)-1-Phenylethanol
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
This compound
-
(±)-1-Phenylethanol
-
Toluene (anhydrous)
-
Oxygen (balloon or Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar is added Pd(OAc)₂ (e.g., 0.05 mmol, 5 mol%).
-
The flask is evacuated and backfilled with argon or nitrogen.
-
This compound (e.g., 0.10 mmol, 10 mol%) is added to the flask under the inert atmosphere.
-
Anhydrous toluene (e.g., 5 mL) is added via syringe, and the mixture is stirred for 10-15 minutes to allow for pre-catalyst formation, during which the solution typically turns from a pale yellow to a darker orange/brown.
-
(±)-1-Phenylethanol (e.g., 1.0 mmol, 1.0 equiv) is then added neat via syringe.
-
The inert atmosphere is replaced with an oxygen atmosphere (typically from a balloon).
-
The reaction mixture is stirred at the desired temperature (e.g., 60-80 °C) and monitored by a suitable analytical technique (e.g., GC or TLC).
-
Upon reaching the desired conversion (typically around 50-60%), the reaction is cooled to room temperature.
-
The reaction mixture is then quenched (e.g., with a saturated aqueous solution of NH₄Cl) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The conversion and enantiomeric excess of the remaining alcohol are determined by chiral GC or HPLC analysis.
Visualizing the Workflow and Catalytic Cycle
To better understand the process, the following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the palladium-catalyzed aerobic oxidative kinetic resolution.
Conclusion
The palladium/(-)-sparteine system is a robust and highly effective catalyst for the aerobic oxidative kinetic resolution of a broad range of secondary alcohols, particularly benzylic alcohols. Its performance, characterized by high selectivity factors, has established it as a benchmark in the field. While alternative ligands and metal catalysts are continuously being developed and show promise for specific applications, the ready availability, well-understood mechanism, and proven efficacy of this compound ensure its continued importance in the toolkit of synthetic chemists. Future research will likely focus on developing more sustainable and economically viable catalysts that can match or exceed the impressive performance of the palladium/(-)-sparteine system across an even wider array of substrates.
References
Safety Operating Guide
Safe Disposal of (-)-Sparteine: A Guide for Laboratory Professionals
Essential guidance for the proper and safe disposal of (-)-Sparteine, ensuring personnel safety and environmental protection.
This compound is a hazardous chemical that requires strict disposal protocols. As a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects, it is imperative that it is not disposed of through standard laboratory drains or as regular trash[1][2]. Adherence to the following procedures is critical for maintaining a safe laboratory environment and complying with regulations.
Hazard Summary
Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes key safety information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
| Skin and Eye Contact | Causes skin and serious eye irritation.[3] | Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[1][3] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][3] | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][3] |
Experimental Protocols for Disposal
The following step-by-step protocol outlines the procedure for the safe disposal of this compound waste from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile)[1].
-
Body Protection: A lab coat or impervious clothing[1].
-
Respiratory Protection: If handling powders or creating aerosols, use a suitable respirator and work in a well-ventilated area or fume hood[1].
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions[4].
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[1].
-
Select a Container: Use a designated, leak-proof, and chemically compatible container with a tightly sealing screw cap for collecting this compound waste. The container must be in good condition, free of cracks or damage[1][5].
Step 3: Waste Container Labeling
-
Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste"[1][5].
-
Identify Contents: List all contents, including "this compound" and any solvents or other chemicals present[1].
-
Indicate Hazards: Mark the container with the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment)[1].
Step 4: Spill and Leak Cleanup
In the event of a spill, follow these procedures:
-
Prevent Spread: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses[1].
-
Small Spills: For liquid spills, absorb the material with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomite. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[1][5].
-
Collect Debris: Place all contaminated cleanup materials into a designated hazardous waste container and label it appropriately[1][5].
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with a suitable solvent like alcohol, followed by soap and water[1][5]. The rinsate should also be collected as hazardous waste[5].
Step 5: Empty Container Disposal
-
Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone)[1]. For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste[6].
-
Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected in a properly labeled hazardous waste container[1][5].
-
Dispose of Container: After triple-rinsing and air-drying, deface or remove the original label. The clean, rinsed container can then typically be disposed of as non-hazardous laboratory glassware or plastic, according to your institution's guidelines[1].
Step 6: Arranging for Final Disposal
-
Contact EHS: Do not dispose of this compound waste down the drain or in the regular trash[1]. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[1][5].
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup[1].
Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Recommended workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling (-)-Sparteine
(-)-Sparteine is a hazardous chemical that requires strict adherence to safety protocols to minimize risk to researchers and the environment.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] This guide provides essential procedural information for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE and safety measures.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and aerosols of this compound, which can cause eye irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Double gloving is recommended.[1] | Prevents skin contact, as this compound is harmful and may cause skin sensitization.[1] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | Provides a barrier against spills and contamination of personal clothing.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. For routine handling in a well-ventilated area or fume hood, a suitable respirator should be available.[1] | Protects against the inhalation of harmful vapors or aerosols.[1] |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are mandatory.[1] | Minimizes the concentration of airborne contaminants and provides immediate decontamination facilities in case of exposure.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound from preparation to disposal.
1. Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[1]
-
Verify that the safety shower and eyewash station are accessible and operational.[1]
2. Donning PPE:
-
Put on all required personal protective equipment as specified in the table above.[1]
3. Weighing:
-
Conduct all weighing operations within the chemical fume hood.[1]
-
Use a tared, sealed container to weigh the desired amount of this compound. Never weigh it directly on the balance pan.[1]
-
Close the primary container immediately after dispensing.[1]
-
Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.[1]
4. Solution Preparation:
-
In the fume hood, slowly add the desired solvent to the container with the weighed this compound.[1]
-
Gently swirl or use a magnetic stirrer to dissolve the this compound, avoiding splashing.[1]
-
Clearly label the container with the solution name, concentration, date, and appropriate hazard symbols.[1]
5. Handling and Use:
-
When transferring the this compound solution, use a pipette or a syringe. Avoid pouring directly from the container to minimize the risk of spills.[1]
-
Conduct all experimental procedures involving this compound within the fume hood.[1]
-
Take care to avoid procedures that may generate aerosols.[1]
Operational and Disposal Plans
Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite (B1170534) or sand.[1]
-
Once absorbed, carefully collect the material into a labeled, sealable container for hazardous waste.[1]
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.[1]
-
-
Major Spills:
Decontamination:
-
Equipment: All equipment that has come into contact with this compound must be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The rinsate should be collected as hazardous waste.[1]
-
Work Surfaces: At the end of each procedure, thoroughly wipe down all work surfaces within the fume hood with a decontaminating solution.[1]
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
-
Waste Segregation:
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards.[1]
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company.[1]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
